molecular formula C29H36O15 B1231646 Methyl hesperidin

Methyl hesperidin

货号: B1231646
分子量: 624.6 g/mol
InChI 键: GUMSHIGGVOJLBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl Hesperidin is a water-soluble derivative of the citrus flavonoid hesperidin, produced through a methylation process that enhances its bioavailability and stability compared to its parent compound . This modified flavonoid is provided as a high-purity reagent for research and development applications. Its primary research value lies in its potent antioxidant and anti-inflammatory properties, which are being investigated across multiple scientific fields. In pharmaceutical research, this compound is studied for its ability to activate the Nrf2 signaling pathway, a key regulator of cellular resistance to oxidants . It has demonstrated protective effects against oxidative stress and inflammation in various experimental models, including skin damage induced by UVB irradiation and acute kidney injury . Furthermore, its utility extends to material science, where it acts as a novel excipient in hot-melt extrusion processes to improve the dissolution and bioavailability of poorly water-soluble drugs . In the food and nutraceutical industries, researchers are exploring its use in physically modifying proteins like whey protein to significantly enhance their antioxidant activity, potentially leading to multi-functional food additives . This product is strictly intended for laboratory research and is not for diagnostic or therapeutic use. Researchers should handle this compound appropriately in accordance with their institutional safety protocols.

属性

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSHIGGVOJLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860085
Record name 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11013-97-1
Record name 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In Vitro Mechanisms of Action of Methyl Hesperidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a derivative of the citrus flavonoid hesperidin, exhibits a range of potent biological activities in vitro. This technical guide provides an in-depth exploration of the core mechanisms of action of methyl hesperidin, with a focus on its antioxidant and anti-inflammatory properties. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling pathways modulated by this compound, namely the NF-κB and Nrf2 pathways, are elucidated and visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound, also known as hesperidin methyl chalcone (B49325) (HMC), is a water-soluble derivative of hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. The methylation of hesperidin to form the chalcone enhances its bioavailability, making it a compound of significant interest for therapeutic applications. In vitro studies have demonstrated that this compound possesses robust antioxidant and anti-inflammatory effects, suggesting its potential in the management of conditions associated with oxidative stress and inflammation. This guide delves into the molecular mechanisms that underpin these activities.

Quantitative Assessment of In Vitro Efficacy

The in vitro bioactivity of this compound has been quantified through various standardized assays. The following tables summarize the key findings, providing a comparative overview of its antioxidant, anti-inflammatory, and cytotoxic effects.

Table 1: In Vitro Antioxidant Activity of this compound

AssayTargetEffective Concentration/IC50Key Findings
DPPH Radical ScavengingFree radical scavengingIC50: ~41.55 µg/mL (for hesperidin)Demonstrates significant free radical scavenging capacity.
ABTS Radical ScavengingFree radical scavengingNot explicitly found for HMCHMC is expected to show potent activity, similar to other chalcones.
Ferric Reducing Antioxidant Power (FRAP)Reduction of Fe³⁺ to Fe²⁺Not explicitly quantified for HMCHMC is known to protect against oxidative stress by maintaining FRAP levels.[1]
Superoxide (B77818) Anion ScavengingScavenging of O₂⁻ radicalsNot explicitly quantified for HMCHMC has been shown to inhibit superoxide anion generation.[1]

Table 2: In Vitro Anti-inflammatory Activity of this compound

Assay/ModelTargetEffective ConcentrationKey Findings
Cytokine Inhibition (in various cell lines)TNF-α, IL-1β, IL-6, IL-33Not explicitly quantified with IC50HMC significantly reduces the production of these pro-inflammatory cytokines.[2]
NF-κB Activation (in RAW 264.7 macrophages)Inhibition of NF-κB p65 phosphorylationNot explicitly quantified with IC50HMC interacts with NF-κB p65 at Ser276, inhibiting its activation.[3]

Table 3: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50 ValueDuration
A549 (Human lung carcinoma)MTT51.16 ± 1.9 µM24 hours[4]
J774A.1 (Murine alveolar macrophages)MTT649.7 ± 23.4 µMNot specified[4]

Core Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of two critical cellular signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to effectively suppress this pathway. In vitro studies using RAW 264.7 macrophages have demonstrated that HMC can diminish the activation of NF-κB.[3] Molecular docking analyses have further revealed a direct interaction between HMC and the p65 subunit of NF-κB at the serine 276 residue, which is a key phosphorylation site for its activation.[3] By inhibiting the phosphorylation and subsequent nuclear translocation of p65, HMC effectively halts the transcription of NF-κB target genes, thereby exerting its potent anti-inflammatory effects.[3]

NF_kappa_B_Pathway HMC This compound (HMC) NFkB_p65 NF-κB (p65/p50) HMC->NFkB_p65 Inhibits Phosphorylation at Ser276 Stimuli Inflammatory Stimuli (e.g., LPS, Zymosan) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_active Active NF-κB (p65-P/p50) IkB->NFkB_p65 NFkB_p65->NFkB_p65_active Phosphorylation & Nuclear Translocation Nucleus Nucleus NFkB_p65_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Transcription Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines Leads to Production of

Inhibition of the NF-κB Signaling Pathway by this compound.
Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like HMC, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. In vitro studies have shown that HMC can induce the mRNA expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This upregulation of protective enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.

Nrf2_Pathway HMC This compound (HMC) Keap1_Nrf2 Keap1-Nrf2 Complex HMC->Keap1_Nrf2 Induces Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription of Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Activation of the Nrf2 Signaling Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature for assessing the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol

    • This compound

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • In a 96-well plate, add a specific volume of each this compound dilution.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants.

  • Cell Line:

    • RAW 264.7 murine macrophages or other suitable immune cells.

  • Reagents and Materials:

    • This compound

    • Lipopolysaccharide (LPS) or other inflammatory stimulus

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like LPS for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on a cell line.

  • Cell Line:

    • A549, RAW 264.7, or other relevant cell lines.

  • Reagents and Materials:

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be calculated.

General workflow for in vitro evaluation of this compound.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent antioxidant and anti-inflammatory agent. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 antioxidant response, makes it a compelling candidate for further investigation in the development of novel therapeutics for a variety of inflammatory and oxidative stress-related disorders. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this promising natural compound derivative.

References

Unveiling the Therapeutic Potential of Methyl Hesperidin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a methylated derivative of the flavonoid hesperidin found abundantly in citrus fruits, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. Its enhanced bioavailability compared to its parent compound, hesperidin, has prompted extensive research into its diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of methyl hesperidin, with a focus on its antioxidant, anti-inflammatory, anti-cancer, cardiovascular, neuroprotective, and skin-protective properties. This document synthesizes current scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Flavonoids, a class of polyphenolic compounds, are widely recognized for their health-promoting benefits. Hesperidin, the predominant flavonoid in citrus peels, has been the subject of numerous studies; however, its therapeutic application has been limited by its low water solubility and poor bioavailability. Methylation of hesperidin to form this compound and its chalcone (B49325) derivative, hesperidin methyl chalcone (HMC), significantly improves its solubility and absorption, leading to enhanced biological efficacy.[1] This guide delves into the molecular mechanisms and physiological effects of this compound, providing a robust foundation for future research and development.

Antioxidant Activities

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and upregulate endogenous antioxidant defense systems.[1] Its unique molecular structure, featuring both dihydroflavonoid and chalcone components, allows for a multi-layered defense against various reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.[1]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The following table summarizes key findings from the literature.

CompoundAssayConcentration% Inhibition / ActivityReference
HesperidinDPPH Radical Scavenging10 µM24%[2]
HesperidinDPPH Radical Scavenging25 µM35%[2]
HesperidinDPPH Radical Scavenging50 µM38%[2]
HesperidinDPPH Radical Scavenging100 µM40%[2]
HesperidinFerric Reducing Antioxidant Power (FRAP)10 µM3.36 ± 0.197 (mean reduction value)[2]
HesperidinFerric Reducing Antioxidant Power (FRAP)50 µM5.48 ± 0.279 (mean reduction value)[2]
HesperidinFerric Reducing Antioxidant Power (FRAP)75 µM7.5 ± 0.259 (mean reduction value)[2]
HesperidinFerric Reducing Antioxidant Power (FRAP)100 µM10.050 ± 0.832 (mean reduction value)[2]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • 96-well microplate

  • Microplate reader (517 nm)

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various concentrations for testing. Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the this compound solution or ascorbic acid solution to the wells. c. For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, notably the nuclear factor-kappa B (NF-κB) pathway.[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated by measuring its ability to inhibit the production of inflammatory mediators.

CompoundCell Line / ModelInducerConcentrationTarget% Inhibition / ReductionReference
HesperidinMouse MacrophageLPS10 µMNO₂ Production~22.7%[2]
HesperidinMouse MacrophageLPS20 µMNO₂ Production~43.2%[2]
HesperidinMouse MacrophageLPS30 µMNO₂ Production~54.8%[2]
Hesperidin Methyl ChalconeAcetic Acid-Induced Colitis in MiceAcetic Acid-Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-33)Significant Reduction[3]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes the method for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and an untreated control group.

  • Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature in the dark. c. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve and Calculation: a. Prepare a standard curve using known concentrations of sodium nitrite. b. Determine the nitrite concentration in the samples from the standard curve. c. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only treated group.

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer potential against various cancer cell lines.[4] Its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing tumor growth.[5][6]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound on cancer cells are typically quantified by determining the half-maximal inhibitory concentration (IC50).

CompoundCell LineExposure TimeIC50 Value (µM)Reference
Hesperidin Methyl Chalcone (HMC)A549 (Non-small cell lung cancer)24 h51.16 ± 1.9[4]
Hesperetin (for comparison)A549 (Non-small cell lung cancer)24 h49.14 ± 1.4[4]
HesperidinHN6 (Oral cancer)24 h>200[7]
HesperidinHN6 (Oral cancer)48 h128.3[7]
HesperidinHN6 (Oral cancer)72 h85.6[7]
HesperidinHN15 (Oral cancer)24 h>200[7]
HesperidinHN15 (Oral cancer)48 h145.2[7]
HesperidinHN15 (Oral cancer)72 h98.7[7]
HesperidinA431 (Melanoma)48 h108.4[8]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plate

  • Cell culture incubator

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Modulation of Signaling Pathways

The biological activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. Two of the most well-documented pathways are the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Signaling Pathway Activation

Hydrolyzed this compound (h-MHES) has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[9] This activation is mediated, at least in part, through the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHES This compound p38 p38 MAPK MHES->p38 Activates Keap1_Nrf2 Keap1-Nrf2 Complex p38->Keap1_Nrf2 Phosphorylates Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Leads to Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE ARE Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex ARE->Nrf2_ARE Cytoprotective_Genes Cytoprotective Genes (HO-1, GCLC) Nrf2_ARE->Cytoprotective_Genes Induces Transcription

Caption: Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It can prevent the activation of pro-inflammatory transcription factors, thereby reducing the production of inflammatory mediators.[1] Molecular docking studies have suggested that HMC interacts with the p65 subunit of NF-κB at Ser276, potentially inhibiting its activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases IkB_deg IκB Degradation IkB_p->IkB_deg NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MHES This compound MHES->IKK Inhibits DNA DNA NFkB_nuc->DNA Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Proinflammatory_Genes Induces Transcription

Caption: NF-κB signaling pathway inhibition by this compound.

Cardiovascular Protective Effects

This compound and its related compounds have shown considerable promise in promoting cardiovascular health.[10] These benefits are attributed to their ability to improve endothelial function, reduce inflammation, and modulate lipid metabolism. Hesperidin supplementation has been associated with a reduction in triglycerides, total cholesterol, and LDL cholesterol levels.[10]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound extend to the nervous system, suggesting its potential as a neuroprotective agent. By mitigating oxidative stress and inflammation, which are key contributors to neurodegenerative diseases, this compound may help protect neuronal cells from damage.

Skin Protective and Anti-Aging Properties

In the realm of dermatology and cosmetics, hesperidin methyl chalcone is valued for its skin-protective and anti-aging effects. It helps to neutralize free radicals that contribute to collagen degradation and the formation of wrinkles. Furthermore, it can reduce capillary permeability, which is beneficial in diminishing dark circles and under-eye puffiness. Its ability to protect skin cells from UV-induced aging makes it a valuable ingredient in sun care and anti-aging formulations.

Conclusion

This compound and its derivatives represent a class of flavonoids with a broad spectrum of biological activities and significant therapeutic potential. Their enhanced bioavailability overcomes a key limitation of hesperidin, opening new avenues for their application in the prevention and treatment of a wide range of disorders characterized by oxidative stress and inflammation. The comprehensive data, detailed protocols, and pathway visualizations provided in this guide aim to facilitate further research and development in this promising area of natural product-based therapeutics. Continued investigation, particularly through well-designed clinical trials, is warranted to fully elucidate the clinical efficacy and safety of this compound in various human diseases.

References

The Pharmacokinetic Profile and Metabolic Fate of Methyl Hesperidin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl hesperidin (B1673128), a synthetic derivative of the naturally occurring flavonoid hesperidin, has garnered significant interest in the scientific community due to its enhanced water solubility and improved bioavailability. This technical guide provides a comprehensive analysis of the current understanding of the pharmacokinetics and metabolism of methyl hesperidin, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, primarily studied as hesperidin methyl chalcone (B49325) (HMC), distinguish it from its parent compound, hesperidin. The methylation of hesperidin significantly improves its solubility, leading to more favorable pharmacokinetic characteristics.

Absorption

Following oral administration in rat models, this compound is rapidly absorbed. Studies using 14C-labelled hesperidin methylchalcone at a dose of 10 mg/kg have shown that the peak plasma concentration (Tmax) is reached within 1 to 2 hours. This rapid absorption is a significant advantage over the less soluble hesperidin. The blood kinetics of this compound suggest the possibility of an enterohepatic circulation, which could contribute to its sustained presence in the systemic circulation.[1]

Distribution

While specific tissue distribution studies for this compound are limited, its increased solubility suggests potentially wider distribution throughout the body compared to hesperidin. Further research is required to fully elucidate the tissue penetration and accumulation of this compound and its metabolites.

Metabolism

The metabolism of this compound is a complex process that is not yet fully understood. It is anticipated that this compound undergoes enzymatic transformation, potentially involving deglycosylation and phase I and phase II metabolic reactions. The initial metabolic step likely involves the hydrolysis of the glycosidic bond, releasing the aglycone, hesperetin (B1673127), which can then be further metabolized. The methylation of the chalcone structure may influence the metabolic pathway compared to hesperidin. It is known that the gut microbiota plays a crucial role in the metabolism of the parent compound, hesperidin, by breaking it down into hesperetin and other smaller phenolic compounds. It is plausible that the gut microbiome also acts on this compound and its metabolites.

Excretion

Excretion studies in rats have demonstrated that the elimination of this compound and its metabolites occurs predominantly within the first 24 hours after oral administration.[1] Both urinary and fecal routes are involved in the excretion process.

Table 1: Summary of Pharmacokinetic Parameters for this compound in Rats

ParameterValueSpeciesDoseRoute of AdministrationSource
Tmax (Time to Peak Plasma Concentration) 1 - 2 hoursRat10 mg/kgOral[1]
Primary Route of Excretion Urine and FecesRat10 mg/kgOral[1]
Excretion Timeframe Mainly within 24 hoursRat10 mg/kgOral[1]

Note: Cmax and AUC values for this compound are not yet available in the public domain and represent a key area for future research.

Metabolic Pathways

While the complete metabolic pathway of this compound is still under investigation, it is hypothesized to follow a similar initial deglycosylation step as its parent compound, hesperidin. The subsequent metabolism of the methylated aglycone would then be of primary interest.

Hypothesized Metabolic Pathway of this compound Methyl_Hesperidin This compound Gut_Microbiota Gut Microbiota (e.g., α-rhamnosidase, β-glucosidase) Methyl_Hesperidin->Gut_Microbiota Deglycosylation Methylated_Aglycone Methylated Aglycone (Methyl Hesperetin) Gut_Microbiota->Methylated_Aglycone Phase_I_Metabolism Phase I Metabolism (e.g., CYP450 enzymes) - Hydroxylation - Demethylation Methylated_Aglycone->Phase_I_Metabolism Phase_II_Metabolism Phase II Metabolism (e.g., UGTs, SULTs) - Glucuronidation - Sulfation Methylated_Aglycone->Phase_II_Metabolism Metabolites_Phase_I Phase I Metabolites Phase_I_Metabolism->Metabolites_Phase_I Metabolites_Phase_II Phase II Metabolites (Conjugates) Phase_II_Metabolism->Metabolites_Phase_II Metabolites_Phase_I->Phase_II_Metabolism Excretion Excretion (Urine and Feces) Metabolites_Phase_II->Excretion

Hypothesized metabolic pathway of this compound.

Modulation of Signaling Pathways

Emerging evidence suggests that this compound, similar to other flavonoids, can modulate key cellular signaling pathways, which may underlie its potential therapeutic effects.

Nrf2 Signaling Pathway

This compound chalcone (HMC) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. The activation of the Nrf2 pathway by HMC suggests a potential mechanism for its antioxidant and cytoprotective effects.

Activation of Nrf2 Signaling Pathway by this compound Methyl_Hesperidin This compound Keap1 Keap1 Methyl_Hesperidin->Keap1 Inhibition of Keap1-Nrf2 interaction Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection

Activation of the Nrf2 signaling pathway by this compound.

AKT/mTOR Signaling Pathway

Studies on the parent compound, hesperidin, have indicated an inhibitory effect on the AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. While direct evidence for this compound is still forthcoming, it is plausible that it may also modulate this pathway. Specifically, hesperidin has been shown to inhibit the phosphorylation of Akt, a key upstream regulator of mTOR.

Potential Inhibition of AKT/mTOR Pathway by this compound Methyl_Hesperidin This compound AKT AKT Methyl_Hesperidin->AKT Inhibition of Phosphorylation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream_Effectors Phosphorylation Cell_Growth Inhibition of Cell Growth, Proliferation, and Survival Downstream_Effectors->Cell_Growth

Potential inhibition of the AKT/mTOR signaling pathway.

Experimental Protocols

This section outlines generalized experimental workflows for the investigation of the pharmacokinetics and signaling pathway modulation of this compound.

In Vivo Pharmacokinetic Study Workflow

A typical workflow for an in vivo pharmacokinetic study in a rat model involves oral administration of this compound followed by serial blood sampling and analysis.

Workflow for In Vivo Pharmacokinetic Study of this compound Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Acclimatization->Fasting Administration Oral Gavage Administration of this compound Fasting->Administration Blood_Sampling Serial Blood Sampling (e.g., via tail vein at predefined time points) Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation (e.g., Protein Precipitation, SPE) Plasma_Separation->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantification of this compound and its Metabolites) Sample_Preparation->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Calculation of Cmax, Tmax, AUC, etc.) LC_MS_Analysis->PK_Analysis

Workflow for an in vivo pharmacokinetic study.

Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on signaling pathways like Nrf2 and AKT/mTOR, Western blot analysis is a standard and effective technique.

Workflow for Western Blot Analysis of Signaling Pathways Cell_Culture Cell Culture (e.g., HepG2, HEK293) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking with (e.g., BSA or milk) Transfer->Blocking Primary_Antibody Incubation with Primary Antibody (e.g., anti-Nrf2, anti-p-Akt) Blocking->Primary_Antibody Secondary_Antibody Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection and Imaging Secondary_Antibody->Detection Analysis Densitometric Analysis of Protein Bands Detection->Analysis

Workflow for Western blot analysis.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Table 2: Key Parameters for Analytical Methods

ParameterDescription
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS)
Stationary Phase C18 column is commonly used.
Mobile Phase A gradient of an aqueous solution (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Detection Mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. UV detection can also be used for quantification of the parent compound.
Sample Preparation Protein precipitation with organic solvents (e.g., acetonitrile) or solid-phase extraction (SPE) to remove interferences from the biological matrix.

Conclusion and Future Directions

This compound exhibits improved pharmacokinetic properties compared to its parent compound, hesperidin, primarily due to its enhanced water solubility. Its rapid absorption and modulation of key signaling pathways, such as Nrf2, make it a promising candidate for further investigation in various therapeutic areas. However, significant knowledge gaps remain. Future research should focus on:

  • Comprehensive Pharmacokinetic Studies: Detailed pharmacokinetic studies in different species, including humans, are needed to determine key parameters such as Cmax, AUC, bioavailability, and to establish a clear dose-response relationship.

  • Metabolite Identification and Profiling: In-depth metabolite identification studies using advanced mass spectrometry techniques are required to fully elucidate the metabolic fate of this compound.

  • Enzyme Kinetics: Investigation of the specific enzymes involved in the metabolism of this compound will provide a better understanding of its disposition and potential for drug-drug interactions.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying the effects of this compound on various signaling pathways will be crucial for its development as a therapeutic agent.

By addressing these research questions, a more complete understanding of the pharmacokinetic and metabolic profile of this compound can be achieved, paving the way for its potential clinical applications.

References

In Silico Molecular Docking of Methyl Hesperidin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the computational methodologies, binding interactions, and downstream signaling effects of Methyl Hesperidin (B1673128), a promising flavonoid derivative.

This technical guide provides a comprehensive overview of in silico molecular docking studies involving Methyl Hesperidin. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of natural compounds for therapeutic purposes. This document outlines the methodologies employed in these studies, presents quantitative data on binding affinities and molecular interactions, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and In Silico Docking

This compound, a flavanone (B1672756) glycoside predominantly found in citrus fruits, is the methylated derivative of hesperidin.[1] While hesperidin itself has demonstrated a range of biological activities, its low water solubility can limit its bioavailability. The methylation process enhances its solubility, potentially improving its absorption and metabolic stability.[1]

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential mechanisms of action at a molecular level.

Molecular Docking Analysis of this compound

Molecular docking studies have been conducted to evaluate the interaction of this compound and its related compounds (Hesperidin and Hesperetin) with a variety of protein targets implicated in different diseases. These studies provide valuable insights into the compound's therapeutic potential.

Quantitative Docking Results

The binding affinity, typically represented by the binding energy (in kcal/mol), is a key quantitative metric obtained from molecular docking simulations. A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein. The following tables summarize the results from various in silico studies.

Table 1: Binding Energies of this compound and Related Compounds with Various Protein Targets

LigandTarget ProteinDocking SoftwareBinding Energy (kcal/mol)
This compound HIV-1 Reverse TranscriptaseAutoDock Vina-8.8[2]
HesperidinHIV-1 Reverse TranscriptaseAutoDock Vina-8.0[2]
Zidovudine (Control)HIV-1 Reverse TranscriptaseAutoDock Vina-9.3[2]
Hesperidin Methyl Chalcone (B49325) (HMC) Polo-like kinase 1 (PLK1)AutoDock Vina-8.5[1]
HesperetinPolo-like kinase 1 (PLK1)AutoDock Vina-7.8[1]
Hesperidin Methyl Chalcone (HMC) Epidermal Growth Factor Receptor (EGFR)AutoDock Vina-9.2
HesperetinEpidermal Growth Factor Receptor (EGFR)AutoDock Vina-8.1
Hesperidinα-Glucosidase--11.375[3]
HesperidinProtein Tyrosine Phosphatase 1B (PTP1B)AutoDock Vina-8.4 (catalytic site), -7.9 (allosteric site)[4]
Hesperetin 5-O-glucosideProtein Tyrosine Phosphatase 1B (PTP1B)AutoDock Vina-8.3[4]
HesperetinProtein Tyrosine Phosphatase 1B (PTP1B)AutoDock Vina-7.6[4]
HesperidinSARS-CoV-2 Main Protease (Mpro)Molegro Virtual Docker-
HesperidinSARS-CoV-2 RNA PolymeraseMolegro Virtual Docker-
HesperidinAcetylcholinesterase (AChE)--71.03[5]
HesperidinMonoamine Oxidase B (MAO-B)--68.32[5]

Table 2: Key Amino Acid Interactions of this compound and Related Compounds

LigandTarget ProteinInteracting Amino Acid ResiduesType of Interaction
This compound HIV-1 Reverse TranscriptaseNot specified in abstractVan der Waals, Hydrogen bond, phi-sigma, and phi-phi stacked[2]
Hesperidin Methyl Chalcone (HMC) Polo-like kinase 1 (PLK1)Glu131, Cys133, Arg136, Glu140, Lys178 (Bold indicates hydrogen bonds) and others including Leu59, Gly60, Lys61, Gly62, Ala65, Lys66, Cys67, Ala80Hydrogen bonding and hydrophobic interactions[1]
HesperetinPolo-like kinase 1 (PLK1)Glu131, Cys133, Glu140 (Bold indicates hydrogen bonds)Hydrogen bonding[1]
Hesperidin Methyl Chalcone (HMC) Epidermal Growth Factor Receptor (EGFR)Lys721, Glu738, Met742, Met769, Arg817 (Bold indicates hydrogen bonds)Hydrogen bonding
Hesperidinα-GlucosidaseTrp709, Arg422, Asn424, Arg467 (Bold indicates hydrogen bonds)Hydrogen bonds and hydrophobic forces[3]
HesperidinAcetylcholinesterase (AChE)Trp84, Tyr334, Asp72, Tyr121, Ser122, Glu199, His440, Tyr70, Leu282Hydrogen bond, Pi-Pi stacking, Pi-donor, Pi-alkyl, Van der Waals[5]
HesperidinMonoamine Oxidase B (MAO-B)Cys397, Arg42, Tyr435, Leu171, Gly57, Gln206, Ile264, Ala263, Thr426, Gly13, Phe343, Tyr60Hydrogen bond, Carbon H-bond, Pi-Cation, Pi-sigma, Pi-alkyl[5]
Hesperidin Methyl Chalcone (HMC) NFκB p65Ser276Not specified

Experimental Protocols for Molecular Docking

The following is a generalized protocol for performing molecular docking studies with a focus on AutoDock Vina, a widely used software for this purpose.

Software and Tools
  • AutoDock Tools (ADT): Used for preparing protein and ligand files.

  • AutoDock Vina: The docking engine for calculating binding affinities.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results and interactions.

  • ChemDraw or similar software: For drawing and generating 2D and 3D structures of the ligand.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Step-by-Step Methodology
  • Protein Preparation:

    • The 3D structure of the target protein is downloaded from the Protein Data Bank.

    • Water molecules, co-ligands, and any other heteroatoms not involved in the interaction are typically removed.

    • Polar hydrogens are added to the protein structure.

    • Gasteiger charges are computed and assigned to the protein atoms.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using chemical drawing software and saved in a suitable format (e.g., MOL or PDB).

    • The ligand's non-polar hydrogens are merged, and rotatable bonds are defined.

    • Gasteiger charges are computed for the ligand.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are set to cover the region of interest for docking.

  • Docking Simulation:

    • AutoDock Vina is run using a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

    • The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher value increases the computational time but also the reliability of the results.

  • Analysis of Results:

    • The output file from AutoDock Vina contains the binding energies and coordinates of the different binding poses of the ligand.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualization software like Discovery Studio or PyMOL is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizing Workflows and Signaling Pathways

In Silico Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Preparation Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) Grid_Box Grid Box Definition (Defining the Active Site) Protein_Preparation->Grid_Box Ligand_Preparation Ligand Preparation (3D Structure Generation, Defining Rotatable Bonds) Docking_Run Running AutoDock Vina (Executing the Docking Algorithm) Ligand_Preparation->Docking_Run Grid_Box->Docking_Run Results Results Analysis (Binding Energy, Binding Poses) Docking_Run->Results Visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) Results->Visualization

A generalized workflow for in silico molecular docking studies.
Signaling Pathways Modulated by this compound

In silico docking studies, in conjunction with in vitro and in vivo experiments, suggest that this compound and its related compounds can modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is often implicated in cancer. Hesperidin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[6][7][8][9][10]

PI3K_Akt_mTOR_pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, and Survival mTOR->Cell_Growth Methyl_Hesperidin This compound Methyl_Hesperidin->Akt inhibits NFkB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Methyl_Hesperidin This compound Methyl_Hesperidin->IKK inhibits

References

Methyl Hesperidin as a Vasodilating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Methyl Hesperidin (B1673128)

Methyl hesperidin, scientifically known as hesperidin methyl chalcone (B49325) (HMC), is a synthetic derivative of the flavonoid hesperidin, which is abundantly found in citrus fruits. The methylation of hesperidin to form HMC results in a compound with significantly increased water solubility and bioavailability compared to its parent compound. This enhanced bioavailability suggests that HMC can deliver the therapeutic effects of hesperidin more efficiently. While hesperidin and its primary active metabolite, hesperetin (B1673127), are well-documented for their vasodilatory properties, the direct mechanistic studies on HMC are less abundant. This guide will delve into the established vasodilatory mechanisms of hesperidin and hesperetin as the foundational basis for the vasodilating effects of this compound, supplemented with the available data directly pertaining to HMC.

Vasodilatory Mechanisms of Action

The vasodilatory effects of hesperidin and its metabolites are primarily attributed to their actions on the vascular endothelium and smooth muscle cells. The key mechanisms involve the enhancement of nitric oxide (NO) production and the modulation of calcium ion channels.

Endothelium-Dependent Vasodilation: The Nitric Oxide-cGMP Pathway

A primary mechanism of vasodilation induced by hesperidin and its metabolite hesperetin is the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[1][2] NO, a potent vasodilator, diffuses from the endothelial cells to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.[3]

The activation of eNOS by hesperetin is a multi-step process involving upstream signaling kinases. In-vitro studies using bovine aortic endothelial cells (BAEC) have demonstrated that hesperetin acutely stimulates the phosphorylation of Akt (Protein Kinase B) and AMP-activated protein kinase (AMPK).[1] Both Akt and AMPK are known to phosphorylate and activate eNOS, thereby increasing NO production.[1] This signaling cascade is initiated by the generation of reactive oxygen species (ROS), which in turn activates Src, a tyrosine kinase, upstream of the PI3K/Akt pathway.[1]

Endothelium-Dependent Vasodilation Pathway MH This compound (Hesperidin Methyl Chalcone) Hesperetin Hesperetin MH->Hesperetin Src Src Hesperetin->Src Activates AMPK AMPK Hesperetin->AMPK Activates EndothelialCell Endothelial Cell PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS AMPK->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC SmoothMuscleCell Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Relaxation Vasodilation (Relaxation) PKG->Relaxation

Signaling pathway of this compound-induced endothelium-dependent vasodilation.
Endothelium-Independent Vasodilation

In addition to its endothelium-dependent effects, hesperetin has been shown to induce vasodilation through direct actions on vascular smooth muscle cells. This endothelium-independent mechanism is primarily associated with the modulation of ion channels, particularly voltage-gated calcium channels (VGCCs).[4] By blocking the influx of extracellular calcium into the smooth muscle cells, hesperetin reduces the availability of calcium required for the activation of the contractile machinery, leading to vasorelaxation. Some evidence also suggests the involvement of potassium channels in the vasodilatory action of certain flavonoids, although this is less characterized for hesperetin.[5]

Quantitative Data on Vasodilatory Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the vasodilatory and related cardiovascular effects of hesperidin and its derivatives.

Table 1: In Vitro Studies on Vasodilation

CompoundPreparationAgonist/ConditionMeasured EffectReference
HesperetinIsolated aortas from Spontaneously Hypertensive Rats (SHR)Acetylcholine (B1216132)Enhanced endothelium-dependent relaxation at 10⁻⁵ M[6]
HesperetinIsolated aortas from Spontaneously Hypertensive Rats (SHR)Sodium NitroprussideNo effect on endothelium-independent relaxation[6]

Table 2: In Vivo Animal Studies

CompoundAnimal ModelDosageDurationKey FindingsReference
Glucosyl HesperidinSpontaneously Hypertensive Rats (SHR)10-50 mg/kg (single oral dose)N/ADose-dependent reduction in systolic blood pressure[6]
HesperetinSpontaneously Hypertensive Rats (SHR)50 mg/kg (intraperitoneal)N/ASignificant reduction in systolic blood pressure[6]

Table 3: Human Clinical Trials

CompoundStudy PopulationDosageDurationKey FindingsReference
HesperidinIndividuals with metabolic syndrome (n=24)500 mg/day3 weeksIncreased flow-mediated dilation (10.26% vs. 7.78% for placebo)[1][6]

Experimental Protocols

In Vitro Vasodilation Assay in Isolated Aortic Rings

This protocol is based on methodologies used to assess the effects of hesperetin on vascular tone in isolated rat aortas.[6]

Objective: To determine the effect of a test compound on endothelium-dependent and -independent vasodilation.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

  • Krebs-Henseleit solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Phenylephrine (B352888) (vasoconstrictor).

  • Acetylcholine (endothelium-dependent vasodilator).

  • Sodium nitroprusside (endothelium-independent vasodilator).

  • Test compound (e.g., Hesperetin).

  • Organ bath system with force transducers.

Procedure:

  • Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

  • Once a stable contraction is achieved, cumulative concentration-response curves to acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) are generated to assess endothelium-dependent vasodilation.

  • The rings are washed and allowed to return to baseline.

  • The rings are again pre-contracted with phenylephrine, and after a stable plateau is reached, a single high concentration of acetylcholine is added to confirm endothelial integrity.

  • Following a washout period, the rings are pre-contracted with phenylephrine, and cumulative concentration-response curves to sodium nitroprusside (e.g., 10⁻¹⁰ to 10⁻⁷ M) are generated to assess endothelium-independent vasodilation.

  • To test the effect of the compound of interest, the aortic rings are incubated with the test compound (e.g., hesperetin at 10⁻⁵ M) for a specified period before pre-contraction with phenylephrine and subsequent generation of concentration-response curves to acetylcholine and sodium nitroprusside.

In Vitro Vasodilation Assay Workflow Start Start AortaIsolation Isolate Thoracic Aorta Start->AortaIsolation RingPrep Prepare Aortic Rings AortaIsolation->RingPrep Mounting Mount Rings in Organ Bath RingPrep->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Precontraction Pre-contract with Phenylephrine Equilibration->Precontraction ACh_CRC Generate Acetylcholine Concentration-Response Curve Precontraction->ACh_CRC Endothelium-Dependent Vasodilation SNP_CRC Generate Sodium Nitroprusside Concentration-Response Curve Precontraction->SNP_CRC Endothelium-Independent Vasodilation Repeat_CRCs Repeat ACh and SNP Concentration-Response Curves Precontraction->Repeat_CRCs Washout1 Wash and Re-equilibrate ACh_CRC->Washout1 Washout1->Precontraction Incubation Incubate with This compound SNP_CRC->Incubation Incubation->Precontraction Analysis Data Analysis Repeat_CRCs->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Antioxidant Properties of Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a methylated derivative of the citrus flavonoid hesperidin, exhibits significant antioxidant properties primarily through the modulation of endogenous antioxidant defense systems. This technical guide elucidates the core mechanisms of action of methyl hesperidin, with a particular focus on its role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This guide provides a comprehensive overview of the experimental evidence supporting its efficacy, including detailed methodologies for key antioxidant assays and a summary of quantitative data from relevant studies. Visualizations of the Nrf2 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biochemical interactions and evaluation.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial in mitigating oxidative stress by neutralizing ROS and upregulating cellular defense mechanisms.

This compound, and its related water-soluble form, hesperidin methyl chalcone (B49325) (HMC), have emerged as potent antioxidant agents.[1][2] Unlike direct radical scavengers, a primary antioxidant mechanism of this compound is the induction of endogenous antioxidant enzymes, offering a more sustained protective effect.[3][4] This guide provides a detailed exploration of the antioxidant properties of this compound, its molecular mechanisms, and the experimental frameworks used for its evaluation.

Core Antioxidant Mechanism: Activation of the Nrf2-ARE Signaling Pathway

The cornerstone of this compound's indirect antioxidant activity is its ability to activate the Nrf2-ARE signaling pathway.[2][3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[2][3]

This leads to the increased expression of a suite of cytoprotective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[4]

  • Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[3][4]

  • Antioxidant Enzymes: Such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for detoxifying specific ROS.[1][2]

Studies have shown that hydrolyzed this compound (h-MHES) promotes the nuclear translocation of Nrf2 and enhances ARE luciferase activity in a concentration-dependent manner.[4] Furthermore, h-MHES has been found to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which can contribute to the activation of the Nrf2 pathway.[3][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation p38_MAPK p38 MAPK p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_p38_MAPK->Keap1_Nrf2 h_MHES Hydrolyzed This compound h_MHES->p38_MAPK Activates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Nrf2_ARE Nrf2-ARE Complex ARE->Nrf2_ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, etc.) Nrf2_ARE->Antioxidant_Genes Upregulates Transcription Antioxidant_Enzymes Antioxidant Enzymes & Proteins Antioxidant_Genes->Antioxidant_Enzymes Translation

Caption: Nrf2-ARE Signaling Pathway Activated by this compound.

Direct Antioxidant Activities

In addition to its indirect effects via Nrf2, this compound and its derivatives also exhibit direct antioxidant activities, including:

  • Free Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species, such as superoxide anions and hydroxyl radicals.[1] This activity is attributed to its molecular structure, which allows for the donation of a hydrogen atom to stabilize free radicals.

  • Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺), this compound can prevent their participation in Fenton reactions, which are a major source of highly damaging hydroxyl radicals.[5][6]

Quantitative Data on Antioxidant Efficacy

The antioxidant properties of this compound and its related compounds have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 / ActivityReference
HesperidinDPPH Radical ScavengingIC50: 53.46 µg/mL[7]
HesperidinDPPH Radical Scavenging40% reduction at 100 µM[8]
HesperetinDPPH Radical ScavengingIC50: 109.71 ± 3.74 µM[9]
Hesperidinβ-Carotene BleachingIC50: 260.75 ± 2.55 µM[9]
Hesperetinβ-Carotene BleachingIC50: 109.71 ± 3.74 µM[9]
HesperidinHydroxyl Radical Scavenging~77.6% scavenging at 1.25 mg/ml[10]

Table 2: Effects on Endogenous Antioxidant Enzymes and Markers of Oxidative Stress

CompoundModel SystemParameter MeasuredEffectReference
Hydrolyzed this compoundHuman KeratinocytesIntracellular Glutathione (GSH)2.8-fold increase after 24h[4]
Hesperidin Methyl ChalconeDiclofenac-induced renal injury in micePlasmatic Lipid Peroxidation (TBARS)Dose-dependent decrease[2][11]
Hesperidin Methyl ChalconeDiclofenac-induced renal injury in miceRenal GSH LevelsRe-established to control levels[2]
HesperidinHigh-glucose treated LO2 cellsSuperoxide Dismutase (SOD) ActivitySignificantly enhanced[12]
HesperidinHigh-glucose treated LO2 cellsGlutathione Peroxidase (GPx) ActivityDramatically enhanced[12]
HesperidinHigh-glucose treated LO2 cellsMalondialdehyde (MDA) ContentSignificantly reduced[12]
HesperidinIron-induced toxicity in ratsSuperoxide Dismutase (SOD) ActivityIncreased levels[13]
HesperidinIron-induced toxicity in ratsCatalase (CAT) ActivityIncreased levels[13]
HesperidinIron-induced toxicity in ratsGlutathione Peroxidase (GPx) ActivityIncreased levels[13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in the dark.

    • Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentrations.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol/Ethanol) mix Mix Sample/Control with DPPH Solution (1:1 ratio) prep_dpph->mix prep_samples Prepare Serial Dilutions of This compound & Positive Control prep_samples->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

    • In a 96-well plate, add a small volume of the sample/standard.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow prep_abts_kps Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate Solutions generate_abts_radical Mix ABTS and KPS (1:1) Incubate in Dark (12-16h, RT) to generate ABTS•+ prep_abts_kps->generate_abts_radical dilute_abts_radical Dilute ABTS•+ Solution to Absorbance of 0.700 at 734 nm generate_abts_radical->dilute_abts_radical mix Add Sample/Trolox to Diluted ABTS•+ Solution dilute_abts_radical->mix prep_samples Prepare Serial Dilutions of This compound & Trolox prep_samples->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC measure->calculate

Caption: Experimental Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation:

    • Prepare FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a ferrous sulfate (B86663) (FeSO₄) or Trolox standard.

    • In a 96-well plate, add a small volume of the sample/standard.

    • Add the FRAP reagent to each well.

    • Incubate at 37°C for a specified time (typically 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Calculation:

    • A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The reducing power of the sample is determined from this curve and expressed as µM Fe(II) equivalents.

FRAP_Workflow prep_frap_reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, FeCl₃ (10:1:1) mix Add Sample/Standard and FRAP Reagent to 96-well plate prep_frap_reagent->mix prep_samples_standards Prepare Serial Dilutions of This compound & FeSO₄/Trolox prep_samples_standards->mix incubate Incubate (37°C, 4-30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (µM Fe(II) Equivalents) measure->calculate

Caption: Experimental Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

  • Assay Procedure:

    • Add the sample to a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

    • Heat the mixture in a boiling water bath (95-100°C) for a specified time (e.g., 15-60 minutes). This promotes the reaction between MDA and TBA.

    • Cool the samples on ice to stop the reaction.

    • Centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Calculation:

    • A standard curve is generated using a known concentration of MDA.

    • The concentration of MDA in the samples is determined from the standard curve and typically expressed as nmol/mg protein or nmol/g tissue.

TBARS_Workflow prep_samples Prepare Tissue/Cell Homogenate mix_reagents Mix Sample with TBA and Acid Solution prep_samples->mix_reagents heat Heat in Boiling Water Bath (95-100°C, 15-60 min) mix_reagents->heat cool_centrifuge Cool on Ice and Centrifuge heat->cool_centrifuge measure Measure Absorbance of Supernatant at 532 nm cool_centrifuge->measure calculate Calculate MDA Concentration using Standard Curve measure->calculate

Caption: Experimental Workflow for the TBARS Assay for MDA.
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays

The activities of these crucial antioxidant enzymes are typically measured using commercially available assay kits. The general principle for these assays involves providing a substrate for the enzyme and measuring the rate of substrate consumption or product formation, often through a colorimetric or fluorometric method. It is recommended to follow the specific protocols provided by the manufacturers of these kits for accurate and reproducible results.

Conclusion

This compound demonstrates robust antioxidant properties through a dual mechanism of action: the indirect upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway and direct free radical scavenging and metal chelation. The activation of the Nrf2 pathway is particularly significant as it leads to a coordinated and sustained increase in the expression of a wide array of cytoprotective genes. The quantitative data from various in vitro and in vivo studies strongly support the efficacy of this compound and its derivatives in mitigating oxidative stress. For researchers and professionals in drug development, this compound represents a promising natural compound for the development of novel therapeutic strategies targeting oxidative stress-related pathologies. Further research should focus on its bioavailability and clinical efficacy in human studies.

References

The Anti-Inflammatory Effects of Methyl Hesperidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a water-soluble derivative of the flavonoid hesperidin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the current understanding of methyl hesperidin's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies for key assays are provided to facilitate further research and development. The primary anti-inflammatory mechanisms of this compound involve the modulation of critical signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

Hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits, is known for its antioxidant and anti-inflammatory properties. However, its low aqueous solubility limits its bioavailability and therapeutic application. Methylation of hesperidin to form hesperidin methyl chalcone (B49325) (HMC), commonly known as this compound, significantly enhances its water solubility and bioavailability, leading to improved biological activity.[1] This guide focuses on the well-documented anti-inflammatory effects of this compound, providing a technical foundation for its potential development as a therapeutic agent.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach at the molecular level. The primary mechanisms involve the modulation of key signaling pathways that regulate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3][4]

This compound has been shown to inhibit the activation of the NF-κB pathway.[3][4] This inhibition can occur through the prevention of IκBα degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] By suppressing NF-κB activation, this compound effectively reduces the expression and production of a cascade of inflammatory mediators.[4]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_degradation IκBα Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_active->Pro_inflammatory_Genes Induces Nucleus Nucleus Methyl_Hesperidin This compound Methyl_Hesperidin->IKK Inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[5] Overactivation of the MAPK pathway can lead to the production of pro-inflammatory cytokines and enzymes. Hesperidin and its derivatives have been shown to suppress the phosphorylation of key kinases in the MAPK pathway, such as MEK and ERK, in response to inflammatory stimuli like UVB irradiation.[6][7] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect of this compound.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., UVB) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokines, MMPs) Transcription_Factors->Inflammatory_Response Induces Methyl_Hesperidin This compound Methyl_Hesperidin->MAPKK Inhibits

Figure 2: Modulation of the MAPK Signaling Pathway by this compound.
Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE and initiates the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).[8] this compound has been shown to activate the Nrf2 signaling pathway, leading to increased expression of these protective enzymes and a reduction in oxidative stress, which is a key component of inflammation.[1][8]

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Nucleus Nucleus Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1) ARE->Cytoprotective_Genes Induces Transcription Methyl_Hesperidin This compound Methyl_Hesperidin->Nrf2 Promotes Release

Figure 3: Activation of the Nrf2-ARE Pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusParameter MeasuredConcentration of this compoundObserved EffectReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionNot specifiedInhibition of NO production[9]
RAW 264.7 macrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) ProductionNot specifiedInhibition of PGE2 production[10]
RAW 264.7 macrophagesLipopolysaccharide (LPS)TNF-α ProductionNot specifiedReduction in TNF-α levels[10]
RAW 264.7 macrophagesLipopolysaccharide (LPS)IL-6 ProductionNot specifiedReduction in IL-6 levels[10]
RAW 264.7 macrophagesZymosanNF-κB ActivationNot specifiedDiminished NF-κB activation[11]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelInflammatory ModelDosage of this compoundParameter MeasuredObserved EffectReference
MiceAcetic Acid-Induced ColitisNot specifiedNeutrophil infiltration, edema, colon shortening, macroscopic and microscopic damageSignificant reduction in all parameters[1]
MiceAcetic Acid-Induced ColitisNot specifiedPro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33) in the colonInhibition of cytokine production[1]
MiceZymosan-Induced Arthritis10, 30, or 100 mg/kgMechanical hypersensitivity and knee joint edemaDose-dependent reduction in hypersensitivity and edema[11]
MiceDiclofenac-Induced Acute Renal Injury0.03–3 mg/kg (i.p.)Plasmatic levels of IL-6, IFN-γ, and IL-33Dose-dependent decrease in cytokine levels[12]
MiceDiclofenac-Induced Acute Renal Injury3 mg/kg (i.p.)Renal tissue levels of IL-1β, IL-6, IFN-γ, and IL-33Efficient inhibition of pro-inflammatory cytokines[1]
MiceDiclofenac-Induced Acute Renal Injury3 mg/kg (i.p.)Renal tissue levels of IL-10Significant restoration of the anti-inflammatory cytokine IL-10[1]
RatsCarrageenan-Induced Paw EdemaNot specifiedPaw edemaReduction in paw edema[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

LPS_Induction_Workflow Cell_Culture 1. Culture RAW 264.7 cells to 70-80% confluency. Pretreatment 2. Pre-treat cells with various concentrations of this compound. Cell_Culture->Pretreatment Stimulation 3. Stimulate cells with LPS (e.g., 1 µg/mL). Pretreatment->Stimulation Incubation 4. Incubate for a specified period (e.g., 24 hours). Stimulation->Incubation Supernatant_Collection 5. Collect cell culture supernatant. Incubation->Supernatant_Collection Cell_Lysis 5a. Lyse cells for protein analysis. Incubation->Cell_Lysis Analysis 6. Analyze for inflammatory mediators (NO, PGE2, Cytokines via ELISA). Supernatant_Collection->Analysis Western_Blot 6a. Perform Western blot for NF-κB and MAPK pathway proteins. Cell_Lysis->Western_Blot

Figure 4: Experimental Workflow for In Vitro LPS-Induced Inflammation.
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production is indirectly measured in the culture supernatant using the Griess reagent, which detects nitrite, a stable metabolite of NO.

    • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, IL-1β): The concentrations of these inflammatory mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14]

  • Western Blot Analysis: To investigate the effects on signaling pathways, cells are lysed after treatment, and protein extracts are subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against total and phosphorylated forms of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, p38) pathways. A loading control, such as β-actin or GAPDH, is used for normalization.

In Vivo Carrageenan-Induced Paw Edema in Rodents

Paw_Edema_Workflow Animal_Grouping 1. Group animals and administer This compound or vehicle. Carrageenan_Injection 2. Inject carrageenan (e.g., 1%) subplantarly into the hind paw. Animal_Grouping->Carrageenan_Injection Paw_Volume_Measurement 3. Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 h) using a plethysmometer. Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 4. Calculate the percentage inhibition of edema. Paw_Volume_Measurement->Data_Analysis

Figure 5: Experimental Workflow for Carrageenan-Induced Paw Edema.
  • Animals: Male Swiss mice or Wistar rats are typically used.

  • Procedure: Animals are pre-treated with this compound (administered orally or intraperitoneally) at various doses or a vehicle control. After a specified time (e.g., 30-60 minutes), a solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw. The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for up to 5-6 hours) after the carrageenan injection.[2][15]

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by this compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

In Vivo Acetic Acid-Induced Colitis in Mice
  • Induction of Colitis: Colitis is induced in mice by the intracolonic administration of acetic acid (e.g., 7.5% solution).[1]

  • Treatment: Mice are treated with this compound orally at different doses for a specified period before and/or after the induction of colitis.

  • Assessment of Colitis:

    • Macroscopic and Microscopic Damage: The colon is excised, and the length is measured. Macroscopic damage is scored based on the presence of ulceration and inflammation. For microscopic analysis, colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration, loss of mucosal architecture, and other histological changes.[1]

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as an indicator of neutrophil infiltration.

    • Cytokine Levels: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenates are quantified by ELISA.

Conclusion

This compound demonstrates robust anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. The quantitative data from a variety of in vitro and in vivo models strongly support its potential as a therapeutic agent for inflammatory conditions. The detailed methodologies provided in this guide offer a foundation for further research into the pharmacological properties and clinical applications of this compound. Future studies should focus on elucidating the precise molecular targets and conducting well-designed clinical trials to translate these promising preclinical findings into therapeutic benefits for patients.

References

Neuroprotective Effects of Methylated Citrus Flavonoids: A Technical Guide to Methyl Hesperidin's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the neuroprotective effects of methylated citrus flavonoids, with a primary focus on Hesperidin (B1673128) Methyl Chalcone (HMC), a soluble derivative of hesperidin. Emerging research has highlighted the potential of these compounds in mitigating the pathological processes underlying neurodegenerative diseases. This document synthesizes key findings on their mechanisms of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: Methylated Flavonoids as Neuroprotective Agents

Citrus flavonoids, such as hesperidin, have long been recognized for their antioxidant and anti-inflammatory properties.[1][2] However, their therapeutic application has been limited by poor water solubility and low bioavailability. Methylation, a key chemical modification, has given rise to derivatives like Hesperidin Methyl Chalcone (HMC) with significantly improved solubility, enhancing its potential for absorption and efficacy.[3] HMC has demonstrated promising neuroprotective effects in various preclinical models of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[3][4] These effects are largely attributed to its ability to counteract oxidative stress, reduce neuroinflammation, and inhibit apoptosis.[3][5] Another modified form, Glucosyl-Hesperidin, has also been developed to increase water solubility and has shown enhanced anxiolytic and neuroprotective activities.[6][7]

Core Mechanisms of Neuroprotection

The neuroprotective actions of methylated hesperidin derivatives, particularly HMC, are multifaceted, targeting key pathological pathways in neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress is a critical factor in neuronal damage. HMC effectively mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[8][9] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes, thereby protecting neurons from oxidative damage.[8][9]

Modulation of Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative diseases. HMC has been shown to suppress neuroinflammatory processes by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thus reducing inflammatory-mediated neuronal damage.[10][11]

Anti-Apoptotic Activity

Programmed cell death, or apoptosis, is a final common pathway in many neurodegenerative conditions. HMC exhibits anti-apoptotic effects by modulating the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family proteins and caspases, thereby promoting neuronal survival.[5]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Hesperidin Methyl Chalcone (HMC).

Table 1: In Vivo Studies of Hesperidin Methyl Chalcone (HMC)
Animal ModelCompoundDoseRoute of AdministrationDurationKey FindingsReference
Aluminum chloride (100 mg/kg, i.p.) induced Alzheimer's disease model in Wistar ratsHesperidin Methyl Chalcone (HMC)30 mg/kgi.p.18 days- Significantly increased levels of Acetylcholine and Dopamine.- Significantly increased tissue antioxidants (SOD, CAT, GSH, GPx, GST).- Significantly decreased MDA and MPO levels.[3][4]
Diclofenac (200 mg/kg, oral) induced acute renal injury in miceHesperidin Methyl Chalcone (HMC)0.03 - 3 mg/kgi.p.Single dose- Dose-dependently decreased plasma urea, creatinine, and lipid peroxidation.- Decreased plasma IL-6, IFN-γ, and IL-33.- Upregulated renal Nrf2 mRNA expression and its downstream targets HO-1 and Nqo1.[8][9]
Aβ-peptide induced memory dysfunction in Wistar ratsHesperidin Methyl Chalcone (HMC)Not SpecifiedNot SpecifiedNot Specified- Significantly improved cognitive deficits.- Inhibited AChE, BuChE, and β-secretase activity.- Suppressed the expression of p-NF-κB p65 and p-IκBα.- Upregulated Nrf2 and HO-1 in brain homogenate.[10][11]
Table 2: In Vitro Studies of Hesperidin Methyl Chalcone (HMC)
Cell LineInsultCompoundConcentrationKey FindingsReference
Neuro 2a (N2a) cellsAβ(25-35) peptideHesperidin Methyl Chalcone (HMC)Not Specified- Increased cell viability.- Reduced oxidative stress.- Prevented macromolecular damage.- Allayed mitochondrial dysfunction.- Exhibited anticholinesterase activity.- Modulated caspase-3 activity, Bax expression, and Bcl2 overexpression.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the preceding tables.

In Vivo Model: Aluminum Chloride-Induced Alzheimer's Disease in Rats[3][4]
  • Animals: Male Wistar Albino rats (200–225 g; 10–12 weeks old).

  • Inducing Agent: Aluminum chloride (AlCl3) at a dose of 100 mg/kg body weight, administered intraperitoneally (i.p.).

  • Treatment Groups:

    • Control: Normal saline (i.p.).

    • Negative Control: AlCl3 (100 mg/kg, i.p.).

    • Positive Control: Donepezil (1 mg/kg, i.p.) + AlCl3.

    • Test Group: Hesperidin Methyl Chalcone (HMC) (30 mg/kg, i.p.) + AlCl3.

  • Duration: 18 days.

  • Behavioral Analysis: Novel Object Recognition (NOR), Elevated Plus Maze (EPM), and Morris Water Maze (MWM) tests were conducted on days 15, 16, and 17.

  • Biochemical Estimations: At the end of the study, animals were sacrificed, and brains were isolated for the estimation of Acetylcholine, Dopamine, and tissue antioxidants (SOD, CAT, GSH, Gpx, GST), as well as markers of oxidative stress (MDA and MPO).

In Vitro Model: Aβ(25-35) Induced Neurotoxicity in Neuro 2a Cells[5]
  • Cell Line: Neuro 2a (N2a) cells.

  • Neurotoxic Agent: Amyloid-beta (25-35) peptide.

  • Treatment: Cells were pre-treated with Hesperidin Methyl Chalcone (HMC) before inducing toxicity with Aβ(25-35).

  • Assays:

    • Cell Viability: MTT assay to assess cell viability.

    • Oxidative Stress: Measurement of reactive oxygen species (ROS) and markers of macromolecular damage.

    • Mitochondrial Function: Assessment of mitochondrial membrane potential and function.

    • Cholinesterase Activity: Measurement of acetylcholinesterase (AChE) activity.

    • Apoptosis: Western blot analysis for caspase-3 activity, Bax, and Bcl-2 expression.

Signaling Pathways and Visualizations

The neuroprotective effects of Hesperidin Methyl Chalcone (HMC) are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

HMC-Mediated Activation of the Nrf2 Antioxidant Pathway

Nrf2_Pathway cluster_stress Oxidative Stress cluster_hmc HMC Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative\nStress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative\nStress->Nrf2_Keap1 induces dissociation HMC HMC HMC->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, Nqo1) ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Caption: HMC promotes Nrf2 dissociation from Keap1, leading to antioxidant enzyme expression.

HMC-Mediated Inhibition of the NF-κB Inflammatory Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_hmc HMC Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli\n(e.g., Aβ) Inflammatory Stimuli (e.g., Aβ) IKK IKK Inflammatory\nStimuli\n(e.g., Aβ)->IKK activates HMC HMC HMC->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB IkB->NFkB degrades, releasing DNA DNA NFkB->DNA translocates & binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes upregulates Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation leads to

Caption: HMC inhibits IKK, preventing NF-κB activation and neuroinflammation.

Experimental Workflow for In Vivo Neuroprotection Study

Experimental_Workflow cluster_animals Animal Model cluster_induction Disease Induction & Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Group_Allocation Group Allocation (Control, Vehicle, HMC, Positive Control) Animal_Acclimatization->Group_Allocation Disease_Induction Disease Induction (e.g., AlCl3 administration) Group_Allocation->Disease_Induction Treatment_Administration Daily Treatment Administration (HMC / Vehicle / Positive Control) Disease_Induction->Treatment_Administration Behavioral_Tests Behavioral Tests (MWM, NOR, EPM) Treatment_Administration->Behavioral_Tests Sacrifice_Tissue_Collection Sacrifice and Brain Tissue Collection Behavioral_Tests->Sacrifice_Tissue_Collection Biochemical_Analysis Biochemical Analysis (Neurotransmitters, Antioxidants, etc.) Sacrifice_Tissue_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sacrifice_Tissue_Collection->Histopathology Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for evaluating the neuroprotective effects of HMC in an animal model.

Conclusion and Future Directions

The evidence presented in this technical guide underscores the significant neuroprotective potential of methylated citrus flavonoids, particularly Hesperidin Methyl Chalcone. Its enhanced solubility and multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities, position it as a promising candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of HMC and its ability to cross the blood-brain barrier in higher-order animal models.

  • Long-term Efficacy and Safety: Chronic toxicity and long-term efficacy studies are essential to establish a comprehensive safety profile and determine the sustained therapeutic benefits.

  • Clinical Trials: Well-designed, placebo-controlled clinical trials are the crucial next step to translate these promising preclinical findings into tangible therapeutic benefits for patients with neurodegenerative diseases.

The continued exploration of methylated flavonoids like HMC holds considerable promise for the development of novel, effective, and safe therapeutic strategies to combat the growing burden of neurodegenerative disorders.

References

Methyl hesperidin interaction with serum albumin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Methyl Hesperidin (B1673128) with Serum Albumin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between methyl hesperidin (MH), a water-soluble derivative of the flavonoid hesperidin, and serum albumin. Serum albumin, the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of various endogenous and exogenous compounds, including drugs and nutraceuticals. Understanding the binding characteristics of this compound to serum albumin is fundamental for predicting its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This document collates and analyzes key findings from spectroscopic and computational studies, presenting quantitative binding data, thermodynamic parameters, and detailed experimental methodologies. It aims to serve as a critical resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

This compound (MH) is a flavanone (B1672756) glycoside, a derivative of hesperidin, which is abundantly found in citrus fruits. The methylation of hesperidin enhances its water solubility and permeability, potentially improving its bioavailability and therapeutic efficacy.[1] Like other flavonoids, MH exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. The interaction of flavonoids with serum albumin is a key determinant of their pharmacokinetic behavior. This guide focuses on the non-covalent binding of this compound to serum albumin, exploring the forces that govern this interaction and the resulting structural changes in the protein.

The binding of a ligand, such as this compound, to serum albumin can influence its:

  • Distribution and Elimination: High-affinity binding can prolong the half-life of a compound in the bloodstream.

  • Bioavailability: Only the unbound fraction of a drug is typically available to exert its pharmacological effects.

  • Toxicity: Displacement of other endogenous or exogenous ligands from albumin by MH could lead to toxic effects.

This guide will delve into the experimental techniques used to characterize this interaction and present the quantitative data derived from these studies.

Binding Characteristics of this compound with Serum Albumin

The interaction between this compound and serum albumin, primarily bovine serum albumin (BSA) as a model protein, has been investigated through various biophysical techniques. The primary findings indicate a spontaneous binding event that leads to the formation of an MH-albumin complex.

Quenching Mechanism

The intrinsic fluorescence of serum albumin, which arises from its tryptophan and tyrosine residues, is a sensitive probe of its interaction with ligands. Studies have shown that this compound quenches the intrinsic fluorescence of BSA, indicating a direct interaction. The quenching mechanism has been described as a combined process of static and dynamic quenching. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (serum albumin) and the quencher (this compound). Dynamic quenching, on the other hand, results from collisional encounters between the quencher and the excited-state fluorophore.

Binding Affinity and Stoichiometry

The strength of the interaction between this compound and serum albumin is quantified by the binding constant (Ka), while the number of binding sites is represented by 'n'. These parameters are crucial for understanding the stability and capacity of the binding.

Table 1: Binding Constants for the Interaction of this compound with Serum Albumin

LigandProteinTemperature (K)Binding Constant (Ka) (L·mol-1)Number of Binding Sites (n)MethodReference
This compoundBovine Serum Albumin2961.82 x 104Not SpecifiedFluorescence Quenching
This compoundBovine Serum Albumin3032.69 x 104Not SpecifiedFluorescence Quenching
This compoundBovine Serum Albumin3103.40 x 104Not SpecifiedFluorescence Quenching
This compoundHuman Serum AlbuminNot Specified18 - 34 mM (likely refers to concentration range)Not SpecifiedNot Specified[2][3]

Note: The values from references[2][3] are presented as mM, which is an unusually high value for a binding constant and may represent the concentration range studied rather than the binding affinity. The values from reference are more typical for flavonoid-albumin interactions.

Thermodynamic Parameters and Driving Forces

Thermodynamic parameters, including the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide insight into the spontaneity and the nature of the forces driving the binding interaction. A study on the interaction of this compound with whey protein, which shares structural similarities with serum albumin, revealed that both ΔH and ΔS were positive.[4]

  • Positive ΔH and Positive ΔS: This thermodynamic signature is characteristic of hydrophobic interactions being the primary driving force for the complex formation.

  • Negative ΔG: The negative values of ΔG indicate that the binding process is spontaneous.

These findings suggest that the binding of this compound to the hydrophobic pockets of serum albumin is a key mechanism of their interaction.

Conformational Changes in Serum Albumin upon Binding

The binding of this compound to serum albumin can induce conformational changes in the protein. These structural alterations have been investigated using Fourier Transform Infrared (FT-IR) spectroscopy and Circular Dichroism (CD).

  • FT-IR Spectroscopy: FT-IR studies have shown that the binding of MH to BSA leads to changes in the secondary structure of the protein.

  • Circular Dichroism: CD spectroscopy on the interaction of MH with whey protein also indicated alterations in the protein's secondary and tertiary structure.[1]

These conformational changes can potentially affect the binding of other ligands to serum albumin.

Experimental Protocols

The characterization of the this compound-serum albumin interaction relies on a suite of spectroscopic and computational techniques. Below are detailed methodologies for the key experiments cited.

Fluorescence Quenching Spectroscopy

Objective: To determine the binding affinity (Ka), number of binding sites (n), and the quenching mechanism.

Methodology:

  • Preparation of Solutions: A stock solution of serum albumin (e.g., BSA) is prepared in a physiological buffer (e.g., phosphate (B84403) buffer, pH 7.4). A stock solution of this compound is also prepared in the same buffer.

  • Titration: A fixed concentration of the serum albumin solution is titrated with increasing concentrations of the this compound solution.

  • Fluorescence Measurements: The fluorescence emission spectra of the solutions are recorded after each addition of this compound. The excitation wavelength is typically set at 280 nm or 295 nm to selectively excite tryptophan residues. The emission is monitored over a range (e.g., 300-450 nm).

  • Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant and the number of binding sites are calculated using the modified Stern-Volmer equation or by plotting log[(F0-F)/F] versus log[Q].

G Fluorescence Quenching Experimental Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_BSA Prepare BSA solution in buffer (pH 7.4) titrate Titrate fixed concentration of BSA with increasing concentrations of MH prep_BSA->titrate prep_MH Prepare MH stock solution in buffer prep_MH->titrate measure Record fluorescence emission spectra (Excitation at 280 nm) titrate->measure stern_volmer Analyze quenching using Stern-Volmer equation measure->stern_volmer binding_const Calculate binding constant (Ka) and number of binding sites (n) stern_volmer->binding_const G Molecular Docking Workflow cluster_prep Input Preparation cluster_sim Simulation cluster_analysis Analysis get_protein Obtain 3D structure of Serum Albumin (PDB) docking Perform molecular docking using appropriate software get_protein->docking get_ligand Generate 3D structure of this compound get_ligand->docking analyze_poses Analyze binding poses and calculate binding energies docking->analyze_poses identify_interactions Identify key interacting residues and interaction types analyze_poses->identify_interactions

References

A Technical Guide to the Synthesis and Extraction of Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a methylated derivative of the naturally occurring flavonoid hesperidin, offers significantly enhanced water solubility and bioavailability, making it a compound of high interest for pharmaceutical and nutraceutical applications. While not found directly in nature, its synthesis relies on the abundant availability of its precursor, hesperidin, primarily sourced from the peels of citrus fruits. This technical guide provides a comprehensive overview of the extraction of hesperidin from natural sources and the subsequent chemical synthesis processes to yield methyl hesperidin. It includes detailed experimental protocols, quantitative data on extraction and synthesis yields, and elucidates a key signaling pathway influenced by this compound.

Introduction: From Natural Hesperidin to a Soluble Derivative

Hesperidin is a flavanone (B1672756) glycoside abundantly found in citrus fruits, particularly in the peel and spongy inner parts (albedo) of oranges (Citrus sinensis), lemons (Citrus limon), and tangerines (Citrus reticulata).[1][2] Despite its various reported biological activities, hesperidin's therapeutic potential is limited by its poor aqueous solubility and low bioavailability.[3]

Chemical modification through methylation converts hesperidin into this compound. This process dramatically improves its solubility in water, enhancing its suitability for various formulations, including pharmaceuticals, functional foods, and cosmetics.[3][4] The synthesis of this compound is, therefore, a critical process that begins with the efficient extraction of its natural precursor.

Sourcing and Extraction of the Precursor: Hesperidin

The primary and most commercially viable source of hesperidin is the waste generated from the citrus juice industry, specifically orange peels.[1][5] Various methods have been developed to extract and purify hesperidin from this biomass. The choice of method often depends on a balance between yield, purity, cost, and environmental impact.

Extraction Methodologies

Common extraction techniques include alkaline extraction followed by acid precipitation and solvent-based methods.[6]

  • Alkaline Extraction and Acid Precipitation: This widely used method leverages the phenolic hydroxyl groups in the hesperidin structure.[6] In an alkaline solution (e.g., NaOH), hesperidin forms a soluble sodium salt. After removing the insoluble peel residue, the pH of the filtrate is lowered with acid, causing the water-insoluble hesperidin to precipitate.[1][6] This method is valued for its simplicity and cost-effectiveness.[6]

  • Solvent Extraction: Organic solvents like methanol (B129727) or ethanol, often in aqueous mixtures, are effective for extracting hesperidin.[1][2] Soxhlet extraction or simple maceration at elevated temperatures can be employed.[1][7] The efficiency of this method is influenced by the solvent type, temperature, and extraction time.[8]

The overall process for obtaining purified hesperidin from citrus peels is depicted below.

G cluster_0 Hesperidin Extraction & Purification CitrusPeels Citrus Peels (Waste Biomass) Drying Drying & Grinding CitrusPeels->Drying Extraction Extraction (Alkaline or Solvent-based) Drying->Extraction Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude Hesperidin Extract Filtration1->CrudeExtract Liquid Phase Discarded Solids Discarded Solids Filtration1->Discarded Solids Precipitation Precipitation / Crystallization (pH Adjustment or Cooling) CrudeExtract->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 PurifiedHesperidin Purified Hesperidin Filtration2->PurifiedHesperidin Waste Filtrate Waste Filtrate Filtration2->Waste Filtrate G cluster_1 This compound Synthesis Hesperidin Hesperidin Reaction Methylation Reaction Hesperidin->Reaction AlkalineSol Alkaline Solution (e.g., NaOH, KOH) AlkalineSol->Reaction MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) MethylatingAgent->Reaction Acidification Acidification / Neutralization (pH Adjustment) Reaction->Acidification Extraction Solvent Extraction (e.g., n-Butanol) Acidification->Extraction Purification Purification (Evaporation, Crystallization) Extraction->Purification MethylHesperidin This compound Purification->MethylHesperidin G cluster_pathway TNF-α Induced VCAM-1 Expression Pathway TNF TNF-α TNFR TNF Receptor TNF->TNFR PKC PKC TNFR->PKC Akt Akt TNFR->Akt pPKC p-PKC (Active) PKC->pPKC Phosphorylation NFkB NF-κB Activation pPKC->NFkB pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->NFkB VCAM1 VCAM-1 Gene Expression NFkB->VCAM1 Inflammation Leukocyte Adhesion (Inflammation) VCAM1->Inflammation MethylHesperidin This compound MethylHesperidin->PKC Inhibits Phosphorylation MethylHesperidin->Akt Inhibits Phosphorylation

References

Chemical structure and formula of Methyl hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Hesperidin (B1673128): Chemical Structure, Properties, and Analysis

Introduction

Methyl hesperidin is a semi-synthetic derivative of hesperidin, a flavanone (B1672756) glycoside abundantly found in citrus fruits like oranges and lemons.[1][2][3] Hesperidin itself has limited applications in aqueous systems due to its poor water solubility. The methylation of hesperidin yields this compound, a compound with significantly enhanced water solubility, which broadens its utility in pharmaceuticals, cosmetics, and functional foods.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and analysis of this compound, tailored for researchers and drug development professionals.

Chemical Structure and Formula

This compound is a complex flavonoid derivative. Structurally, it is a flavanone glycoside where the aglycone part, hesperetin, is linked to the disaccharide rutinose (a combination of rhamnose and glucose). The "methyl" designation refers to the methylation of one or more hydroxyl groups on the hesperidin molecule.

  • Chemical Formula : C₂₉H₃₆O₁₅[2][4][7][8][9][10][11]

  • Molecular Weight : 624.59 g/mol [1][4][7][8][9][10][11][12]

  • IUPAC Name : (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1-benzopyran-4-one[7][11]

  • CAS Number : 11013-97-1[2][4][7][8]

  • Synonyms : Methylated Hesperidin, Vitamin P (Water Soluble)[4][8]

The structure is fundamentally that of hesperidin, but with a methoxy (B1213986) group replacing the hydroxyl group at the 3' position of the B-ring, which significantly alters its physical properties, most notably its solubility.[11]

Physicochemical Properties

The key advantage of this compound over its precursor is its improved solubility and stability.[2][6] A summary of its quantitative physicochemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₂₉H₃₆O₁₅[2][4][7][8][9][10][11]
Molecular Weight 624.59 g/mol [1][4][7][8][9][10][11][12]
Appearance Light yellow crystalline powder[2][4]
Melting Point >124°C (Sublimes)[8]
Solubility Water: 100 mg/mL[7]
DMSO: 100 mg/mL[7]
Ethanol (B145695): Slightly soluble[13][14]
Ether: Insoluble[13][14]

Experimental Protocols

Synthesis of this compound via Methylation with Dimethyl Sulfate (B86663)

This protocol describes a common method for synthesizing this compound from hesperidin. The reaction involves methylation in an alkaline medium, which can also lead to the formation of hesperidin methyl chalcone, a related isomer.[5]

Methodology:

  • Dissolution : Dissolve 500 mg of hesperidin in 5 mL of a 5% sodium hydroxide (B78521) (NaOH) aqueous solution.[5]

  • Methylation : Add 100 mg of dimethyl sulfate to the solution under continuous stirring. Maintain the reaction for 8 hours at room temperature.[5]

  • pH Adjustment : After the reaction period, adjust the pH of the solution to 5 using an appropriate acid (e.g., sulfuric acid).[5][15] Let the mixture stand overnight with continued stirring.[5]

  • Filtration : Filter the resulting mixture to remove any precipitates.[5]

  • Extraction : Extract the aqueous filtrate three times with 30 mL of n-butanol.[5][13]

  • Solvent Removal : Combine the n-butanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a yellow, crude product.[5][13]

  • Purification : The crude product can be further purified by recrystallization from 95% ethanol to obtain refined this compound.[13]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the analysis and quantification of this compound, often used to assess the efficiency of the methylation reaction by measuring the amount of unreacted hesperidin.[5][6]

Methodology:

  • Sample Preparation : Dissolve 50 mg of the final methylated product in 50 mL of methanol (B129727). Adjust the pH to 7.0 and filter the solution through a 0.2 µm syringe filter before injection.[6]

  • Chromatographic Conditions :

    • Column : Shim-pack CLC-ODS (150 mm x 4.6 mm, 5 µm particle size).[5][6]

    • Mobile Phase : An isocratic mixture of methanol and 10 mM phosphate (B84403) buffer (pH 2.6) in a 37:63 (v/v) ratio.[5][6]

    • Flow Rate : 1.0 mL/min.[5][6]

    • Column Temperature : 25°C.[6]

    • Injection Volume : 25 µL.[6]

  • Detection : Monitor the column effluent using a UV detector at a wavelength of 280 nm.[5][6]

  • Quantification : The concentration of this compound and any remaining hesperidin is determined by comparing the peak areas to those of a standard calibration curve.

Biological Activity and Signaling Pathway

This compound has been shown to possess anti-inflammatory properties. Notably, it can inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). This inhibition is achieved by preventing the phosphorylation of key signaling proteins, Akt and Protein Kinase C (PKC).[1][3][7]

G TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds Akt Akt TNFR->Akt Activates PKC PKC TNFR->PKC Activates pAkt p-Akt Akt->pAkt Phosphorylation pPKC p-PKC PKC->pPKC Phosphorylation NFkB NF-κB Activation pAkt->NFkB pPKC->NFkB VCAM1 VCAM-1 Expression (Inflammation) NFkB->VCAM1 MH This compound MH->Akt Inhibits Phosphorylation MH->PKC Inhibits Phosphorylation

Caption: Inhibition of TNF-α induced VCAM-1 expression by this compound.

Conclusion

This compound represents a significant modification of the natural flavonoid hesperidin, transforming it into a highly water-soluble compound with enhanced potential for therapeutic and commercial applications. Its well-defined chemical structure, characterized properties, and established synthesis and analytical protocols make it a valuable molecule for research and development. The ability to modulate inflammatory pathways, such as the TNF-α signaling cascade, underscores its potential as an active ingredient in advanced pharmaceutical and cosmeceutical formulations.

References

Spectroscopic and Mechanistic Insights into Methyl Hesperidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl hesperidin (B1673128), a methylated derivative of the bioflavonoid hesperidin, has garnered significant interest in the pharmaceutical and nutraceutical industries. Its enhanced solubility and bioavailability compared to its parent compound make it a promising candidate for various therapeutic applications. This technical guide provides an in-depth overview of the spectroscopic data of Methyl Hesperidin and related compounds, detailed experimental protocols for their analysis, and a visualization of its role in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this valuable compound.

Spectroscopic Data

Precise structural elucidation and purity assessment are paramount in drug development. This section presents the available spectroscopic data for this compound (3'-O-methylhesperidin), Hesperidin, and Hesperidin Methyl Chalcone (B49325).

This compound (3'-O-methylhesperidin; CAS: 11013-97-1)

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Data
Molecular Formula C29H36O15
Molecular Weight 624.59 g/mol
1H NMR Data reported as "Consistent with structure" by commercial suppliers.
IR (Infrared) Spectroscopy Key absorption bands at 3380 cm⁻¹ (O-H stretch), 1658 cm⁻¹ (C=O), and 1075 cm⁻¹ (C-O-C).[1]
UV (Ultraviolet) Spectroscopy Absorption maxima at 283 nm and 325 nm in methanol.[1]
Hesperidin (Parent Compound)

For comparative purposes, the well-documented spectroscopic data for hesperidin is provided below.

Table 2: 1H NMR Spectroscopic Data for Hesperidin (DMSO-d6)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
OH-512.00s-
H-6', H-5'6.91m-
H-6, H-86.12m-
H-25.49dd12.9, 3.1
OCH33.79s-
H-3a3.30m-
H-3b2.79dd17.1, 3.1
H-1'' (Glc)4.97d7.3
H-1''' (Rha)4.56s-
CH3 (Rha)1.10d6.2
Data sourced from[2][3]

Table 3: 13C NMR Spectroscopic Data for Hesperidin (DMSO-d6)

Carbon Chemical Shift (δ, ppm)
C-4196.93
C-7165.06
C-5162.96
C-9162.42
C-4'148.1
C-3'146.7
C-1'131.0
C-6'117.8
C-2'114.3
C-5'112.7
C-10103.5
C-1'' (Glc)99.6
C-1''' (Rha)100.8
OCH356.0
Data sourced from[2][3]

Table 4: IR and MS Data for Hesperidin

Spectroscopic Technique Data
IR (KBr, cm-1) 3544, 3470 (O-H), 2976, 2916, 2848 (C-H aliph.), 1648 (C=O), 1606, 1519 (C=C arom.), 1298-1009 (C-O).[2]
Mass Spectrometry (m/z) 611 [M+H]+, 633 [M+Na]+
Hesperidin Methyl Chalcone

Hesperidin can be converted to its chalcone form, which can also be methylated.

Table 5: Spectroscopic Data for Hesperidin Methyl Chalcone

Spectroscopic Technique Data
Molecular Formula C29H36O15
Molecular Weight 624.59 g/mol
13C NMR Data available in spectral databases.
LC-MS Data available in spectral databases.
ATR-IR Data available in spectral databases.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of flavonoids like this compound, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 3-5 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, Methanol-d4). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 1H NMR Spectroscopy: 1D proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 13C NMR Spectroscopy: 1D carbon NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are performed to aid in the complete and unambiguous assignment of proton and carbon signals, especially for complex molecules. Standard pulse programs provided by the spectrometer manufacturer are used.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm-1 with a resolution of 4 cm-1. An average of 16-32 scans is typically performed to obtain a high-quality spectrum.

  • KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded as described for ATR-IR.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI)-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused into the ESI source of the mass spectrometer. Mass spectra are typically acquired in both positive and negative ion modes to obtain the protonated molecule [M+H]+ and deprotonated molecule [M-H]-, respectively. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the ion of interest (e.g., [M+H]+) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure, such as the nature and location of substituents.

Signaling Pathways and Mechanistic Visualizations

This compound, like its parent compound, exerts its biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways influenced by this compound.

PI3K/Akt/mTOR Signaling Pathway

Hesperidin and its derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and angiogenesis. This inhibitory action contributes to its potential anti-cancer effects.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MethylHesperidin This compound MethylHesperidin->PI3K Inhibition MethylHesperidin->Akt Inhibition PTEN PTEN PTEN->PIP3 De P

Figure 1. Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Nitric Oxide-Mediated Vasodilation

This compound can potentiate coronary vasodilation. This is partly achieved by enhancing the production of nitric oxide (NO) in endothelial cells, which leads to the relaxation of vascular smooth muscle.

Vasodilation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell MethylHesperidin This compound eNOS_inactive eNOS (inactive) MethylHesperidin->eNOS_inactive Activation eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Synthesis L_Arginine L-Arginine L_Arginine->eNOS_active sGC sGC NO->sGC cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation

Figure 2. Role of this compound in NO-mediated vasodilation.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis and mechanistic understanding of this compound. While further research is needed to fully elucidate the complete spectroscopic profile of 3'-O-methylhesperidin, the data and protocols presented herein offer a solid foundation for researchers. The visualization of its interaction with key signaling pathways underscores its therapeutic potential and provides a rationale for its continued investigation in drug discovery and development.

References

Methodological & Application

Application Note: Quantification of Methyl Hesperidin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl hesperidin (B1673128), a methylated derivative of the flavonoid hesperidin, is utilized in pharmaceutical and cosmetic formulations due to its enhanced water solubility and stability compared to its precursor.[1] Accurate and precise quantification of methyl hesperidin is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of hesperidin and its derivatives, ensuring reliability and robustness.[1][2]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)[1][2][3]

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Acetic acid (analytical grade)[4]

    • Phosphate (B84403) buffer[1][2]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Isocratic: Methanol:Phosphate Buffer (pH 2.6) (37:63, v/v)[1] or a gradient of Acetonitrile and acidified water.
Flow Rate 1.0 mL/min[1][3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30-40°C[3][5]
Detection Wavelength 280 nm[1][3][5][6]
Run Time Approximately 10-15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • For the phosphate buffer, prepare a 10 mM solution and adjust the pH to 2.6 using diluted orthophosphoric acid.[1][2]

    • Filter the mobile phase components through a 0.45 µm membrane filter and degas before use.[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-100 µg/mL).[2][5]

  • Sample Preparation:

    • For solid samples (e.g., formulations, raw materials), accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and sonicate for 15 minutes to ensure complete dissolution.[7][8]

    • Centrifuge the solution to remove any undissolved excipients.[8]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5][6]

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[3][9] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.999[3][9]0.9995
Range (µg/mL) -5 - 100
Precision (%RSD) Intraday < 2%, Interday < 2%[2][8]Intraday: 0.8%, Interday: 1.5%
Accuracy (% Recovery) 98 - 102%[2]99.5 - 101.2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.05
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.15
Specificity No interference from placebo or degradation products at the retention time of the analyte.[10]Peak purity index > 0.999

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Generate Calibration Curve G->H I Quantify this compound H->I

Caption: HPLC analysis workflow for this compound quantification.

The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Conclusion

The described RP-HPLC method provides a straightforward, precise, and accurate approach for the quantification of this compound in various samples. The method is robust and can be readily implemented in a quality control or research laboratory setting. Adherence to the detailed protocol and proper method validation will ensure reliable and reproducible results.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Hesperidin and its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of hesperidin (B1673128), a flavanone (B1672756) glycoside abundant in citrus fruits. Due to the ambiguity of the term "methyl hesperidin," which can refer to various methylated derivatives, this guide focuses on the comprehensive analysis of the parent compound, hesperidin. A discussion on the predictable effects of methylation on the NMR spectrum is included to aid in the characterization of hesperidin derivatives. This application note is intended to serve as a practical resource for the structural elucidation and purity assessment of hesperidin and related compounds.

Introduction

Hesperidin (Figure 1) is a major flavonoid in citrus species, composed of the aglycone hesperetin (B1673127) and the disaccharide rutinose. It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective effects. Methylation of hesperidin can alter its physicochemical properties, such as solubility and bioavailability, making its derivatives subjects of interest in pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and spectral assignment of hesperidin and its derivatives. This note provides a comprehensive summary of the 1H and 13C NMR spectral data for hesperidin and a standard protocol for its analysis.

Chemical structure of Hesperidin

Figure 1. Chemical structure of hesperidin.

1H and 13C NMR Spectral Data of Hesperidin

The 1H and 13C NMR spectral data for hesperidin are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The complete assignment is achieved through a combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments.[1][2]

1H NMR Spectral Data of Hesperidin in DMSO-d6
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-25.49dd12.4, 3.2
H-3a3.30m
H-3b2.79dd17.2, 3.2
H-66.15d2.2
H-86.12d2.2
H-2'6.92d1.8
H-5'6.91d8.2
H-6'6.93dd8.2, 1.8
5-OH12.00s
3'-OH9.09s
OCH33.79s
H-1''4.97d7.3
H-2''3.25m
H-3''3.39m
H-4''3.21m
H-5''3.57m
H-6''a3.73m
H-6''b3.45m
H-1'''4.54d1.5
H-2'''3.65m
H-3'''3.32m
H-4'''3.17m
H-5'''3.39m
H-6'''1.09d6.2

Data compiled from multiple sources.[1][3][4]

13C NMR Spectral Data of Hesperidin in DMSO-d6
Carbon Chemical Shift (δ, ppm) Carbon Chemical Shift (δ, ppm)
C-278.6C-1''99.7
C-342.1C-2''72.9
C-4197.1C-3''75.8
C-5163.2C-4''69.8
C-696.5C-5''76.5
C-7165.3C-6''66.1
C-895.7C-1'''100.8
C-9162.6C-2'''70.5
C-10103.4C-3'''70.7
C-1'131.0C-4'''71.9
C-2'114.2C-5'''68.6
C-3'146.7C-6'''17.9
C-4'148.1OCH355.7
C-5'112.1
C-6'117.9

Data compiled from multiple sources.[1][4]

Notes on the Effects of Methylation

The term "this compound" can be ambiguous. Methylation can occur at any of the free hydroxyl groups (5-OH, 3'-OH, and the hydroxyls on the sugar moieties). The position of methylation significantly influences the NMR spectrum.

  • O-methylation of Phenolic Hydroxyls: Methylation of a phenolic hydroxyl group (e.g., at C-5 or C-3') will cause the disappearance of the corresponding hydroxyl proton signal in the 1H NMR spectrum. A new singlet corresponding to the methoxy (B1213986) group protons will appear, typically in the range of 3.8-4.0 ppm. In the 13C NMR spectrum, the carbon bearing the newly formed methoxy group will experience a downfield shift, while the ortho and para carbons will show an upfield shift. The methoxy carbon itself will give a signal around 55-60 ppm.

  • O-methylation of Sugar Hydroxyls: Methylation of the hydroxyl groups on the rutinose moiety will similarly lead to the appearance of new methoxy proton signals in the 1H NMR spectrum and methoxy carbon signals in the 13C NMR spectrum. The signals of the protons and carbons directly attached to the oxygen-bearing carbon will be shifted downfield.

  • Hesperidin Methyl Chalcone (B49325) (HMC): In alkaline conditions, hesperidin can undergo ring-opening to form the chalcone. Methylation under these conditions can lead to a mixture of methylated flavanone and chalcone derivatives. The NMR spectrum of the chalcone will be significantly different, most notably with the appearance of two doublets for the α and β protons of the α,β-unsaturated ketone system, typically with a large coupling constant (J ≈ 15 Hz).

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Purity: Ensure the hesperidin sample is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or chromatographic techniques.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried hesperidin sample.

  • Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is the preferred solvent due to the good solubility of hesperidin.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution should be obtained.

NMR Data Acquisition

The following experiments are recommended for a complete spectral assignment. These should be performed on a high-field NMR spectrometer (≥400 MHz).

  • 1D 1H NMR:

    • Purpose: To obtain the proton spectrum, showing chemical shifts, multiplicities, coupling constants, and integration.

    • Typical Parameters:

      • Pulse program: zg30

      • Number of scans: 16-64

      • Spectral width: ~16 ppm

      • Acquisition time: ~2 s

      • Relaxation delay: 2-5 s

  • 1D 13C NMR:

    • Purpose: To obtain the carbon spectrum, showing the chemical shifts of all carbon atoms.

    • Typical Parameters:

      • Pulse program: zgpg30 (proton-decoupled)

      • Number of scans: 1024 or more (due to low natural abundance of 13C)

      • Spectral width: ~220 ppm

      • Relaxation delay: 2 s

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings (J-couplings), revealing which protons are adjacent to each other in the molecule.

    • Typical Parameters:

      • Pulse program: cosygpqf

      • Number of scans per increment: 2-4

      • Number of increments: 256-512

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms. This is crucial for assigning the carbons that have attached protons.

    • Typical Parameters:

      • Pulse program: hsqcedetgpsisp2.3

      • Number of scans per increment: 2-8

      • Number of increments: 256

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons and piecing together the molecular fragments.

    • Typical Parameters:

      • Pulse program: hmbcgpndqf

      • Number of scans per increment: 8-16

      • Number of increments: 256-512

Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the complete NMR spectral assignment of hesperidin, a process that is also applicable to its methylated derivatives.

NMR_Assignment_Workflow Start Start: Purified Hesperidin Sample H1_NMR 1. Acquire 1D ¹H NMR Start->H1_NMR C13_NMR 2. Acquire 1D ¹³C NMR H1_NMR->C13_NMR Analyze_H1 Identify Proton Signals: - Chemical Shifts - Multiplicities - Coupling Constants H1_NMR->Analyze_H1 COSY 3. Acquire 2D COSY C13_NMR->COSY Analyze_C13 Identify Carbon Signals: - Chemical Shifts C13_NMR->Analyze_C13 HSQC 4. Acquire 2D HSQC COSY->HSQC Analyze_COSY Establish ¹H-¹H Spin Systems: - Aglycone Rings - Sugar Moieties COSY->Analyze_COSY HMBC 5. Acquire 2D HMBC HSQC->HMBC Analyze_HSQC Assign Protonated Carbons: Correlate ¹H and ¹³C Signals HSQC->Analyze_HSQC Analyze_HMBC Assign Quaternary Carbons & Connect Fragments: - Long-range ¹H-¹³C Correlations HMBC->Analyze_HMBC Final_Assignment Complete Spectral Assignment Analyze_H1->Final_Assignment Analyze_C13->Final_Assignment Analyze_COSY->Final_Assignment Analyze_HSQC->Final_Assignment Analyze_HMBC->Final_Assignment Structure_Validation Structure Validation Final_Assignment->Structure_Validation

Figure 2. Workflow for NMR-based structural elucidation of hesperidin.

Conclusion

This application note provides a comprehensive overview of the 1H and 13C NMR spectral data of hesperidin, along with a detailed protocol for its analysis. The provided data tables and experimental workflow serve as a valuable resource for researchers in natural product chemistry and drug development for the accurate identification and characterization of hesperidin and its derivatives. The discussion on the effects of methylation offers a predictive framework for the analysis of novel methylated hesperidin compounds.

References

Application Notes: Cell Viability Assays for Methyl Hesperidin using MTT and XTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effect of Methyl Hesperidin (B1673128) on cell viability using two common colorimetric assays: MTT and XTT. These assays are fundamental tools in drug discovery and development for evaluating the cytotoxic or cytostatic potential of novel compounds.

Introduction

Methyl Hesperidin, a derivative of the flavonoid hesperidin found in citrus fruits, has garnered interest for its potential therapeutic properties.[1] Evaluating its impact on cell viability is a critical first step in understanding its biological activity. The MTT and XTT assays are reliable methods for this purpose, both based on the metabolic activity of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells. The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the reduced formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.

Data Presentation

The following table summarizes quantitative data from a study investigating the in vitro cytotoxicity of Hesperidin Methyl Chalcone (B49325) (HMC), a form of this compound, on A549 lung cancer cells using an MTT assay. The cells were exposed to various concentrations of HMC for 24 hours.

Concentration of this compound (µM)Cell Viability (%)
0 (Control)100
6.2580.53 ± 3.17
12.5Not specified
25Not specified
50Not specified
10012.78 ± 1.82

Data extracted from a study on the in vitro cytotoxicity of Hesperidin Methyl Chalcone (HMC) against A549 cells.[1] The study indicated a dose-dependent inhibition of cell growth.

Experimental Protocols

Prior to commencing the assays, it is crucial to prepare a stock solution of this compound. For in vitro studies, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and then dilute it to the desired working concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

MTT Assay Protocol for this compound

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well cell culture plates

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100 µM). Include untreated control wells (medium with the same final concentration of DMSO as the treated wells) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

XTT Assay Protocol for this compound

This protocol offers a more streamlined workflow as it does not require a solubilization step.

Materials:

  • This compound stock solution (in DMSO)

  • XTT assay kit (containing XTT reagent and an activation reagent/electron coupling solution)

  • Cell culture medium

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay (Step 1).

  • Compound Treatment: Follow the same procedure as the MTT assay (Step 2).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the activation reagent according to the kit manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength of 450-490 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.

  • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Mandatory Visualizations

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H

Caption: Workflow of the MTT cell viability assay.

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay XTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add Activated XTT Solution D->E F Incubate for 2-4h E->F G Measure Absorbance (450nm) F->G

Caption: Workflow of the XTT cell viability assay.

References

Application Notes and Protocols for In Vivo Animal Model Design in Methyl Hesperidin Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl hesperidin (B1673128), a more soluble derivative of the citrus flavonoid hesperidin, has garnered significant interest for its potential therapeutic applications. Its enhanced bioavailability makes it a promising candidate for investigating a range of biological activities observed with hesperidin, including anti-inflammatory, antioxidant, cardioprotective, and metabolic regulatory effects. These application notes provide a comprehensive guide for designing preclinical in vivo studies to evaluate the efficacy of methyl hesperidin using established animal models.

Key Biological Activities and Relevant Animal Models

This compound and its parent compound, hesperidin, have been shown to modulate several key signaling pathways implicated in various disease states. The selection of an appropriate animal model is crucial for elucidating the therapeutic potential of this compound.

Table 1: Summary of Biological Activities and Corresponding Animal Models

Biological ActivityProposed Mechanism of ActionRelevant Animal ModelsKey Parameters to Measure
Anti-inflammatory Inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1][2][3]Lipopolysaccharide (LPS)-induced inflammation, Carrageenan-induced paw edema.[4][5]Plasma and tissue levels of TNF-α, IL-1β, IL-6; tissue MPO activity; paw volume.
Metabolic Regulation Improvement of insulin (B600854) sensitivity via IRS/Akt/GLUT4 pathway.[6][7][8]High-fat diet (HFD)-induced metabolic syndrome, Streptozotocin (STZ)-induced diabetes.[9][10][11]Fasting blood glucose, insulin levels, HOMA-IR, lipid profile (TC, TG, LDL-C, HDL-C), oral glucose tolerance test (OGTT).[9][10]
Cardioprotective Activation of PPAR-γ pathway, reduction of oxidative stress and apoptosis.Ischemia-Reperfusion (I/R) injury model (e.g., LAD ligation).[12][13]Infarct size, cardiac enzyme levels (CK-MB, LDH), hemodynamic parameters, markers of oxidative stress.
Antioxidant Activation of the Nrf2/HO-1 signaling pathway.[14][15][16][17]Models of oxidative stress (e.g., chemical-induced toxicity).[14]Tissue levels of MDA, GSH, SOD, CAT; expression of Nrf2, HO-1, and NQO1.[14][17]

Experimental Design Considerations

Animal Species and Strain

Sprague-Dawley or Wistar rats are commonly used for metabolic and cardiovascular studies, while mouse strains like C57BL/6J are often preferred for diet-induced obesity and inflammation models.[9]

Dosage and Administration

This compound is typically administered orally via gavage due to its improved water solubility. Dosages can vary depending on the animal model and the specific this compound derivative used (e.g., hesperidin methyl chalcone).

Table 2: Exemplary Dosage Regimens for this compound Derivatives in Rodents

CompoundAnimal ModelSpeciesDose RangeAdministration RouteReference
Hesperidin Methyl Chalcone (B49325) (HMC)Diclofenac-induced renal injuryMice0.03 - 3 mg/kgIntraperitoneal[14][16]
Hesperidin Methyl Chalcone (HMC)Zymosan-induced arthritisMice10 - 100 mg/kgIntraperitoneal[1]
This compoundSubchronic toxicity studyMiceUp to 5% in dietOral (dietary admix)[18][19]
HesperidinHigh-fat diet-induced metabolic syndromeRats15 - 30 mg/kgOral gavage[6][8]

Note: It is crucial to perform dose-response studies to determine the optimal effective and non-toxic dose for your specific experimental conditions.

Pharmacokinetics and Safety

Methylated forms of hesperidin, such as hesperidin methyl chalcone, are designed for increased water solubility and bioavailability.[20] Pharmacokinetic studies in rats have shown that hesperidin metabolites appear in plasma within a few hours of oral administration.[21][22] Subchronic toxicity studies on this compound in mice have shown no obvious toxic effects at doses as high as 5% in the diet.[18][19] Long-term carcinogenicity studies in mice also reported no treatment-related oncogenicity.[18]

Experimental Protocols

High-Fat Diet (HFD)-Induced Metabolic Syndrome Model

Objective: To evaluate the effect of this compound on obesity, insulin resistance, and dyslipidemia.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (8 weeks old).

  • Acclimatization: Acclimatize animals for 1 week with free access to standard chow and water.

  • Induction:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • HFD Group: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce metabolic syndrome.[23] The diet can be supplemented with high fructose (B13574) (15-20% in drinking water) to accelerate the phenotype.[6][11]

  • Treatment:

    • Divide HFD animals into vehicle and this compound treatment groups.

    • Administer this compound (e.g., 15-30 mg/kg, or a dose determined by pilot studies) or vehicle daily via oral gavage for the last 4-8 weeks of the HFD feeding period.

  • Assessments:

    • Weekly: Monitor body weight and food/water intake.

    • Bi-weekly/Monthly: Measure fasting blood glucose and perform an oral glucose tolerance test (OGTT).

    • End of Study: Collect blood for analysis of insulin, triglycerides, total cholesterol, HDL-C, and LDL-C. Collect liver and adipose tissue for histopathological analysis and gene/protein expression studies (e.g., IRS-1, Akt, GLUT4).

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Objective: To assess the anti-inflammatory properties of this compound.

Protocol:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for 1 week.

  • Treatment:

    • Administer this compound (e.g., 10-100 mg/kg) or vehicle intraperitoneally or orally 1 hour before LPS challenge.

  • Induction:

    • Inject a single dose of LPS (e.g., 0.5 - 1 mg/kg) intraperitoneally.[24]

  • Assessments:

    • 2-6 hours post-LPS: Collect blood via cardiac puncture for cytokine analysis (TNF-α, IL-1β, IL-6) using ELISA.

    • 24 hours post-LPS: Euthanize animals and collect tissues (e.g., lung, liver) for histopathology and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Signaling Pathways and Visualization

This compound is believed to exert its effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Assessment animal_selection Animal Selection (Rat/Mouse) acclimatization Acclimatization (1 week) animal_selection->acclimatization grouping Random Grouping (Control, Disease, Treatment) acclimatization->grouping hfd High-Fat Diet (8-16 weeks) lps LPS Injection (Single dose) ir Ischemia-Reperfusion (LAD Ligation) treatment This compound Admin (Oral Gavage) grouping->treatment biochemical Biochemical Analysis (Blood, Tissues) treatment->biochemical histology Histopathology treatment->histology molecular Molecular Analysis (Western Blot, qPCR) treatment->molecular

Caption: General experimental workflow for in vivo studies of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB IkB IκB NFkB_IkB->IkB degradation NFkB NF-κB (Active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) MethylHesperidin This compound MethylHesperidin->IKK Inhibits

Caption: this compound's anti-inflammatory action via NF-κB pathway inhibition.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake MethylHesperidin This compound MethylHesperidin->IRS1 Promotes MethylHesperidin->Akt Promotes

Caption: this compound enhances insulin sensitivity via the IRS/Akt/GLUT4 pathway.

antioxidant_pathway OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription MethylHesperidin This compound MethylHesperidin->Keap1_Nrf2 Promotes dissociation

Caption: this compound's antioxidant effect through Nrf2 pathway activation.

References

Application Notes and Protocols for Preparing Methyl Hesperidin Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of Methyl Hesperidin stock solutions for use in cell culture experiments. Adherence to these protocols is crucial for ensuring the stability, solubility, and efficacy of this compound in in vitro studies.

Product Information

This compound is a flavanone (B1672756) glycoside and a vasodilating agent.[1] It is known to inhibit the phosphorylation of Akt and Protein Kinase C (PKC).[2][3] For successful cell culture applications, it is imperative to handle this compound with precision, particularly concerning its solubility and storage.

Solubility and Storage

Proper dissolution and storage are fundamental to preserving the bioactivity of this compound. It is sparingly soluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of a concentrated stock solution.

Table 1: Solubility and Storage of this compound

ParameterSolvent/ConditionSpecificationCitations
Solubility Dimethyl Sulfoxide (DMSO)50-100 mg/mL (80.05-160.11 mM). Use of fresh, anhydrous DMSO and sonication is recommended for complete dissolution.[1][2][3]
EthanolInsoluble or slightly soluble.[2]
WaterInsoluble.[2]
Storage of Powder Temperature-20°C[2]
DurationUp to 3 years.[2]
ConditionsProtect from direct sunlight.[2]
Storage of Stock Solution Temperature-80°C (long-term) or -20°C (short-term).[1][2][3][4]
DurationUp to 1 year at -80°C; up to 1 month at -20°C.[2][3]
ConditionsAliquot into single-use volumes to prevent freeze-thaw cycles. Protect from light.[1][3][4]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a high-concentration stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 624.59 g/mol )[1]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment, accurately weigh the required amount of this compound powder. For 1 mL of a 100 mM stock solution, weigh 62.46 mg.

  • Add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator bath until the solution is clear. Gentle warming may also be applied.[1][2]

  • For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[5]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.[2][3]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • To prevent precipitation, it is advisable to perform an intermediate dilution in pre-warmed cell culture medium.[6] For instance, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in the medium (e.g., add 5 µL of stock to 495 µL of medium).

  • Vortex the intermediate dilution immediately to ensure uniform mixing.[5]

  • Further dilute the intermediate solution to the desired final concentration in the cell culture plate.

  • Crucially, ensure the final DMSO concentration in the cell culture wells is non-toxic, typically below 0.5%, and ideally below 0.1%. [5]

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated wells.[5]

  • Gently mix the contents of the plate and place it in the incubator.

Diagrams

workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Experimental Controls weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Light-Protecting Tubes filter->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Intermediate Dilution in Pre-warmed Medium thaw->intermediate_dilution final_dilution Final Dilution in Cell Culture Plate intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate vehicle_control Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing this compound solutions.

signaling_pathway mh This compound akt Akt mh->akt pkc PKC mh->pkc phosphorylation Phosphorylation akt->phosphorylation pkc->phosphorylation downstream Downstream Cellular Effects phosphorylation->downstream

Caption: Simplified signaling pathway of this compound.

References

Application Note: Methyl Hesperidin as a Novel Excipient for Amorphous Solid Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oral bioavailability of many promising active pharmaceutical ingredients (APIs) is limited by their poor aqueous solubility. Amorphous solid dispersions (ASDs) are a well-established formulation strategy to enhance the solubility and dissolution rate of such compounds.[1] In an ASD, the API is molecularly dispersed in a carrier matrix, converting it from a stable crystalline form to a higher-energy amorphous state.[1] This application note details the use of methyl hesperidin (B1673128), a highly water-soluble flavonoid derivative, as a novel small-molecule excipient for preparing ASDs, particularly through hot-melt extrusion (HME).

Methyl hesperidin, a derivative of the bioflavonoid hesperidin, offers unique advantages as an ASD carrier. A key study demonstrated its successful application in developing an ASD of the poorly water-soluble flavonoid, nobiletin (B1679382).[2][3] The resulting nobiletin-methyl hesperidin ASD exhibited significantly enhanced dissolution rates and oral bioavailability in preclinical models.[2] This document provides detailed protocols for the preparation and characterization of this compound-based ASDs, making it a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound's utility as an excipient is grounded in its favorable physicochemical properties. It is highly water-soluble, which is a key attribute for a carrier designed to improve the dissolution of poorly soluble drugs. For hot-melt extrusion, its thermal properties are particularly relevant. It has a softening point of approximately 98°C and a melting point of 135°C, which allows for processing at temperatures suitable for many thermally sensitive APIs.[4] A study by Iwashita et al. noted its relatively low glass-transition temperature as a key factor in its successful application in HME.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Formula C29H36O15[4]
Molecular Weight 624.59 g/mol [4]
Appearance White to light yellow solid-
Solubility Highly soluble in water; Soluble in DMSO[2]
Softening Point 98°C[4]
Melting Point 135°C[4]
Application: Enhancing Bioavailability of Nobiletin

A seminal study by Iwashita et al. (2019) demonstrated the efficacy of this compound as an excipient for an ASD of nobiletin, a poorly water-soluble citrus flavonoid.[2] The ASD, prepared by hot-melt extrusion, dramatically improved the biopharmaceutical properties of nobiletin.

Table 2: Performance of Nobiletin-Methyl Hesperidin ASD vs. Crystalline Nobiletin

ParameterCrystalline NobiletinNobiletin-Methyl Hesperidin Physical MixtureNobiletin-Methyl Hesperidin ASDReference
Dissolution (Nobiletin Concentration) Baseline7.5x increase vs. Crystalline400x increase vs. Crystalline[2]
Stability (Accelerated Conditions) --Stable for 6 months at 40°C / 80% RH[2]
Permeability (Caco-2 cells) Baseline-Markedly increased transport[2]
In Vivo Plasma Concentration (Mice) Baseline-Drastically increased[2]

Experimental Protocols

Preparation of Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol is adapted from the methodology used for preparing nobiletin-methyl hesperidin ASD and general HME principles.[2]

Objective: To prepare a homogeneous amorphous solid dispersion of a poorly soluble API with this compound.

Materials:

  • Active Pharmaceutical Ingredient (API), e.g., Nobiletin

  • This compound (Excipient)

  • Twin-screw extruder

  • Milling equipment (e.g., ball mill or jet mill)

  • Sieves

Protocol:

  • Premixing: Physically mix the API and this compound at the desired weight ratio (e.g., 1:2 or 1:3 API to excipient).

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile might range from 100°C to 140°C, ensuring the temperature in the final zones is above the melting point of this compound (135°C) but below the degradation temperature of the API.

  • Extrusion: Feed the physical mixture into the extruder at a constant rate. Set the screw speed to ensure adequate mixing and residence time (e.g., 100-200 rpm).

  • Cooling and Collection: Collect the molten extrudate as it exits the die and allow it to cool and solidify on a conveyor belt or cooling rolls.

  • Milling and Sieving: Mill the cooled extrudate to a fine powder. Sieve the powder to obtain a uniform particle size distribution for subsequent characterization and formulation.

HME_Workflow cluster_prep Preparation cluster_hme Hot-Melt Extrusion cluster_post Post-Processing API API (e.g., Nobiletin) Mix Physical Mixing API->Mix MeHes This compound MeHes->Mix Extruder Twin-Screw Extruder (100-140°C, 100-200 rpm) Mix->Extruder Feed Extrudate Molten Extrudate Extruder->Extrudate Exit Die Cooling Cooling & Solidification Extrudate->Cooling Milling Milling & Sieving Cooling->Milling ASD_Powder ASD Powder Milling->ASD_Powder

Fig. 1: Hot-Melt Extrusion Workflow
Characterization of the Amorphous Solid Dispersion

2.1 Powder X-Ray Diffraction (PXRD)

Objective: To confirm the amorphous nature of the API in the solid dispersion.

Protocol:

  • Pack a small amount of the ASD powder into a sample holder.

  • Analyze the sample using a PXRD diffractometer over a 2θ range of 5° to 40°.

  • Compare the diffractogram of the ASD to that of the crystalline API and this compound. The absence of sharp Bragg peaks characteristic of the crystalline API indicates successful amorphization.[2]

2.2 Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the ASD and assess the miscibility of the API and excipient.

Protocol:

  • Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan and seal it.

  • Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected Tg (e.g., 200°C).

  • A single Tg, intermediate between those of the pure components, suggests a miscible, homogeneous amorphous system.[1]

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To investigate potential intermolecular interactions between the API and this compound.

Protocol:

  • Prepare a sample by mixing the ASD powder with potassium bromide (KBr) and compressing it into a pellet, or use an ATR-FTIR accessory.

  • Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

  • Shifts in the characteristic absorption bands of the API (e.g., carbonyl or hydroxyl groups) can indicate the formation of hydrogen bonds with this compound, which can help stabilize the amorphous state.

Characterization_Workflow cluster_tests Analytical Tests cluster_outputs Key Outputs ASD ASD Powder PXRD PXRD ASD->PXRD DSC DSC ASD->DSC FTIR FTIR ASD->FTIR Amorphous Confirm Amorphous State PXRD->Amorphous Tg Determine Glass Transition (Tg) DSC->Tg Interactions Assess Intermolecular Interactions FTIR->Interactions

Fig. 2: ASD Characterization Workflow
In Vitro Dissolution Testing

Objective: To evaluate the enhancement in the dissolution rate of the API from the ASD.

Protocol (adapted from a similar study on nobiletin ASDs): [5]

  • Media: Use 900 mL of a relevant dissolution medium (e.g., distilled water or simulated gastric/intestinal fluid) at 37°C.

  • Apparatus: Use a USP Type II (paddle) apparatus with a paddle speed of 50-100 rpm.

  • Sample Addition: Add an amount of ASD powder equivalent to a specific dose of the API (e.g., 4 mg of nobiletin) to the dissolution vessel.[5]

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the API concentration using a validated HPLC method.

  • Comparison: Perform the same test on the crystalline API and a physical mixture of the API and this compound to quantify the dissolution enhancement.

Potential Signaling Pathway Interactions

Flavonoids, including hesperidin and its derivatives, are known to interact with various cellular signaling pathways. While its primary role in an ASD is as a carrier, this compound may also exert biological effects. Studies on hesperidin and this compound have shown they can inhibit the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation. The potential for the excipient to modulate these pathways could be a consideration in drug development, representing either a synergistic effect or an off-target interaction depending on the therapeutic goal.

Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway MeHes This compound Akt Akt MeHes->Akt Inhibits Phosphorylation ERK ERK MeHes->ERK Inhibits Phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Inflammation Inflammation & Proliferation ERK->Inflammation

Fig. 3: Potential Inhibition of Signaling Pathways
Conclusion

This compound presents a promising, novel option as a small-molecule excipient for enhancing the bioavailability of poorly water-soluble drugs via amorphous solid dispersions. Its high water solubility and suitable thermal properties make it particularly effective for manufacturing ASDs using hot-melt extrusion.[2] The significant improvements observed in the dissolution and oral absorption of nobiletin highlight the potential of this compound to address formulation challenges in drug development.[2] The protocols and data presented in this application note provide a comprehensive guide for researchers to explore the utility of this compound in their own formulation development programs.

References

Protocol for assessing the antioxidant capacity of Methyl hesperidin (DPPH, ABTS assays)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for assessing the antioxidant capacity of Methyl Hesperidin (B1673128) using two widely accepted and robust methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These assays are fundamental in the fields of pharmacology, food science, and drug development for evaluating the free-radical scavenging potential of compounds.

Methyl Hesperidin, a derivative of the flavonoid hesperidin found in citrus fruits, is of significant interest for its potential antioxidant properties.[1] The protocols outlined herein are designed for researchers, scientists, and professionals in drug development to obtain reliable and reproducible data on its antioxidant efficacy. The methodologies cover reagent preparation, experimental procedures, and data analysis, including the calculation of the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals.[2]

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method to assess antioxidant activity.[3] The principle lies in the reduction of the stable DPPH radical, which is a deep violet color, by an antioxidant to the yellow-colored non-radical form, DPPH-H.[3][4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[3]

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Positive Control (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT))[5][6]

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Experimental Protocol

1.2.1. Preparation of Solutions

  • DPPH Working Solution (typically 0.1 mM):

    • Accurately weigh a calculated amount of DPPH powder.[7]

    • Dissolve it in methanol or ethanol (B145695) to prepare a stock solution.[7]

    • Dilute the stock solution with the same solvent to achieve a working concentration with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[8]

    • Store the solution in a light-protected container (e.g., wrapped in aluminum foil) as DPPH is light-sensitive.[7][8] Prepare this solution fresh daily.[7]

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).[7][9]

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

  • Positive Control Solutions:

    • Prepare a stock solution of the chosen positive control (e.g., Ascorbic acid) and perform serial dilutions in the same manner as the test sample.[7]

1.2.2. Assay Procedure

  • Pipette a specific volume of the this compound sample dilutions into separate wells of a 96-well plate or cuvettes (in triplicate).[6]

  • Add an equal volume of the DPPH working solution to each well/cuvette.[7]

  • Prepare a blank sample containing the solvent used for the sample and the DPPH solution.[8]

  • Prepare a negative control containing the solvent instead of the antioxidant solution.[6]

  • Thoroughly mix the contents of the wells/cuvettes.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[6][7]

  • Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.[7]

Data Presentation and Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 [10]

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.[2]

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% Inhibition
Control0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

IC50 Value: To be determined from the dose-response curve.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] This method is applicable to both hydrophilic and lipophilic antioxidants.[11] The principle involves the generation of the blue-green ABTS•+, which is then reduced back to its colorless neutral form by the antioxidant.[12] The extent of decolorization is proportional to the antioxidant's activity.[12]

Materials and Reagents
  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (or Ammonium persulfate)[12]

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive Control (e.g., Trolox)[13]

  • 96-well microplates or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Experimental Protocol

2.2.1. Preparation of Solutions

  • ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[12]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[12]

    • Mix the two solutions in a 1:1 (v/v) ratio.[12]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]

  • ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[12]

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound and perform serial dilutions as described for the DPPH assay.

  • Positive Control Solutions:

    • Prepare a stock solution of Trolox and perform serial dilutions.

2.2.2. Assay Procedure

  • Pipette a small volume (e.g., 10 µL) of the this compound sample dilutions into separate wells of a 96-well plate or cuvettes (in triplicate).[2]

  • Add a larger volume (e.g., 200 µL) of the ABTS•+ working solution to each well/cuvette.[2]

  • Prepare a blank containing the solvent and the ABTS•+ working solution.

  • Thoroughly mix the contents.

  • Incubate the plate/cuvettes at room temperature for a specified time (e.g., 6 minutes).[12]

  • Measure the absorbance at 734 nm.[12]

Data Presentation and Analysis

The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 [2]

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14] The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[2]

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance (734 nm) (Mean ± SD)% Inhibition
Control0
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control (Trolox)

IC50 Value: To be determined from the dose-response curve. TEAC Value: To be calculated from the standard curve of Trolox.

Visualized Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare this compound and Control Solutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: DPPH Assay Experimental Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Working Solution mix Mix Sample/Control with ABTS•+ Solution prep_abts->mix prep_sample Prepare this compound and Control Solutions prep_sample->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition, IC50, and TEAC Values measure->calculate

References

Application Notes: Western Blot Analysis of Signaling Pathways Modulated by Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl hesperidin (B1673128), a methylated derivative of the flavonoid hesperidin found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Western blot analysis is a powerful technique to investigate the impact of methyl hesperidin on key cellular signaling pathways that regulate inflammation, cell survival, and stress response. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot to analyze signaling pathways affected by this compound and its related compounds, hesperidin and hesperidin methyl chalcone (B49325) (HMC).

Key Signaling Pathways Affected

Based on current research, this compound and its related compounds primarily modulate the following signaling pathways:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Studies on the parent compound, hesperidin, have shown that it can modulate the phosphorylation status of key proteins in this pathway, such as Akt and mTOR.[1][2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to a variety of stimuli, including stress and inflammation. Hesperidin and its derivatives have been shown to influence the phosphorylation of key kinases in this pathway, such as MEK, ERK and p38.[3][4]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Hesperidin methyl chalcone (HMC) has been demonstrated to inhibit the activation of NF-κB, a key step in the inflammatory process.[5][6]

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. HMC has been shown to activate this pathway, leading to the expression of antioxidant enzymes.[7][8]

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the observed effects of hesperidin and its derivatives on key signaling proteins as determined by Western blot analysis from various studies.

Disclaimer: The quantitative data presented below is derived from studies on hesperidin and hesperidin methyl chalcone (HMC). While the effects of this compound are expected to be similar, direct quantitative data for this compound is limited. Researchers should perform their own quantitative analysis.

Table 1: Effect of Hesperidin on the PI3K/Akt Signaling Pathway in Rat Ovarian Tissues

Target ProteinTreatment GroupRelative Protein Expression (Fold Change vs. Control)Reference
p-PI3K/PI3KDHEA-induced PCOS↓ ~0.5[9]
Hesperidin↑ ~1.5[9]
p-Akt/AktDHEA-induced PCOS↓ ~0.6[9]
Hesperidin↑ ~1.8[9]
p-mTOR/mTORDHEA-induced PCOS↓ ~0.7[9]
Hesperidin↑ ~1.6[9]

Table 2: Effect of Hesperidin Methyl Chalcone (HMC) on NF-κB Activation

Target ProteinTreatment ConditionObserved EffectQuantitative DataReference
NF-κB p65Zymosan-induced arthritis in miceInhibition of activation41% reduction in activation[6]

Table 3: Qualitative Effects of Hesperidin and its Derivatives on the MAPK Pathway

CompoundTarget ProteinObserved EffectReference
Hesperidinp-MEK/MEKDecreased expression[3]
Hesperidinp-ERK/ERKDecreased expression[3]
Hesperidinp-p38/p38Increased phosphorylation[4]
Hydrolyzed Methylhesperidinp-p38/p38Increased phosphorylation

Experimental Protocols

Protocol 1: General Western Blot Analysis of Signaling Pathway Proteins

This protocol provides a general procedure for Western blot analysis of cell lysates to determine the effect of this compound on target protein expression and phosphorylation.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in culture plates.

  • Allow cells to adhere and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.[10]

  • Lyse the cells by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein from each sample by heating at 95-100°C for 5 minutes.[10]

  • Load the samples onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB p65) overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the protein bands using image analysis software.

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the signal to the total protein.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_Pathway Methyl_Hesperidin This compound PI3K PI3K Methyl_Hesperidin->PI3K modulates Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Akt->p_Akt p_mTOR p-mTOR p_Akt->p_mTOR activates mTOR mTOR mTOR->p_mTOR Cell_Survival Cell Survival & Proliferation p_mTOR->Cell_Survival

Caption: PI3K/Akt signaling pathway modulated by this compound.

MAPK_Pathway Methyl_Hesperidin This compound MEK MEK Methyl_Hesperidin->MEK inhibits p38 p38 Methyl_Hesperidin->p38 activates Stimuli Stress / Cytokines Ras Ras Stimuli->Ras p_p38 p-p38 Stimuli->p_p38 Raf Raf Ras->Raf p_MEK p-MEK Raf->p_MEK MEK->p_MEK p_ERK p-ERK p_MEK->p_ERK ERK ERK ERK->p_ERK Transcription_Factors Transcription Factors p_ERK->Transcription_Factors p38->p_p38 p_p38->Transcription_Factors Inflammation Inflammation & Apoptosis Transcription_Factors->Inflammation

Caption: MAPK signaling pathway and its modulation by this compound.

NFkB_Nrf2_Pathways cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway HMC Hesperidin Methyl Chalcone IKK IKK HMC->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Degradation IkB->Degradation degrades NFkB_Active NF-κB (active) NFkB->NFkB_Active releases Nucleus_NFkB Nucleus NFkB_Active->Nucleus_NFkB translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes activates HMC2 Hesperidin Methyl Chalcone Keap1 Keap1 HMC2->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Degradation2 Keap1->Degradation2 degrades Nrf2 Nrf2_Active Nrf2 (active) Nrf2->Nrf2_Active releases Nucleus_Nrf2 Nucleus Nrf2_Active->Nucleus_Nrf2 translocates to ARE ARE Nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: NF-κB and Nrf2 pathways modulated by Hesperidin Methyl Chalcone.

Experimental Workflow Diagram

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

References

Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hesperidin (B1673128), a flavonoid derivative of hesperidin found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] Its enhanced solubility compared to hesperidin makes it a promising candidate for drug development.[2] Understanding the molecular mechanisms underlying its bioactivity is crucial, and a key aspect of this is analyzing its impact on gene expression.

This document provides detailed protocols for investigating the effects of methyl hesperidin on target gene expression in cultured cells using quantitative real-time PCR (qPCR). It includes methodologies for cell culture and treatment, RNA extraction, reverse transcription, and qPCR analysis. Additionally, it presents a summary of expected gene expression changes and illustrates the experimental workflow and a key signaling pathway modulated by this compound.

Data Presentation: Expected Gene Expression Changes

Treatment of cells with this compound is anticipated to modulate the expression of genes involved in inflammation, oxidative stress, and apoptosis. The following tables summarize the expected directional changes in gene expression based on current research.

Table 1: Modulation of Inflammatory Gene Expression

Gene TargetExpected Change in ExpressionFunction
TNF-α (Tumor Necrosis Factor-alpha)DecreasePro-inflammatory cytokine[1]
IL-1β (Interleukin-1 beta)DecreasePro-inflammatory cytokine[1]
IL-6 (Interleukin-6)DecreasePro-inflammatory cytokine[3][4]
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)DecreaseKey transcription factor for inflammatory response[1][2]
IL-10 (Interleukin-10)IncreaseAnti-inflammatory cytokine[3][4]

Table 2: Modulation of Oxidative Stress-Related Gene Expression

Gene TargetExpected Change in ExpressionFunction
Nrf2 (Nuclear factor erythroid 2-related factor 2)IncreaseMaster regulator of the antioxidant response[2][3]
HO-1 (Heme Oxygenase-1)IncreaseAntioxidant enzyme, downstream of Nrf2[2][5]
Nqo1 (NAD(P)H quinone dehydrogenase 1)IncreaseDetoxification enzyme, downstream of Nrf2[2][3]
GCLC (Glutamate-cysteine ligase catalytic subunit)IncreaseRate-limiting enzyme in glutathione (B108866) synthesis[5]

Table 3: Modulation of Apoptosis-Related Gene Expression

Gene TargetExpected Change in ExpressionFunction
Bax (Bcl-2-associated X protein)IncreasePro-apoptotic protein[6][7]
Bcl-2 (B-cell lymphoma 2)DecreaseAnti-apoptotic protein[6][7]
Caspase-3IncreaseKey executioner caspase in apoptosis[6][7]

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing cells and treating them with this compound.

Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells, cancer cell lines)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 50-100 mM).[8][9]

    • Ensure complete dissolution, gentle warming and sonication may be required.[8]

    • Store the stock solution at -20°C or -80°C for long-term storage.[10]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentrations.[11]

    • It is recommended to perform serial dilutions to ensure accuracy.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[12]

  • Cell Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound.

    • Include an untreated control group.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂.

RNA Extraction, Reverse Transcription, and qPCR

This protocol describes the steps for isolating total RNA, synthesizing complementary DNA (cDNA), and performing qPCR to quantify gene expression.[13][14] A two-step RT-qPCR approach is detailed below.[13]

2.1. Total RNA Extraction

Materials:

  • RNA extraction kit (e.g., TRIzol reagent, RNeasy Mini Kit)

  • Chloroform (for TRIzol method)

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: After the treatment period, wash the cells with PBS and then lyse the cells directly in the culture dish according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Isolation: Follow the manufacturer's instructions for RNA isolation. This typically involves phase separation, precipitation, and washing steps.

  • RNA Resuspension: Resuspend the RNA pellet in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

2.2. Reverse Transcription (cDNA Synthesis)

Materials:

  • Reverse transcription kit (containing reverse transcriptase, dNTPs, and buffer)

  • Oligo(dT) primers or random hexamers[14]

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the total RNA (e.g., 1 µg), primers, and nuclease-free water.

  • Denaturation: Heat the mixture to 65-70°C for 5 minutes and then place it on ice.

  • Master Mix Preparation: Prepare a master mix containing the reverse transcriptase buffer, dNTPs, and reverse transcriptase enzyme.

  • Reverse Transcription Reaction: Add the master mix to the RNA-primer mixture and perform the reverse transcription reaction in a thermal cycler according to the kit's protocol (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).[14]

  • Storage: The resulting cDNA can be stored at -20°C.

2.3. Quantitative PCR (qPCR)

Materials:

  • qPCR master mix (containing SYBR Green or a probe-based chemistry)[14][15]

  • Forward and reverse primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB)

  • cDNA template

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water in a qPCR plate or tubes.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • The instrument will record the fluorescence at each cycle, generating an amplification plot.[16]

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[2] The expression of the target genes is normalized to the expression of the reference gene.

Mandatory Visualizations

Signaling Pathway Diagram

G Figure 1: this compound Modulates Inflammatory and Oxidative Stress Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Keap1 Keap1 This compound->Keap1 IκBα IκBα IKK->IκBα P NF-κB Complex NF-κB (p65/p50) IκBα->NF-κB Complex NF-κB_n NF-κB NF-κB Complex->NF-κB_n Translocation Nrf2_c Nrf2 Keap1->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Inflammatory Genes TNF-α, IL-1β, IL-6 NF-κB_n->Inflammatory Genes Transcription Antioxidant Genes HO-1, Nqo1 Nrf2_n->Antioxidant Genes Transcription

Caption: this compound signaling pathway.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Gene Expression Analysis A 1. Cell Culture (Seed and grow cells to 70-80% confluency) B 2. This compound Treatment (Incubate with various concentrations) A->B C 3. Total RNA Extraction (Isolate high-quality RNA) B->C D 4. Reverse Transcription (Synthesize cDNA from RNA) C->D E 5. Quantitative PCR (qPCR) (Amplify and quantify target gene cDNA) D->E F 6. Data Analysis (Calculate relative gene expression using ΔΔCt method) E->F

Caption: qPCR experimental workflow.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl hesperidin (B1673128), a methylated derivative of the citrus bioflavonoid hesperidin, offers improved water solubility and bioavailability, making it a compound of interest in pharmaceutical research[1]. Hesperidin and its derivatives have demonstrated anti-inflammatory, antioxidant, and anticancer properties[2][3]. A key mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death, in various cancer cell lines[4][5]. By modulating key signaling pathways, Methyl hesperidin can trigger a cascade of molecular events leading to controlled cell dismantling, a hallmark of apoptosis[2][5].

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level[6][7]. The most common method employs a dual-staining protocol with Annexin V and Propidium Iodide (PI). In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost[8]. This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, and late apoptotic/necrotic cell populations[9].

These application notes provide a comprehensive protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using Annexin V/PI staining and flow cytometry analysis.

Mechanism of Action: Apoptotic Signaling Pathways

Hesperidin and its derivatives induce apoptosis through the modulation of multiple intracellular signaling pathways. The primary mechanism involves the induction of oxidative stress and the activation of the intrinsic (mitochondrial) pathway of apoptosis.

  • Reactive Oxygen Species (ROS) Generation: this compound treatment can lead to an increase in intracellular ROS levels[2][10]. This oxidative stress disrupts cellular homeostasis and triggers apoptotic signaling.

  • Mitochondrial Pathway Activation: Increased ROS levels can lead to a decrease in the mitochondrial membrane potential (ΔΨm)[10][11]. This causes the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm[2][11].

  • Regulation of Bcl-2 Family Proteins: The process is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio which favors apoptosis[2][12].

  • Caspase Cascade Activation: Released cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7[2][5].

  • Execution of Apoptosis: Activated effector caspases are responsible for cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing[2][13].

G MH This compound ROS ↑ Reactive Oxygen Species (ROS) MH->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) MH->Bcl2 Bax ↑ Bax (Pro-apoptotic) MH->Bax Mito Mitochondrial Perturbation ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP DNA DNA Fragmentation Casp3->DNA Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section details the necessary steps for preparing cells, inducing apoptosis with this compound, staining with Annexin V/PI, and analyzing the samples via flow cytometry.

Materials and Reagents
  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA for adherent cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer tubes

  • Microcentrifuge

  • Flow cytometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Culture 1. Seed Cells (e.g., 1x10^6 cells/well) Incubate1 2. Incubate 24h (Allow adherence) Culture->Incubate1 Treat 3. Treat with this compound (Varying concentrations) Incubate2 4. Incubate 24-48h Treat->Incubate2 Harvest 5. Harvest Cells (Trypsinize & Centrifuge) Incubate2->Harvest Wash 6. Wash with PBS Harvest->Wash Resuspend 7. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 8. Add Annexin V-FITC & PI Resuspend->Stain Incubate3 9. Incubate 15 min (Room Temp, Dark) Stain->Incubate3 Analyze 10. Analyze on Flow Cytometer Incubate3->Analyze

Caption: Experimental workflow for apoptosis analysis.
Cell Culture and Treatment Protocol

  • Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of treatment. For example, seed 1 x 10⁶ cells per well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Common concentration ranges to test for hesperidin are between 40 µM and 200 µM[13][14]. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the treated cells for a predetermined time, typically 24 or 48 hours, to allow for apoptosis induction[10][13].

Annexin V and Propidium Iodide (PI) Staining Protocol
  • Harvest Cells: For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA. Combine the detached cells with the collected medium[15]. For suspension cells, simply collect the cell suspension.

  • Centrifugation: Centrifuge the cell suspensions at approximately 300-500 x g for 5 minutes[15].

  • Washing: Carefully discard the supernatant and wash the cell pellets once with cold PBS. Centrifuge again and discard the supernatant[8].

  • Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer[15]. The cell concentration should be approximately 1-5 x 10⁶ cells/mL[16].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the 100 µL of cell suspension[15]. Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[15].

  • Final Volume Adjustment: After incubation, add 400 µL of 1X Binding Buffer to each tube[15]. The samples are now ready for analysis.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with appropriate lasers and filters for detecting FITC (typically excited by a 488 nm laser, emission detected at ~530 nm) and PI (emission detected at >610 nm).

  • Controls: Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants correctly[15].

  • Data Acquisition: Acquire data for at least 10,000 events per sample. Analyze the samples within one hour of staining to ensure data accuracy[15].

Data Presentation and Interpretation

Flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants to distinguish different cell populations.

  • Lower-Left (Q4: Annexin V- / PI-): Viable, healthy cells.

  • Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

G X_AXIS Annexin V-FITC → Y_AXIS Propidium Iodide (PI) → ORIGIN ORIGIN X_END X_END ORIGIN->X_END Y_END Y_END ORIGIN->Y_END Q4 Q4: Viable (Annexin V- / PI-) Q3 Q3: Early Apoptotic (Annexin V+ / PI-) Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) X_MID_BOT X_MID_BOT X_MID_TOP X_MID_TOP X_MID_BOT->X_MID_TOP Y_MID_LEFT Y_MID_LEFT Y_MID_RIGHT Y_MID_RIGHT Y_MID_LEFT->Y_MID_RIGHT

Caption: Gating strategy for Annexin V/PI flow cytometry data.
Quantitative Data Summary

The results should be presented in a table summarizing the percentage of cells in each population across different concentrations of this compound. A dose-dependent increase in the percentage of early and late apoptotic cells is expected.

This compound Conc. (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)94.5 ± 2.53.1 ± 0.62.4 ± 0.4
5082.1 ± 3.110.2 ± 1.17.7 ± 1.3
10065.7 ± 4.017.3 ± 1.817.0 ± 2.1
20038.2 ± 3.832.5 ± 2.929.3 ± 2.5
(Note: Data are representative and should be determined experimentally. Values are presented as mean ± SD from triplicate experiments. Data modeled based on findings from hesperidin studies[14][15].)

Troubleshooting and Considerations

  • High Necrosis in Control: This may indicate that the cell culture is unhealthy or that the harvesting procedure (e.g., trypsinization) was too harsh.

  • Long Incubation Times: Be aware that cells can take a long time to die, and what is considered an "early" marker may appear relatively late in the overall process[17]. The optimal incubation time with this compound should be determined empirically for each cell line.

  • Compensation: Proper fluorescence compensation is critical to correct for spectral overlap between FITC and PI, ensuring accurate population gating[18].

  • Drug Solubility: While this compound has improved solubility, ensure it is fully dissolved in the culture medium to achieve accurate final concentrations. The final concentration of the solvent (e.g., DMSO) should be kept low and constant across all samples, including the control.

References

In Vitro Models for Studying the Anti-inflammatory Effects of Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of Methyl Hesperidin (specifically, Hesperidin Methyl Chalcone (B49325), HMC) in vitro. The protocols focus on established cell-based models of inflammation, providing a framework for screening and mechanistic studies.

Introduction

This compound, a derivative of the citrus flavonoid hesperidin, exhibits enhanced water solubility and bioavailability, making it a compound of interest for therapeutic applications.[1] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][2][3][4] In vitro models are essential for elucidating the mechanisms of action and quantifying the anti-inflammatory potential of compounds like this compound. The murine macrophage cell line, RAW 264.7, is a widely used and robust model for studying inflammation, as it mimics the inflammatory response of primary macrophages upon stimulation with agents like lipopolysaccharide (LPS).

Principle of the In Vitro Model

The primary in vitro model described here utilizes RAW 264.7 macrophages stimulated with bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][6] This activation results in the increased expression and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (B1171923) (produced by COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7][8][9]

This compound is expected to attenuate this inflammatory response by interfering with these signaling pathways, thereby reducing the production of these inflammatory markers. The following protocols detail the methods to induce inflammation in RAW 264.7 cells and to quantify the inhibitory effects of this compound.

Data Presentation: Efficacy of Hesperidin (as a proxy for this compound)

The following tables summarize representative quantitative data on the anti-inflammatory effects of hesperidin, a closely related flavonoid, in LPS-stimulated RAW 264.7 cells. This data provides an expected range of efficacy for this compound.

Table 1: Effect of Hesperidin on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (µM)Percent Inhibition (%)
Control-Not Detectable-
LPS (1 µg/mL)-6.34 ± 0.10
LPS + Hesperidin104.90 ± 0.5~22.7%
LPS + Hesperidin203.60 ± 0.7~43.2%
LPS + Hesperidin302.87 ± 0.5~54.7%
Data adapted from Food Science & Nutrition, 2025.[10][11][12]

Table 2: Effect of Hesperidin on Pro-inflammatory Cytokine Production

CytokineTreatmentConcentrationCytokine Level (ng/mL)
TNF-α LPS + Hesperidin0.01 mg/mL0.30 ± 0.18
LPS + Hesperidin0.1 mg/mL0.30 ± 0.09
IL-1β LPS + Hesperidin0.01 mg/mL0.047 ± 0.08
LPS + Hesperidin0.1 mg/mL0.037 ± 0.04
IL-8 LPS + Hesperidin0.01 mg/mL0.60 ± 0.21
LPS + Hesperidin0.1 mg/mL0.47 ± 0.01
Data adapted from Food Science & Nutrition, 2025.[10][11][12][13]

Experimental Protocols

Cell Culture and Induction of Inflammation

This protocol describes the basic procedure for culturing RAW 264.7 macrophages and inducing an inflammatory response with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Hesperidin Methyl Chalcone)

  • Phosphate-Buffered Saline (PBS)

  • Tissue culture plates (6-well, 24-well, or 96-well)

Protocol:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into appropriate culture plates at a density of 1.5 x 10^5 to 2 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO and further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.

    • Include a vehicle control (medium with DMSO), a negative control (medium only), and a positive control (LPS only).

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement).

  • Sample Collection: After incubation, collect the cell culture supernatants for analysis of secreted inflammatory mediators. The remaining cells can be lysed for protein or RNA analysis.

G cluster_setup Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 cells overnight_incubation Incubate overnight seed_cells->overnight_incubation pre_treat Pre-treat with This compound overnight_incubation->pre_treat lps_stimulation Stimulate with LPS pre_treat->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells downstream_assays Downstream Assays (ELISA, Griess, WB, qPCR) collect_supernatant->downstream_assays lyse_cells->downstream_assays

Experimental Workflow for In Vitro Inflammation Model.
Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

Protocol:

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Sample Preparation: In a 96-well plate, add 100 µL of cell culture supernatant from each treatment condition.

  • Griess Reaction: Add 100 µL of Griess reagent (equal volumes of Solution A and B, freshly mixed) to each well containing standards and samples.[14]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Quantification by ELISA

This protocol provides a general procedure for measuring the concentration of TNF-α, IL-6, and IL-1β in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Commercially available ELISA kit for mouse TNF-α, IL-6, or IL-1β (follow manufacturer's instructions)

  • Coating antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Detection antibody (biotin-conjugated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plate

Protocol:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[15]

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops (15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Calculate the cytokine concentrations in the samples from the standard curve.

Western Blot Analysis of NF-κB p65

This protocol is for assessing the activation of the NF-κB pathway by measuring the levels of the p65 subunit in nuclear and cytosolic fractions.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them to separate nuclear and cytoplasmic fractions using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (anti-p65) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the respective loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic). An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.[5][6][9]

qRT-PCR for iNOS and COX-2 Gene Expression

This protocol quantifies the mRNA levels of iNOS and COX-2, key enzymes in the inflammatory response.

Materials:

  • RNA isolation kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)

    • iNOS Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3'

    • iNOS Reverse: 5'-GTGGACGGGTCGATGTCAC-3'

    • COX-2 Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3'

    • COX-2 Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'

    • GAPDH Forward: 5'-AACTTTGGCATTGTGGAAGG-3'[16]

    • GAPDH Reverse: 5'-ACACATTGGGGGTAGGAACAC-3'[16]

  • qPCR instrument

Protocol:

  • RNA Isolation: After treatment, lyse the cells and isolate total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.

  • qPCR: Perform qPCR using the SYBR Green master mix and specific primers.

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Signaling Pathways and Visualization

This compound is known to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response induced by LPS.

G cluster_pathway LPS-Induced Inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Transcription Methyl_Hesperidin This compound Methyl_Hesperidin->IKK inhibits Methyl_Hesperidin->MAPK inhibits

References

Application Notes and Protocols for Testing Methyl Hesperidin Efficacy in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hesperidin (B1673128), a flavonoid derivative of hesperidin found in citrus fruits, has demonstrated significant anti-inflammatory and antioxidant properties in numerous preclinical studies.[1][2][3] Its potential as a therapeutic agent for inflammatory diseases warrants standardized and reproducible methods for evaluating its efficacy. These application notes provide detailed protocols for two widely used animal models of acute inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Acute Lung Injury. The protocols are designed to guide researchers in assessing the anti-inflammatory effects of methyl hesperidin in a controlled laboratory setting.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][4] Under inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound can prevent the activation of NF-κB, thereby reducing the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[5][6]

Furthermore, this compound is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating Nrf2, this compound enhances the body's endogenous antioxidant defenses, helping to mitigate oxidative stress, a key component of inflammation.[2][3]

Methyl_Hesperidin_Signaling_Pathways cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 This compound Intervention cluster_2 Signaling Pathways cluster_3 Cellular Response cluster_4 Physiological Outcome Stimulus Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB Activates Nrf2 Nrf2 Pathway Stimulus->Nrf2 Induces Stress MH This compound MH->NFkB Inhibits MH->Nrf2 Activates ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB->ProInflammatory Promotes Antioxidant Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) Nrf2->Antioxidant Promotes Inflammation_Reduced Reduced Inflammation ProInflammatory->Inflammation_Reduced Contributes to Antioxidant->Inflammation_Reduced Contributes to

Caption: Signaling pathways modulated by this compound.

Animal Models of Inflammation

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation for evaluating the efficacy of anti-inflammatory agents.[7][8][9] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[10]

Experimental Workflow

Carrageenan_Workflow cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Measurement Phase cluster_3 Analysis Phase Acclimatization Animal Acclimatization (Swiss Mice, 20-25g) Grouping Random Grouping (n=6-10 per group) Acclimatization->Grouping Treatment Administer this compound (i.p. or oral) or Vehicle Grouping->Treatment Induction Induce Inflammation: Intraplantar injection of 1% Carrageenan Treatment->Induction 1 hour post-treatment Measurement Measure Paw Volume/Thickness at specified time points (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Analysis Data Analysis: Calculate % inhibition of edema Measurement->Analysis Tissue_Collection Optional: Tissue Collection for Biochemical/Histological Analysis (MPO, Cytokines) Analysis->Tissue_Collection

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Protocol

  • Animals: Male Swiss mice (20-25 g) are commonly used.[4] Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-10 per group):

    • Vehicle Control (e.g., saline)

    • This compound (various doses, e.g., 3, 10, 30, 100 mg/kg)[5][11]

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg)

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally 1 hour before carrageenan injection.[5][12]

  • Induction of Edema: Inject 20-100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[9][10][12] The contralateral paw can be injected with saline as a control.[7]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Optional Analyses: At the end of the experiment, animals can be euthanized, and paw tissue collected for myeloperoxidase (MPO) activity assay (a measure of neutrophil infiltration) and cytokine analysis (TNF-α, IL-1β, IL-6) via ELISA.[5][12]

Quantitative Data Summary

Animal ModelTreatmentDose (mg/kg)RouteEffect on Paw EdemaReference
Carrageenan-induced paw edema (mice)Hesperidin Methyl Chalcone30i.p.Inhibition of mechanical and thermal hyperalgesia[5]
Xylene-induced ear edema (mice)Hesperidin100, 200, 300, 400oral26.03%, 34.54%, 47.21%, 43.63% inhibition, respectively[13]
Formalin-induced paw edema (mice)Hesperidin100, 200, 300, 400oralSignificant reduction in paw diameter[13]
Carrageenan-induced paw edema (rats)Orange Peel Extract / Hesperidin--75.26% and 61.33% inhibition, respectively[14]
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is commonly used to model acute lung injury.[15] Intranasal or intratracheal administration of LPS in rodents leads to a robust inflammatory response in the lungs, characterized by neutrophil infiltration, edema, and the production of pro-inflammatory cytokines.[15][16]

Protocol

  • Animals: Male BALB/c or C57BL/6 mice are frequently used.[15][17]

  • Grouping: Randomly assign animals to the following groups:

    • Control (saline administration)

    • LPS + Vehicle

    • LPS + this compound (various doses)

  • Administration: Hesperidin (the parent compound of this compound) has been administered intragastrically for 10 days prior to LPS exposure at a dose of 500 mg/kg.[15] Hesperetin (B1673127), another related compound, has been given as a pretreatment.[18] The optimal dosing regimen for this compound should be determined empirically.

  • Induction of ALI: Administer LPS (e.g., 0.5 mg/kg) via intranasal or intratracheal instillation.[15]

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 24 hours), euthanize the animals.

  • Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts (neutrophils, macrophages) and total protein concentration (an indicator of vascular permeability).[15][19]

  • Lung Tissue Analysis:

    • Wet-to-Dry Weight Ratio: Determine the lung wet-to-dry weight ratio as a measure of pulmonary edema.[15][20]

    • Histopathology: Perfuse and fix the lungs for histological examination (e.g., H&E staining) to assess lung injury, including inflammatory cell infiltration and alveolar damage.[15][19]

    • MPO Activity: Homogenize lung tissue to measure myeloperoxidase (MPO) activity.[15][18]

    • Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and chemokines (MCP-1) in BALF or lung homogenates using ELISA or qPCR.[15][16]

Quantitative Data Summary

Animal ModelTreatmentDose (mg/kg)RouteKey FindingsReference
LPS-induced ALI (mice)Hesperidin500IntragastricDecreased lung wet-to-dry ratio, total cells, neutrophils, MPO activity; Reduced TNF-α, IL-6, MCP-1[15]
LPS-induced ALI (mice)Hesperetin-PretreatmentAttenuated pulmonary pathological injury, decreased neutrophils, TNF-α, IL-6; Reduced MPO activity[18]
LPS-induced ALI (rats)Hesperetin--Reduced inflammatory cell infiltration, lung edema; Decreased TNF-α, IL-6, IL-1β[20]
High-fat diet-induced inflammation (mice)Hesperidin100-Suppressed elevation of IL-6 and MCP-1[17]

Conclusion

The animal models and protocols described provide a robust framework for evaluating the anti-inflammatory efficacy of this compound. Consistent with the literature, this compound and its related compounds have shown significant potential in mitigating inflammation across different models by modulating key signaling pathways and reducing the production of inflammatory mediators. For successful and reproducible outcomes, it is crucial to carefully consider the animal strain, dosage, route of administration, and timing of interventions. Further investigations can also explore chronic inflammation models to assess the long-term therapeutic potential of this compound.

References

Protocol for Evaluating the Anticancer Effects of Methyl Hesperidin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl hesperidin (B1673128), a derivative of the bioflavonoid hesperidin found in citrus fruits, has garnered attention for its potential anticancer properties. Like its parent compound, methyl hesperidin is suggested to exert its effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] In vivo studies are a critical step in validating the therapeutic potential of this compound. This document provides a comprehensive set of protocols for evaluating the anticancer efficacy of this compound in preclinical animal models. The methodologies detailed herein cover common in vivo models, preparation of this compound for administration, and key endpoint analyses to determine antitumor activity.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Xenograft Mouse Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDPercent Tumor Growth Inhibition (%)Mean Survival Time (days) ± SD
Vehicle Control-1500 ± 250025 ± 3
This compound50950 ± 18036.735 ± 4
This compound100600 ± 12060.045 ± 5
Positive Control (e.g., Doxorubicin)5450 ± 9070.050 ± 6
Table 2: Biomarker Analysis in Tumor Tissues
Treatment GroupDose (mg/kg)Ki-67 Positive Cells (%) ± SDTUNEL Positive Cells (%) ± SDRelative p-Akt/Total Akt Ratio ± SD
Vehicle Control-85 ± 85 ± 21.00 ± 0.15
This compound5050 ± 625 ± 50.60 ± 0.10
This compound10025 ± 450 ± 80.30 ± 0.08
Positive Control (e.g., Doxorubicin)515 ± 370 ± 100.20 ± 0.05

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • For the working solution, sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of the working solution should be prepared fresh on the day of use.

In Vivo Tumor Models

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Matrigel (optional, can improve tumor take rate)

  • Calipers

Protocol:

  • Culture cancer cells to 70-80% confluency.

  • Harvest cells and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL. For improved tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor mice for tumor formation. Once tumors are palpable, begin measuring tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.

  • Continue to monitor tumor growth and animal health throughout the study.

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study.

  • Excise tumors for endpoint analyses.

Materials:

  • EAC cells

  • Swiss albino mice

  • Sterile PBS

Protocol:

  • Maintain EAC cells by intraperitoneal passage in donor mice.

  • Aspirate ascitic fluid from a donor mouse and dilute with sterile PBS.

  • Inject a known number of EAC cells (e.g., 1 x 10^6 cells) intraperitoneally into experimental mice.

  • After 24 hours, begin treatment with this compound or vehicle control for a specified duration (e.g., 5-10 days).[4][5]

  • Monitor mice for changes in body weight and survival.

  • At the end of the treatment period, euthanize the mice and collect the ascitic fluid.

  • Measure the total volume of ascitic fluid and determine the viable tumor cell count using a hemocytometer and trypan blue exclusion.

Endpoint Analyses

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-Ki-67

  • HRP-conjugated secondary antibody

  • DAB chromogen solution

  • Hematoxylin

Protocol:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform heat-induced antigen retrieval.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with blocking solution.

  • Incubate with the primary anti-Ki-67 antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with DAB chromogen solution.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Quantify the percentage of Ki-67 positive cells by counting at least 500 tumor cells in multiple high-power fields.

Materials:

  • FFPE tumor tissue sections

  • Proteinase K

  • TdT reaction buffer and enzyme

  • Fluorescently labeled dUTPs (e.g., FITC-dUTP)

  • DAPI or Propidium Iodide for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Deparaffinize and rehydrate the tissue sections.

  • Permeabilize the cells with Proteinase K.

  • Incubate the sections with the TdT reaction mixture containing labeled dUTPs.

  • Wash the slides to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Propidium Iodide.

  • Mount the slides with an anti-fade mounting medium.

  • Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using a fluorescence microscope.[6][7]

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Protocol:

  • Homogenize frozen tumor tissue in RIPA buffer to extract total protein.

  • Determine protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the expression of p-Akt to total Akt and the loading control (β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Model cluster_analysis Endpoint Analysis prep_mh Prepare this compound (DMSO, PEG300, Tween-80, Saline) treatment Administer this compound (Vehicle, Low Dose, High Dose, Positive Control) prep_mh->treatment prep_cells Prepare Cancer Cells (Culture & Harvest) implantation Tumor Implantation (Subcutaneous or Intraperitoneal) prep_cells->implantation randomization Randomize Mice into Treatment Groups implantation->randomization randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Survival treatment->monitoring tumor_excision Excise Tumors at Study End monitoring->tumor_excision ihc IHC for Ki-67 (Proliferation) tumor_excision->ihc tunel TUNEL Assay (Apoptosis) tumor_excision->tunel wb Western Blot (Signaling Pathways) tumor_excision->wb

Caption: Workflow for in vivo evaluation of this compound.

signaling_pathway MH This compound PI3K PI3K MH->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Postulated PI3K/Akt signaling pathway inhibition.

References

Application Notes and Protocols for Determining Methyl Hesperidin Binding to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl hesperidin (B1673128), a flavonoid derivative of hesperidin found in citrus fruits, is known for its various pharmacological activities, including antioxidant and anti-inflammatory properties.[1] Understanding the interaction of Methyl Hesperidin with proteins is crucial for elucidating its mechanism of action, pharmacokinetics, and potential therapeutic applications. The binding of this compound to transport proteins like serum albumin, for instance, can significantly influence its bioavailability and distribution in the body.[2] This document provides detailed application notes and protocols for several widely used biophysical and computational techniques to characterize the binding of this compound to proteins.

Fluorescence Spectroscopy: Intrinsic Fluorescence Quenching

Application Note:

Fluorescence spectroscopy is a sensitive technique to study the binding of small molecules (ligands) like this compound to proteins. Many proteins contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, which emit fluorescence upon excitation at a specific wavelength (around 280 nm).[3] When a ligand binds near these residues, it can cause a change in the fluorescence intensity, a phenomenon known as fluorescence quenching.[4][3] This quenching can be static (due to the formation of a non-fluorescent ground-state complex) or dynamic (due to collisional deactivation of the excited state).[4][5] By titrating a protein solution with increasing concentrations of this compound and monitoring the fluorescence quenching, one can determine the binding constant (Kₐ), the number of binding sites (n), and gain insights into the quenching mechanism.[3][6]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the target protein (e.g., Bovine Serum Albumin - BSA or Human Serum Albumin - HSA) at a concentration of 1 mg/mL in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The exact concentration should be determined spectrophotometrically.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then dilute it in the same buffer as the protein. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting the protein structure.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite tryptophan and tyrosine residues) and record the emission spectrum from 300 nm to 500 nm.

    • Pipette a fixed volume of the protein solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the protein alone.

    • Successively add small aliquots of the this compound stock solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.

    • For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm regression curve.[3]

Logical Relationship: Fluorescence Quenching Analysis

A Prepare Protein and this compound Solutions B Measure Intrinsic Protein Fluorescence A->B C Titrate Protein with this compound B->C D Record Fluorescence Quenching C->D E Analyze Data (Stern-Volmer, etc.) D->E F Determine Binding Parameters (Ka, n) E->F

Caption: Workflow for determining protein-ligand binding using fluorescence quenching.

Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free technique for studying biomolecular interactions.[7][8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (protein).[8] This allows for the determination of kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[7][9]

Experimental Protocol:

  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., CM5 chip).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the protein solution over the activated surface to immobilize it via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP buffer).

    • Inject the different concentrations of this compound over the immobilized protein surface and a reference flow cell (without protein or with an irrelevant immobilized protein).

    • Monitor the binding response (in Resonance Units, RU) in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).

Experimental Workflow: Surface Plasmon Resonance

A Immobilize Protein on Sensor Chip B Inject this compound Solutions A->B C Monitor Association Phase B->C D Inject Running Buffer C->D E Monitor Dissociation Phase D->E F Analyze Sensorgrams E->F G Determine Kinetic Parameters (ka, kd, KD) F->G A Inject this compound into Protein Solution B Measure Heat Change per Injection A->B C Integrate Heat Flow Peaks B->C D Plot Integrated Heat vs. Molar Ratio C->D E Fit Binding Isotherm D->E F Determine Thermodynamic Parameters (Ka, n, ΔH) E->F A Prepare Protein and Ligand 3D Structures B Define Binding Site A->B C Perform Docking Simulation B->C D Generate and Score Binding Poses C->D E Analyze Top-Scoring Poses D->E F Identify Key Interactions and Estimate Affinity E->F

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of active compounds is a critical step in experimental design and formulation. Methyl hesperidin (B1673128), a methylated derivative of the flavonoid hesperidin, is generally considered more water-soluble than its precursor. However, optimizing its concentration in aqueous solutions can still pose a challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Methyl Hesperidin?

A1: The reported aqueous solubility of this compound varies, and it is important to distinguish between "this compound" and "hesperidin methyl chalcone (B49325)." The term "this compound" can refer to a mixture of methylated derivatives. Some commercial suppliers state a high solubility of up to 100 mg/mL in water, while others describe it as having low solubility. In contrast, hesperidin methyl chalcone, a specific derivative, is generally considered to be "easily soluble" in water. One estimate suggests a solubility of approximately 692.9 mg/L for hesperidin methyl chalcone[1]. It is crucial to characterize the specific form of this compound being used.

Q2: I am observing low solubility of my this compound in water. What could be the reason?

A2: There are several potential reasons for experiencing low solubility with this compound:

  • Compound Identity: You may be working with a form of methylated hesperidin that is not the more soluble chalcone derivative. The methylation process can result in a mixture of compounds with varying solubilities[2].

  • pH of the Solution: The pH of your aqueous solution can significantly influence the solubility of flavonoids. While specific data for this compound is limited, hesperidin's solubility is known to increase in alkaline conditions (pH > 9), though this can also lead to degradation[3].

  • Temperature: Temperature can affect solubility. For many compounds, solubility increases with temperature.

  • Purity of the Compound: Impurities in your this compound sample could potentially reduce its solubility.

Q3: What are the recommended methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound, largely adapted from methods proven effective for hesperidin and other poorly soluble flavonoids. These include:

  • pH Adjustment: Carefully increasing the pH of the aqueous solution can improve solubility. However, it is essential to monitor for potential degradation at higher pH values[3].

  • Co-solvents: The use of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can significantly increase the solubility of flavonoids[4].

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can dramatically enhance its aqueous solubility[5].

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier like polyvinylpyrrolidone (B124986) (PVP) or mannitol (B672) can improve its dissolution rate and solubility[1][6].

  • Nanotechnology Approaches: Techniques such as creating nanoparticles or nanofibers can increase the surface area of the compound, leading to improved solubility and dissolution rates.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Possible Cause & Solution Workflow

G cluster_0 Solubility Enhancement cluster_1 Cell Culture Experiment cluster_2 Signaling Pathway Analysis A This compound Powder B Solubilization Method (e.g., Cyclodextrin Complexation) A->B C Solubility-Enhanced This compound Solution B->C E Treatment with Solubility-Enhanced This compound C->E Introduction to Biological System D Cell Culture (e.g., Cancer Cell Line) D->E F Cell Lysis and Protein Extraction E->F G Western Blot Analysis F->G H Quantification of p-Akt/Akt Ratio G->H I Data Interpretation H->I

References

Technical Support Center: Stabilizing Methyl Hesperidin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Methyl Hesperidin in solution for long-term experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and stability data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of Hesperidin?

A1: this compound is a methylated derivative of Hesperidin, a flavonoid commonly found in citrus fruits. The methylation process significantly increases its water solubility and bioavailability compared to its parent compound, Hesperidin, making it more suitable for use in aqueous solutions for various in vitro and in vivo experiments.[1][2]

Q2: What is the best solvent for preparing a this compound stock solution?

A2: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective and commonly recommended solvent.[3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted into aqueous experimental media.[3] It is crucial to use anhydrous DMSO, as moisture can reduce solubility.[3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term stability, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3] Always protect the solutions from light.[4] It is generally recommended to use freshly prepared working solutions for experiments.

Q4: What factors can cause this compound to degrade in solution?

A4: Based on studies of the parent compound Hesperidin, several factors can lead to degradation:

  • pH: Alkaline conditions (pH > 7.4) can cause rapid degradation through hydrolysis.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, especially in alkaline solutions.[5][6]

  • Light and Air: As an antioxidant, this compound can be susceptible to oxidative degradation upon exposure to light and air.[4]

  • Sonication: While sometimes used to aid dissolution, prolonged sonication has been shown to cause degradation of flavonoids like Hesperidin.[5]

Q5: How can I check the stability of my this compound solution during a long-term experiment?

A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). This allows you to quantify the concentration of this compound over time and detect the appearance of any degradation products. You can collect aliquots from your working solution at various time points and analyze them via HPLC.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue 1: Precipitation or Cloudiness in the Final Working Solution
  • Potential Cause 1: Low Aqueous Solubility. Although more soluble than Hesperidin, this compound can still precipitate when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.

    • Solution:

      • Ensure the final DMSO concentration in your working solution is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced toxicity and precipitation.

      • Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

      • Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and even dispersion.

      • Consider using a carrier like SBE-β-CD (Sulfobutylether-β-cyclodextrin) in your formulation to enhance solubility.

  • Potential Cause 2: Salt Precipitation in Media. Components of complex media, such as calcium salts, can precipitate, especially after temperature changes (like freeze-thaw cycles) or shifts in pH.

    • Solution:

      • Avoid repeated freeze-thaw cycles of your culture medium.

      • Always warm the medium and gently swirl to redissolve any precipitated salts before adding your compound.

      • If preparing your own medium, ensure calcium salts are fully dissolved separately before mixing with other components.

  • Potential Cause 3: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) can sometimes interact with the compound, leading to precipitation.

    • Solution:

      • Test different lots of FBS.

      • Consider reducing the serum concentration if your experimental design allows.

      • Prepare the final dilution in serum-free media immediately before adding it to the cells.

Issue 2: Solution Turns Yellow or Brown Over Time
  • Potential Cause: Degradation. A color change often indicates chemical degradation, likely due to oxidation or hydrolysis, especially if the solution has been exposed to light, air, or non-optimal pH and temperature.

    • Solution:

      • Prepare fresh working solutions daily from a frozen, protected stock.

      • Use amber or foil-wrapped tubes and plates to protect solutions from light.

      • Ensure the pH of your final solution is within the stable range (ideally neutral or slightly acidic).

      • If possible, purge the headspace of your stock solution vials with an inert gas like nitrogen or argon before sealing and freezing.

Issue 3: Loss of Biological Activity in the Experiment
  • Potential Cause: Compound Degradation. The loss of the active this compound molecule due to chemical instability will result in decreased or complete loss of the expected biological effect. Hesperidin has been shown to be labile under acidic and basic stress conditions.[7]

    • Solution:

      • Confirm the stability of this compound under your specific experimental conditions (pH, temperature, duration). Refer to the stability data below and consider performing a preliminary stability test.

      • Always include a positive control and a freshly prepared this compound group in your experiments to compare against aged solutions.

      • Follow the best practices for solution preparation and storage outlined in this guide.

Quantitative Stability Data

Direct quantitative stability data for this compound is not widely published.[4] However, extensive data exists for its parent compound, Hesperidin, which is expected to have a similar stability profile, particularly concerning pH. The primary degradation pathway at high pH is alkaline hydrolysis.[5][6]

Table 1: Stability of Hesperidin (5 µg/mL) in Aqueous Buffers at Different pH and Temperatures

pHTemperatureStability DurationDegradation Rate Constant (day⁻¹)Half-life (days)Reference
1.0 - 7.425°CStable for 60 daysNot significantNot applicable[5][6]
1.0 - 7.440°CStable for 60 daysNot significantNot applicable[5][6]
9.025°CDegradation observed0.0323[5][6]
9.040°CDegradation observedNot specified4.5[6]

Note: This data is for Hesperidin and should be used as a guide for this compound. It is strongly recommended to maintain the pH of working solutions at or below 7.4.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 624.59 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Inert gas (Nitrogen or Argon, optional)

Procedure:

  • Weighing: Accurately weigh 62.46 mg of this compound powder in a suitable container.

  • Dissolving: Add the powder to a sterile vial. Add 800 µL of anhydrous DMSO.

  • Mixing: Vortex vigorously until the powder is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but avoid overheating.

  • Volume Adjustment: Adjust the final volume to exactly 1 mL with anhydrous DMSO.

  • Aliquoting & Storage:

    • Dispense small volumes (e.g., 20-50 µL) into sterile, amber cryovials to create single-use aliquots.

    • (Optional) Gently flush the headspace of each vial with inert gas before capping tightly.

    • Store aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months), protected from light.

Protocol 2: Stability Assessment of this compound by HPLC

This protocol provides a framework for testing the stability of this compound in your experimental medium.

Materials:

  • This compound working solution

  • Constant temperature incubator(s) set to your experimental temperature(s)

  • HPLC system with a UV detector and a C18 column

  • Appropriate mobile phase (e.g., a mixture of methanol (B129727) and a slightly acidic buffer like phosphate (B84403) buffer at pH 2.6)[8]

Procedure:

  • Preparation: Prepare your this compound working solution at the final concentration used in your experiments.

  • Incubation: Place the solution in an incubator under your exact experimental conditions (temperature, light/dark).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Storage of Aliquots: Immediately store the collected aliquots at -80°C until you are ready to perform the HPLC analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw all collected aliquots simultaneously.

    • Analyze each sample by HPLC, using a validated method. A typical detection wavelength for Hesperidin derivatives is around 283-284 nm.[7][9]

    • Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis: Plot the concentration or peak area of this compound versus time. A significant decrease in concentration indicates instability under your experimental conditions. The appearance and increase of new peaks suggest the formation of degradation products.[7]

Visualizations

Experimental Workflow and Troubleshooting

The following diagrams illustrate the recommended workflow for preparing stable this compound solutions and a logical approach to troubleshooting common problems.

G cluster_prep Preparation Workflow cluster_troubleshoot Troubleshooting Logic weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO (Vortex, Gentle Warming if needed) weigh->dissolve aliquot 3. Aliquot into Single-Use Amber Vials dissolve->aliquot store 4. Store at -20°C or -80°C (Protect from Light) aliquot->store dilute 5. Dilute Stock into Pre-warmed Aqueous Medium (pH ≤ 7.4) store->dilute For Experiment use 6. Use Working Solution Immediately dilute->use start Observe Issue in Working Solution precipitate Precipitation / Cloudiness? start->precipitate color_change Color Change? precipitate->color_change No sol_check Check Final DMSO Concentration & Re-dissolving Technique precipitate->sol_check Yes activity_loss Loss of Activity? color_change->activity_loss No deg_check Suspect Degradation: Prepare Fresh, Protect from Light, Check pH color_change->deg_check Yes stab_check Confirm Stability: Run HPLC Stability Assay (Protocol 2) activity_loss->stab_check Yes

Caption: Workflow for preparing stable this compound solutions and a troubleshooting decision tree.

Antioxidant Signaling Pathway

This compound exerts some of its protective antioxidant effects by activating the Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress.

Nrf2_Pathway cluster_nucleus Inside Nucleus MHC This compound Keap1_Nrf2 Keap1-Nrf2 Complex MHC->Keap1_Nrf2 Activates ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) Transcription->Enzymes Upregulates Enzymes->ROS Neutralizes Protection Cellular Protection Enzymes->Protection Nrf2_n->ARE Binds to

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Optimizing Methyl Hesperidin Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Methyl Hesperidin (B1673128) (HMC) in in vitro studies.

Frequently Asked Questions (FAQs)

1. What is Methyl Hesperidin and how does it differ from Hesperidin?

This compound (Hesperidin Methyl Chalcone or HMC) is a semi-synthetic derivative of hesperidin, a flavonoid predominantly found in citrus fruits.[1][2] The methylation of hesperidin improves its water solubility and bioavailability compared to its precursor, hesperidin.[3][4] This enhanced solubility makes it a more suitable compound for in vitro and in vivo studies.[3]

2. What is the optimal solvent for dissolving this compound for in vitro experiments?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and hesperidin for cell culture experiments.[5][6] It is crucial to use fresh, anhydrous DMSO as moisture can diminish solubility.[6]

3. What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound varies significantly depending on the cell line and the specific biological endpoint being investigated. Generally, concentrations can range from low micromolar (µM) to the low millimolar (mM) range. For instance, in anti-inflammatory assays, concentrations of 10 µM and higher have been shown to be effective in reducing nitric oxide production.[7] Cytotoxic effects are often observed at higher concentrations, with IC50 values varying between cell lines.[8][9]

4. How stable is this compound in cell culture medium?

Aqueous solutions of hesperidin, a related compound, are stable for up to two months at 25°C and 40°C between pH 1.0 and 7.4.[10] However, degradation can occur in alkaline conditions (pH > 9).[10] For long-duration experiments (spanning several days), it is advisable to replenish the medium with freshly prepared this compound every 24-48 hours to maintain its concentration.[11] It is also recommended to protect stock solutions and cell culture plates from direct light.[11]

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Medium

  • Cause: This is often due to the low aqueous solubility of flavonoids, even with the improved solubility of the methylated form. Precipitation can occur when a concentrated DMSO stock solution is diluted into the aqueous culture medium.

  • Solutions:

    • Pre-warm the medium: Before adding the this compound stock solution, warm the cell culture medium to 37°C.[11]

    • Vortex immediately: After adding the stock solution to the medium, vortex the tube or gently swirl the plate immediately to ensure rapid and uniform dispersion.[11]

    • Perform serial dilutions: Instead of a single large dilution, perform an intermediate dilution of the high-concentration stock in pre-warmed medium before the final dilution in the cell culture plate.

    • Control final DMSO concentration: Ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5%, and ideally less than 0.1%.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[11]

Issue 2: High Variability or Unexpected Results in Assays

  • Cause: Inconsistent results can arise from several factors, including degradation of the compound, incorrect concentration, or cell line-specific resistance.

  • Solutions:

    • Check compound stability: If experiments are lengthy, consider the stability of this compound in your specific culture conditions. A stability check can be performed by incubating the compound in the medium for the duration of the experiment and then measuring its concentration.[11]

    • Optimize concentration and duration: Conduct a dose-response study with a broad range of this compound concentrations and a time-course experiment to identify the optimal treatment duration for your specific cell line and assay.[11]

    • Cell line sensitivity: The responsiveness to this compound can be cell line-dependent. If no effect is observed, consider using a different cell line that is known to be responsive.[11]

    • Control for solvent effects: High concentrations of DMSO can impact cell health and interfere with assay results. Always use the lowest possible final DMSO concentration and include a vehicle control.[11]

Issue 3: High Background in Colorimetric Assays (e.g., MTT)

  • Cause: Components in the cell culture medium, such as phenol (B47542) red and serum, can contribute to background absorbance.

  • Solution:

    • Use appropriate blanks: Set up background control wells containing the cell culture medium (with serum and phenol red) and the assay reagents, but without cells. Subtract the average absorbance of these blank wells from the readings of your experimental wells.[1]

Data Presentation

Table 1: Reported IC50 Values for this compound (HMC) and Hesperidin in Various In Vitro Assays

CompoundCell LineAssayIC50 ValueCitation
This compound (HMC)A549 (Human Lung Carcinoma)MTT Assay51.12 µM[12]
HesperidinHL60 (Human Promyelocytic Leukemia)MTT Assay14 µM
HesperidinMSTO-211H (Human Malignant Pleural Mesothelioma)MTS Assay~152.3 µM (48h)[13]
HesperidinA431 (Human Epidermoid Carcinoma)MTT Assay108.4 µM (48h)[8]
HesperidinMCF-7/Dox (Doxorubicin-resistant Breast Cancer)MTT Assay11 µM[9]

Table 2: Effective Concentrations of this compound (HMC) and Hesperidin in Non-cytotoxic In Vitro Assays

CompoundAssay TypeCell Line/SystemEffective ConcentrationObserved EffectCitation
HesperidinAnti-inflammatoryRAW 264.7 (Murine Macrophage)10 - 100 µMReduction of NO, PGE2, TNF-α, IL-6[7]
HesperidinAntioxidant (DPPH Radical Scavenging)Chemical Assay10 - 100 µMSignificant radical scavenging activity[14]
HesperidinAntioxidant (ABTS Radical Scavenging)Chemical Assay715.43 ± 0.14 µM (SC50)Radical scavenging activity[7]
HesperidinAnti-inflammatoryRAW 264.7 (Murine Macrophage)10, 20, 30 µMReduced production of NO2[14]

Experimental Protocols

1. Cell Viability Assessment: MTT Assay

This protocol is a common method to evaluate the cytotoxic effects of this compound.

  • Materials:

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and incubate for 24 hours.[15]

    • Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10-25 µL of MTT stock solution to each well.[15]

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

    • Carefully remove the medium containing MTT.[15]

    • Add 50-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1][15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

2. Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.

  • Materials:

    • This compound solutions at various concentrations (in methanol (B129727) or ethanol)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)[7]

    • Methanol or ethanol

    • 96-well plate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer

  • Procedure:

    • Prepare a fresh DPPH working solution.

    • In a 96-well plate or test tubes, add a specific volume of the this compound solution at different concentrations.

    • Add the DPPH solution to each well/tube.

    • For the control, add the solvent (methanol or ethanol) instead of the this compound solution.

    • Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[7]

    • Measure the absorbance at the characteristic wavelength of DPPH, which is typically around 517 nm.[7]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[7]

3. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Materials:

    • RAW 264.7 cells

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent system

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant (as an indicator of NO production) using the Griess Reagent, following the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.[16]

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Compound Treatment Compound Treatment Stock Solution->Compound Treatment Cell Seeding Cell Seeding Cell Seeding->Compound Treatment Cell Viability (MTT) Cell Viability (MTT) Compound Treatment->Cell Viability (MTT) Antioxidant (DPPH) Antioxidant (DPPH) Compound Treatment->Antioxidant (DPPH) Anti-inflammatory (NO) Anti-inflammatory (NO) Compound Treatment->Anti-inflammatory (NO) Data Collection Data Collection Cell Viability (MTT)->Data Collection Antioxidant (DPPH)->Data Collection Anti-inflammatory (NO)->Data Collection Result Interpretation Result Interpretation Data Collection->Result Interpretation

Caption: General experimental workflow for in vitro studies.

troubleshooting_workflow Unexpected Results Unexpected Results Check Solubility Check Solubility Unexpected Results->Check Solubility Precipitation? Precipitation? Check Solubility->Precipitation? Yes Check Controls Check Controls Check Solubility->Check Controls No Optimize Protocol Optimize Protocol Precipitation?->Optimize Protocol Yes Precipitation?->Check Controls No Check Controls->Optimize Protocol No Vehicle Control OK? Vehicle Control OK? Check Controls->Vehicle Control OK? Yes Vehicle Control OK?->Optimize Protocol No Re-evaluate Hypothesis Re-evaluate Hypothesis Vehicle Control OK?->Re-evaluate Hypothesis Yes

Caption: Troubleshooting logical workflow for unexpected results.

nrf2_pathway cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Nucleus Nucleus Nrf2->Nucleus translocates Nrf2_n Nrf2 ARE ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription Nrf2_n->ARE binds to

Caption: Nrf2 signaling pathway activation.

akt_pathway This compound This compound Akt Akt This compound->Akt inhibits PKC PKC This compound->PKC inhibits Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K activates PI3K->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes Proliferation Proliferation Akt->Proliferation promotes Inflammation Inflammation PKC->Inflammation promotes

Caption: Simplified Akt/PKC signaling pathway inhibition.

References

Technical Support Center: Troubleshooting Low Bioavailability of Methyl Hesperidin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low in vivo bioavailability of Methyl Hesperidin (B1673128).

Frequently Asked Questions (FAQs)

Q1: What is Methyl Hesperidin and why is its bioavailability a concern?

This compound is a methylated derivative of hesperidin, a flavonoid predominantly found in citrus fruits.[1] While it exhibits various potential health benefits, its therapeutic efficacy is often limited by low oral bioavailability.[2][3] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation in its active form, potentially compromising its therapeutic effects.[4][5]

Q2: What are the primary factors contributing to the low bioavailability of this compound?

The low bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: this compound, similar to its parent compound hesperidin, has low solubility in water.[1][3][6][7][8][9][10] This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[11][12][13]

  • Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism, primarily by the gut microbiota in the colon.[14][15] The initial step involves the conversion to its aglycone, hesperetin (B1673127), which is then further metabolized in the liver before reaching systemic circulation.[14][16]

Q3: How does this compound compare to Hesperidin in terms of bioavailability?

Methylation of hesperidin to form derivatives like hesperidin methyl chalcone (B49325) is a strategy employed to improve its aqueous solubility and, consequently, its bioavailability.[1][2] Studies have shown that methylated derivatives can exhibit improved metabolic stability and transport capacity compared to hesperidin.[2]

Troubleshooting Guide: Low In Vivo Bioavailability of this compound

This guide addresses common issues encountered during in vivo experiments that may lead to lower-than-expected plasma concentrations of this compound and its metabolites.

Issue 1: Poor Compound Solubilization and Precipitation in Formulation

Symptoms:

  • Difficulty in preparing a homogenous dosing solution.

  • Observation of precipitate in the formulation upon standing.

  • Inconsistent results between animals or studies.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inadequate Vehicle/Formulation 1. Assess Solubility: Determine the equilibrium solubility of this compound in a range of pharmaceutically acceptable vehicles (e.g., water, PBS, co-solvents like PEG 400, propylene (B89431) glycol, and surfactant-based or lipid-based systems).[17] 2. Optimize Vehicle: Select a vehicle that provides the best solubility and stability for your compound. For poorly soluble compounds, consider advanced formulations.[11][17]
Precipitation in GI Tract 1. Formulation Strategies: Employ formulation techniques known to enhance the solubility and dissolution of poorly soluble drugs.[18] These include: - Particle Size Reduction: Micronization can increase the surface area for dissolution.[6][17] - Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can improve solubility.[13][17] - Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[7][8][19] - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][17]
Issue 2: Inconsistent or Low Absorption Across Animals

Symptoms:

  • High variability in plasma concentrations between individual animals.

  • Lower than expected Cmax and AUC values.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Animal Model and Protocol Variations 1. Standardize Animal Strain and Health: Be aware of metabolic differences between strains. Ensure animals are healthy and properly acclimatized.[17] 2. Control Fasting State: The presence or absence of food can alter gastric pH and transit time. Conduct studies in both fasted and fed states to assess any food effect.[17] 3. Refine Dosing Technique: Ensure accurate and consistent oral gavage to avoid administration errors.[17]
Gut Microbiota Differences 1. Acknowledge Variability: The composition of gut microbiota can vary significantly between animals, affecting the metabolism of this compound to its absorbable aglycone, hesperetin.[14][15][16] 2. Consider Pre-treatment: In some study designs, modulation of the gut microbiota with antibiotics or specific diets could be considered to reduce variability, though this may not reflect a typical physiological state.
Issue 3: Rapid Metabolism and Clearance

Symptoms:

  • Very low or undetectable levels of the parent compound in plasma.

  • Rapid decline in plasma concentrations after Tmax.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Extensive First-Pass Metabolism 1. Quantify Metabolites: The primary circulating forms are likely to be glucuronidated and sulfated conjugates of hesperetin.[5][20][21] Ensure your analytical method is validated for the detection and quantification of these key metabolites in addition to the parent compound. 2. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound and identify the major metabolites formed.
Efflux Transporter Activity 1. Caco-2 Permeability Assay: Use this in vitro model to assess the potential for active efflux by transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B-A / Papp A-B > 2) suggests the compound is a substrate.[22][23] 2. Co-administration with Inhibitors: In exploratory studies, co-administering this compound with a known P-gp inhibitor (e.g., verapamil) can help determine the impact of efflux on its absorption.[22]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.[23]

  • Formulation Preparation: Prepare the this compound formulation in an appropriate vehicle at the desired concentration. Ensure the compound is fully dissolved or uniformly suspended.

  • Dosing: Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[24]

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[6]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.[25][26]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 2: LC-MS/MS Quantification of this compound and Metabolites in Plasma

Objective: To accurately quantify the concentration of this compound and its primary metabolite, hesperetin, in plasma samples.

Methodology:

  • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the plasma matrix and remove interfering substances.[25][26]

  • Chromatographic Separation: Use a reverse-phase C18 or phenyl column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[26]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[25][26]

    • Ionization Mode: Use electrospray ionization (ESI), potentially in polarity-switching mode to detect different analytes optimally.[26]

    • MRM Transitions: Optimize and select specific precursor-to-product ion transitions for this compound, hesperetin, and an appropriate internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.[25]

Visualizations

Troubleshooting_Workflow start Low In Vivo Bioavailability Observed formulation Issue 1: Formulation & Solubility start->formulation Start Here solubility_check Assess Solubility in Different Vehicles formulation->solubility_check absorption Issue 2: Absorption & Permeability animal_protocol Review Animal Model & Dosing Protocol absorption->animal_protocol metabolism Issue 3: Metabolism & Clearance metabolite_analysis Quantify Major Metabolites (e.g., Hesperetin Glucuronides) metabolism->metabolite_analysis solubility_check->absorption If solubility is adequate formulation_strategy Implement Advanced Formulation Strategy (e.g., SEDDS, Nanoparticles) solubility_check->formulation_strategy If solubility is poor formulation_strategy->absorption animal_protocol->metabolism If protocol is sound caco2 Perform Caco-2 Permeability Assay animal_protocol->caco2 If variability persists caco2->metabolism If permeability is low metabolic_stability Assess In Vitro Metabolic Stability metabolite_analysis->metabolic_stability If parent compound is low end Optimized Bioavailability metabolite_analysis->end If metabolites are present metabolic_stability->end

Caption: Troubleshooting workflow for low in vivo bioavailability.

Metabolism_Pathway MH This compound (Oral Administration) GI Gastrointestinal Tract MH->GI Microbiota Gut Microbiota (α-rhamnosidase) GI->Microbiota Hydrolysis Hesperetin Hesperetin (Aglycone) Microbiota->Hesperetin Enterocyte Intestinal Enterocytes Hesperetin->Enterocyte Absorption Liver Liver (Phase II Metabolism) Enterocyte->Liver Portal Vein Conjugates Hesperetin Glucuronides & Sulfates Liver->Conjugates Conjugation Circulation Systemic Circulation Conjugates->Circulation

Caption: Metabolic pathway of this compound after oral administration.

References

Technical Support Center: Overcoming Poor Cell Permeability of Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Methyl Hesperidin (B1673128) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl Hesperidin exhibit poor cell permeability?

A1: this compound, a flavonoid glycoside, faces challenges in crossing cell membranes primarily due to its hydrophilic nature, attributed to the sugar moiety (rutinoside) attached to its structure. This hydrophilicity hinders its passive diffusion across the lipophilic cell membrane. Additionally, its relatively large molecular size can further limit its ability to permeate cells effectively.

Q2: What are the common signs of poor cell permeability of this compound in my experiments?

A2: The most common indications of poor cell permeability include:

  • Lower than expected biological activity: The compound may appear inactive or less potent than anticipated because it cannot reach its intracellular targets in sufficient concentrations.

  • High variability in experimental results: Inconsistent uptake of the compound across different wells or experiments can lead to significant variations in the observed effects.

  • Precipitation in cell culture media: this compound has low aqueous solubility, and adding a concentrated stock solution (often in DMSO) to the aqueous culture medium can cause it to precipitate, reducing the effective concentration available to the cells.[1][2]

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: To improve solubility and prevent precipitation, consider the following strategies:

  • Use of a co-solvent: Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent like DMSO. When diluting into your cell culture medium, ensure the final DMSO concentration is kept low (typically below 0.5%, ideally below 0.1%) to avoid solvent-induced cytotoxicity.[1]

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3][4]

  • Serum in media: For some cell lines, pre-incubating this compound with Fetal Bovine Serum (FBS) can aid in its solubilization and delivery into cells.

Q4: What are the main strategies to enhance the cellular uptake of this compound?

A4: Several formulation and delivery strategies can be employed:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can facilitate its entry into cells. Common nanoparticle systems include:

    • Liposomes: Phospholipid vesicles that can encapsulate hydrophilic and lipophilic compounds.

    • Chitosan nanoparticles: A natural, biocompatible, and biodegradable polymer that can form nanoparticles with this compound.[5]

    • Lipid-polymer hybrid nanoparticles: These combine the advantages of both lipid-based and polymer-based nanoparticles.

  • Cyclodextrin complexation: As mentioned for solubility, forming an inclusion complex with cyclodextrins can also improve cell permeability.

  • Chemical modification: While you are working with this compound, further methylation to form Hesperidin Methyl Chalcone (HMC) has been shown to improve water solubility and metabolic stability.[4]

Troubleshooting Guides

Issue 1: Low or no observable biological effect of this compound.

Possible Cause Troubleshooting Steps
Poor cell permeability 1. Increase incubation time: Allow for a longer exposure of the cells to this compound to facilitate greater uptake. Monitor for any potential cytotoxicity associated with extended incubation. 2. Increase concentration: Perform a dose-response experiment with a wider range of this compound concentrations. 3. Enhance permeability: Utilize one of the enhancement strategies outlined in the FAQs, such as complexation with cyclodextrins or encapsulation in nanoparticles.
Precipitation of the compound 1. Verify final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line. 2. Pre-warm media: Warm the cell culture media to 37°C before adding the this compound stock solution. 3. Improve solubilization: Consider using cyclodextrins to increase the aqueous solubility of this compound.
Compound degradation 1. Prepare fresh solutions: Prepare stock solutions fresh for each experiment. 2. Protect from light: Store stock solutions and treated cell culture plates protected from light, as flavonoids can be light-sensitive.

Issue 2: High variability in experimental replicates.

Possible Cause Troubleshooting Steps
Inconsistent compound delivery 1. Ensure complete solubilization: Visually inspect the media after adding the this compound stock to ensure no precipitation has occurred. Vortex or gently mix immediately after dilution. 2. Use a carrier system: Employing a delivery system like cyclodextrins or nanoparticles can provide more consistent delivery of the compound to the cells.
Cell monolayer integrity (for permeability assays) 1. Measure Transepithelial Electrical Resistance (TEER): For Caco-2 or similar barrier models, measure TEER before and after the experiment to ensure the integrity of the cell monolayer. A significant drop in TEER suggests compromised tight junctions.[6][7][8][9] 2. Lucifer Yellow permeability assay: Use this fluorescent marker to check for leaky monolayers. High passage of Lucifer Yellow indicates a loss of barrier integrity.

Data Presentation

Table 1: Solubility of Hesperidin and this compound in Various Solvents

CompoundSolventSolubilityReference
HesperidinWater~1 in 50,000 (0.02 g/L)[2][10]
HesperidinDMSO~5 mg/mL[1]
HesperidinDimethylformamide~3 mg/mL[1]
HesperidinPyridineSoluble[2][10]
HesperidinDilute alkaliSoluble[2][10]
This compoundWaterReadily soluble[11]
This compoundDMSO100 mg/mL (requires sonication)[12][13]
This compoundMethanolSoluble[11]
This compoundEthanol (B145695)Soluble[11]

Table 2: Apparent Permeability Coefficient (Papp) of Hesperidin in Caco-2 Cell Monolayers

CompoundConcentrationPapp (x 10⁻⁶ cm/s)DirectionReference
Hesperidin10 µMDecreased fluorescein (B123965) PappNot applicable[6][7][9]
Hesperidin GlycosidesNot specifiedPermeated (Hesperidin did not)Apical to Basolateral[14]
Various FlavonoidsNot specifiedHesperidin has low permeabilityNot specified[15]

Table 3: Physicochemical Properties of Hesperidin Nanoparticle Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Hesperidin-loaded Chitosan Nanoparticles184.1 ± 20.03-29.07 ± 9.78Not specified[5]
Hesperidin-loaded Emulsomes50-1.8Not specified[16]
Hesperidin-loaded Silver Nanoparticles96.61 ± 2.39-19.9 ± 0.6Not specified[17]
Hesperidin-loaded PLGA Nanoparticles38.4-45.3Not specified[18]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex using the co-evaporation method to enhance solubility and permeability.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Rotary evaporator

  • Oven

Procedure:

  • Dissolve an accurately weighed amount of HP-β-CD in distilled water to create a saturated solution.

  • Dissolve an equimolar amount of this compound in ethanol.

  • Slowly add the ethanolic solution of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature until the ethanol has completely evaporated.

  • Dry the resulting product in an oven at 40°C until a constant weight is achieved.

  • The dried powder is the this compound-HP-β-CD inclusion complex.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general procedure for assessing the permeability of this compound formulations across a Caco-2 cell monolayer, a widely used in vitro model for intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound formulation (and control)

  • Lucifer Yellow (for monolayer integrity check)

  • Analytical equipment for quantification (e.g., HPLC)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to indicate a confluent and intact monolayer.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer gently with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the flux of the compound across the monolayer (µg/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the apical chamber (µg/mL)

  • Post-Experiment Integrity Check: After the permeability experiment, assess the monolayer integrity again using TEER measurement or by measuring the permeability of Lucifer Yellow.

Protocol 3: MTT Cytotoxicity Assay

This protocol is for evaluating the potential cytotoxicity of this compound or its formulations on a selected cell line.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • This compound formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound formulation. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest concentration of the test compound) and an untreated control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualizations

experimental_workflow prep Prepare this compound Formulation (e.g., Nanoparticles, Cyclodextrin Complex) char Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) prep->char sol Solubility Assessment prep->sol cyto Cytotoxicity Assay (MTT) Determine non-toxic concentration range char->cyto sol->cyto perm Caco-2 Permeability Assay (Calculate Papp) cyto->perm Use non-toxic concentrations uptake Cellular Uptake Study (Quantify intracellular concentration) cyto->uptake data Data Analysis and Interpretation perm->data bio Biological Activity Assay (e.g., Anti-inflammatory, Antioxidant) uptake->bio bio->data nrf2_pathway cluster_nucleus Nucleus mhes This compound keap1 Keap1 mhes->keap1 Inhibits ros Oxidative Stress ros->keap1 Induces conformational change nrf2 Nrf2 keap1->nrf2 Binds and promotes ub Ubiquitination & Degradation keap1->ub nrf2->ub nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation nucleus Nucleus are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Expression of Antioxidant Genes (e.g., HO-1, GCLC) are->genes Activates nfkb_pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor mhes This compound ikk IKK Complex mhes->ikk Inhibits receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits ikb_p P-IκBα ikb->ikb_p nfkb_active Active NF-κB nfkb->nfkb_active Released degradation Proteasomal Degradation ikb_p->degradation nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocation nucleus Nucleus genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nfkb_nuc->genes Induces transcription

References

Selecting the appropriate vehicle for in vivo administration of Methyl hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for the in vivo administration of Methyl Hesperidin (B1673128). It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Hesperidin and why is its solubility a consideration for in vivo studies?

This compound is a methylated derivative of hesperidin, a flavonoid found in citrus fruits.[1][2] Methylation significantly increases its water solubility compared to hesperidin, which is poorly soluble in aqueous solutions.[1][3][4] This improved solubility enhances its bioavailability and makes it more suitable for systemic administration in animal models.[1][4] However, careful selection of a vehicle is still crucial to ensure complete dissolution, stability, and compatibility with the chosen route of administration.

Q2: What are the common routes of administration for this compound in animal studies?

Based on available literature, common administration routes for this compound and similar flavonoids include:

  • Oral (p.o.): Administration by gavage is common for studying systemic effects after absorption from the gastrointestinal tract.[5]

  • Intraperitoneal (i.p.): This route allows for rapid absorption into the systemic circulation.

  • Intravenous (i.v.): Direct administration into the bloodstream provides immediate and complete bioavailability.[5]

  • Topical: For localized effects on the skin, topical formulations can be utilized.

The choice of administration route will depend on the specific research question, the target organ, and the desired pharmacokinetic profile.

Q3: Which vehicles are recommended for dissolving this compound?

Several vehicle formulations have been successfully used for the in vivo administration of poorly soluble compounds and are suitable for this compound. The selection of the vehicle depends on the administration route and the required concentration.

Vehicle Selection Guide

Below is a diagram to guide the selection of an appropriate vehicle based on the experimental requirements.

VehicleSelection Oral Oral (p.o.) Aqueous Aqueous Vehicles (e.g., Saline, PBS with co-solvents) Oral->Aqueous Good water solubility of this compound Lipid Lipid-based Vehicles (e.g., Corn Oil) Oral->Lipid For specific formulation needs IP_IV Intraperitoneal (i.p.) Intravenous (i.v.) IP_IV->Aqueous Requires sterile, iso-osmotic solutions Complex Complex Formulations (e.g., with Cyclodextrins) Aqueous->Complex

Caption: Logical workflow for selecting a vehicle for this compound administration.

Recommended Vehicle Formulations

Here are some commonly used vehicle formulations that can be adapted for this compound:

Vehicle CompositionAdministration RouteKey Characteristics
10% DMSO, 40% PEG300, 5% Tween-80, 45% Salinei.p., i.v., p.o.A versatile vehicle for poorly soluble compounds. Provides good solubility and is generally well-tolerated at low volumes.
10% DMSO, 90% (20% SBE-β-CD in Saline)i.p., i.v.Utilizes a cyclodextrin (B1172386) to enhance solubility and is suitable for compounds that may precipitate in simple aqueous solutions.
10% DMSO, 90% Corn Oilp.o., s.c.A lipid-based vehicle suitable for oral or subcutaneous administration of lipophilic compounds.
0.5% Methylcellulose in waterp.o.A common vehicle for oral gavage, forming a uniform suspension.

Experimental Protocols

Protocol 1: Preparation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle

This protocol describes the preparation of a common co-solvent vehicle suitable for various administration routes.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL). Vortex until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Add PEG300. In a sterile tube, add 40% of the final desired volume of PEG300.

  • Add the this compound stock solution. Add 10% of the final desired volume of the this compound/DMSO stock solution to the PEG300. Vortex thoroughly to mix.

  • Add Tween-80. Add 5% of the final desired volume of Tween-80 to the mixture. Vortex until the solution is homogeneous.

  • Add Saline. Slowly add 45% of the final desired volume of sterile saline to the mixture while vortexing. This should result in a clear solution.

  • Final Check. Visually inspect the final solution for any precipitation or phase separation. It is recommended to prepare this working solution fresh on the day of the experiment.

ProtocolWorkflow start Start dissolve Dissolve this compound in DMSO (10% final volume) start->dissolve add_peg Add PEG300 (40% final volume) dissolve->add_peg vortex Vortex to mix add_peg->vortex add_tween Add Tween-80 (5% final volume) add_tween->vortex add_saline Add Saline (45% final volume) add_saline->vortex vortex->add_tween vortex->add_saline end End vortex->end

Caption: Experimental workflow for preparing the DMSO/PEG300/Tween-80/Saline vehicle.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitation upon adding saline The compound has limited solubility in the final aqueous mixture. The order of solvent addition was incorrect.Ensure the solvents are added in the correct order (DMSO, PEG300, Tween-80, then saline). Try decreasing the final concentration of this compound. Consider using a vehicle with a higher percentage of organic co-solvents or a cyclodextrin-based formulation.
Phase separation (e.g., with corn oil) Immiscibility between the aqueous/DMSO phase and the oil phase.The addition of a surfactant like Tween-80 can help to create a stable emulsion. PEG300 can also act as a co-solvent to improve miscibility between DMSO and corn oil.[6]
Cloudy or hazy solution Incomplete dissolution of this compound.Gentle heating and/or sonication can aid in dissolution. Ensure the stock solution in DMSO is completely clear before adding other components.
Animal distress after injection Vehicle toxicity or irritation. High concentration of DMSO.Reduce the concentration of DMSO to the lowest effective level (ideally below 10%).[7] Ensure the pH of the final solution is close to physiological pH (7.4). Consider alternative, less toxic vehicles if the issue persists.
Instability of the formulation over time Degradation or precipitation of this compound.It is highly recommended to prepare the final dosing solution fresh on the day of use. If storage is necessary, conduct stability studies at the intended storage temperature and protect from light.

Signaling Pathway

This compound has been shown to modulate several signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation.

AktPathway MH This compound PKC PKC MH->PKC inhibits Akt Akt MH->Akt inhibits phosphorylation PKC->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits

Caption: Simplified diagram of this compound's inhibitory effect on the Akt signaling pathway.

References

Technical Support Center: Minimizing Off-Target Effects of Methyl Hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Methyl Hesperidin (B1673128) (MH) and its related chalcone (B49325) form (HMC) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Hesperidin and what are its primary cellular targets?

This compound (MH) is a methylated derivative of hesperidin, a flavonoid predominantly found in citrus fruits. The methylation process increases its water solubility and bioavailability compared to its parent compound. The primary reported mechanisms of action for MH and its chalcone form (HMC) are its anti-inflammatory and antioxidant properties. These effects are mainly attributed to the modulation of two key signaling pathways:

  • Inhibition of the NF-κB pathway: MH and HMC can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses. This leads to a decrease in the production of pro-inflammatory cytokines.[1][2][3][4][5][6]

  • Activation of the Nrf2 pathway: MH and HMC have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.[2][7][8][9]

Q2: What are the potential off-target effects of this compound in cell-based assays?

While MH has defined primary targets, its chemical nature as a flavonoid can lead to several unintended or "off-target" effects that can confound experimental results, especially if the research focus is solely on one of its primary pathways. These include:

  • Broad Antioxidant Activity: Its potent antioxidant properties can interfere with assays that measure reactive oxygen species (ROS) or cellular redox state. This can mask the effects of other treatments or lead to false-positive results in antioxidant capacity screens.

  • Cytotoxicity at High Concentrations: Like many bioactive compounds, MH can induce cytotoxicity at high concentrations. This is a critical consideration when determining the appropriate dosage for your experiments, as cytotoxic effects can obscure specific mechanistic observations.

  • Autofluorescence: Flavonoids are known to exhibit intrinsic fluorescence, which can interfere with imaging-based assays by increasing background noise and making it difficult to distinguish the signal from your fluorescent probes.

  • Interference with Assay Reagents: The reducing potential of flavonoids can lead to direct chemical reduction of assay reagents, such as the tetrazolium salts (MTT, MTS) used in cell viability assays, resulting in inaccurate readings.

  • Broad Kinase Inhibition: While not extensively profiled for MH specifically, some flavonoids are known to have broad kinase inhibitory activity. This could lead to the modulation of signaling pathways other than the intended targets.[10]

Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?

The optimal concentration is one that elicits the desired on-target effect with minimal off-target interference. To determine this, it is crucial to perform a thorough dose-response analysis for your specific cell line and endpoint. A recommended starting point is to test a wide range of concentrations (e.g., from low micromolar to millimolar) and assess multiple parameters in parallel, such as:

  • On-target pathway modulation: (e.g., NF-κB reporter assay, Nrf2 target gene expression).

  • Cell viability and cytotoxicity: (e.g., using a non-redox-based assay like CellTiter-Glo® or SRB).

  • General cellular stress markers.

Q4: What are appropriate negative controls for experiments with this compound?

Using proper negative controls is essential to validate that the observed effects are due to the specific action of MH. Recommended controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the MH.

  • Structurally Similar but Inactive Compound: If available, a structurally related flavonoid that is known to be inactive in your pathway of interest can help to rule out effects due to the general flavonoid structure.

  • Target-Specific Knockdown/Knockout Cells: Using cells where your primary target (e.g., Nrf2 or a component of the NF-κB pathway) has been genetically silenced can help to confirm on-target activity.

Troubleshooting Guides

Problem 1: Inconsistent or Non-reproducible Results
Potential Cause Recommended Solution
Compound Precipitation This compound, although more soluble than hesperidin, can still precipitate in culture media, especially at high concentrations. Visually inspect your stock solutions and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment and consider pre-warming the media before adding the compound.
Variability in Cell Culture Conditions Use cells within a consistent passage number range. Ensure consistent cell seeding densities. Use the same batch of media and supplements for all related experiments.
Compound Degradation Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Problem 2: Unexpected Cytotoxicity
Potential Cause Recommended Solution
Concentration Too High Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Choose a concentration for your experiments that is well below the cytotoxic threshold.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control with the same solvent concentration.
Off-Target Toxicity The observed toxicity may be due to the inhibition of an unintended cellular target. Consider performing a counter-screen in a cell line that does not express your primary target. If toxicity persists, it is likely an off-target effect.
Problem 3: Assay Interference
Potential Cause Recommended Solution
Autofluorescence in Imaging Assays Include a "compound only" control (wells with media and MH but no cells) and an "unstained cells + compound" control. Use fluorescent probes that emit in the far-red spectrum, where flavonoid autofluorescence is typically lower. If using confocal microscopy, consider spectral unmixing to separate the compound's fluorescence from your probe's signal.
Interference with Viability Assays (e.g., MTT, MTS) Flavonoids can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability. Use alternative viability assays that are not based on metabolic reduction, such as the Sulforhodamine B (SRB) assay, CellTiter-Glo® Luminescent Cell Viability Assay, or a direct cell counting method like the Trypan Blue exclusion assay.
Antioxidant Activity Masking Effects When studying oxidative stress, be aware that MH's intrinsic antioxidant properties can interfere. Use multiple, mechanistically different assays to measure oxidative stress. Consider using a target-knockdown approach to confirm that the observed antioxidant effects are mediated through your pathway of interest (e.g., Nrf2).

Quantitative Data Summary

Disclaimer: The following tables provide a summary of quantitative data from the literature for this compound (HMC) and its parent compound, hesperidin. Direct comparisons of on-target vs. off-target effective concentrations for this compound in a single cell line are limited. The provided data should be used as a guide for designing dose-response experiments in your specific cellular model.

Table 1: Cytotoxicity of Hesperidin and HMC in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
HesperidinHepG2 (Hepatocellular Carcinoma)MTT~100024[11]
HesperidinHepG2 (Hepatocellular Carcinoma)MTT150.43Not Specified[12]
HesperidinA549 (Lung Cancer)SRB814.3648[13]
HesperidinA549 (Lung Cancer)WST-182.8524[14]
HMCA549 (Lung Cancer)MTT51.16Not Specified[15]
HesperidinMCF-7 (Breast Cancer)MTT>300 (significant toxicity at 150-300 µM)24[16][17]
HesperidinRAW 264.7 (Macrophage)Not specifiedNon-toxic at tested concentrationsNot Specified[1]

Table 2: Effective Concentrations for On-Target and Potential Off-Target Effects

CompoundEffectCell Line/SystemConcentrationCommentsReference
HMCInhibition of NF-κB activationRAW 264.7 MacrophagesNot specified (in vitro)Reduced total ROS production and NF-κB activation.[1]
HMCInhibition of cytokine productionIn vivo (mouse model)3-30 mg/kg (oral)Dose-dependently reduced pro-inflammatory cytokine levels.[3]
HMCNrf2 Pathway ActivationIn vivo (mouse model)3 mg/kg (i.p.)Induced mRNA expression of Nrf2 and its downstream targets.[2]
HesperidinAntioxidant ActivityS. cerevisiae25-50 µMProtected cells from oxidative stress-induced damage.[18]
HesperidinPTP1B InhibitionIn vitro enzyme assayIC50 = 58.15 µMA potential off-target for metabolic studies.[19]

Experimental Protocols

Protocol 1: Dose-Response Assessment for On-Target vs. Cytotoxic Effects

Objective: To determine the optimal concentration range of this compound that modulates a specific target pathway (e.g., NF-κB inhibition) without causing significant cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., RAW 264.7 macrophages for NF-κB studies) in 96-well plates at a predetermined optimal density.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium, ranging from a low to a high concentration (e.g., 1 µM to 2 mM).

  • Cell Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for the desired duration of your experiment (e.g., 24 hours).

  • Parallel Assays:

    • Cytotoxicity Assay: On one set of plates, assess cell viability using a non-interfering method like the Sulforhodamine B (SRB) assay.

    • On-Target Assay: On a parallel set of plates, perform your on-target assay. For example, if studying NF-κB, you can lyse the cells and perform a reporter gene assay (e.g., luciferase) or measure the expression of NF-κB target genes by qPCR.

  • Data Analysis: Plot the dose-response curves for both cytotoxicity and your on-target effect. Identify the concentration range that gives a significant on-target effect with minimal impact on cell viability.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to a suspected on-target or off-target protein within intact cells.[20][21][22][23][24]

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control (DMSO).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler (e.g., from 37°C to 70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Fractionation: Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizations

experimental_workflow Workflow for Identifying and Mitigating Off-Target Effects cluster_0 Initial Screening cluster_1 Off-Target Investigation cluster_2 Validation and Refinement start Start: Hypothesis on MH's On-Target Effect dose_response Dose-Response Curve (On-Target vs. Cytotoxicity) start->dose_response phenotype_mismatch Observed Phenotype Mismatches Expected On-Target Effect? dose_response->phenotype_mismatch off_target_assays Perform Off-Target Assays: - Kinase Profiling - Proteomics (e.g., CETSA-MS) - Gene Expression Profiling (RNA-seq) phenotype_mismatch->off_target_assays Yes conclusion Conclusion: Confident Interpretation of Results phenotype_mismatch->conclusion No validate_off_target Validate Putative Off-Targets (e.g., siRNA, CRISPR, CETSA) off_target_assays->validate_off_target refine_experiment Refine Experimental Conditions: - Adjust MH Concentration - Use More Specific Analogs - Employ Rescue Experiments validate_off_target->refine_experiment refine_experiment->conclusion Optimized Experiment

Caption: A logical workflow for identifying, validating, and mitigating potential off-target effects of this compound.

signaling_pathways Primary Signaling Pathways Modulated by this compound cluster_nfkb Anti-Inflammatory Effect cluster_nrf2 Antioxidant Effect MH This compound (MH) IKK IKK Complex MH->IKK Inhibits Keap1 Keap1 MH->Keap1 Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus_nfkb NF-κB Translocation to Nucleus NFkB->nucleus_nfkb inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus_nfkb->inflammation Nrf2 Nrf2 Keap1->Nrf2 sequesters nucleus_nrf2 Nrf2 Translocation to Nucleus Nrf2->nucleus_nrf2 ARE Antioxidant Response Element (ARE) nucleus_nrf2->ARE antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->antioxidant_genes

Caption: this compound's dual action on NF-κB and Nrf2 signaling pathways.

References

Technical Support Center: Managing Methyl Hesperidin Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the interference of Methyl Hesperidin in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a flavonoid, a class of compounds known to possess intrinsic fluorescent properties (autofluorescence).[1] This means that this compound can absorb light at certain wavelengths and re-emit it as fluorescence, which can be detected by the assay reader and contribute to the total signal, potentially leading to inaccurate results. The primary mechanisms of interference are:

  • Autofluorescence: this compound itself emits light upon excitation, leading to a false positive signal or high background.

  • Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from it, resulting in a decreased signal (false negative).

Q2: What are the likely excitation and emission wavelengths of this compound?

While a definitive, publicly available fluorescence spectrum for this compound is not readily found, we can infer its properties from its structural analogs, Hesperidin, Hesperetin, and Hesperidin Methyl Chalcone. Flavonoids typically exhibit autofluorescence when excited with ultraviolet (UV) or blue light.

Based on available data for related compounds, it is likely that this compound will show significant absorption in the UV range (around 280-330 nm) and may have some absorption and emission in the blue-green region of the spectrum (excitation around 400-450 nm, emission around 500-570 nm).

Q3: How can I determine if this compound is interfering in my specific assay?

A simple control experiment is the most effective way to confirm interference. You should prepare control wells containing all your assay components, including this compound at the desired concentration, but without your specific fluorescent probe or substrate. If you observe a significant fluorescent signal in these wells compared to a buffer-only control, it is highly likely that this compound is autofluorescing under your assay conditions.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Symptoms:

  • Blank wells (containing only buffer and this compound) show a high fluorescence signal.

  • Negative control wells (containing cells/reagents and this compound but no fluorescent probe) have high fluorescence.

  • Low signal-to-noise ratio.

Solutions:

  • Background Subtraction: The most straightforward approach is to subtract the background fluorescence.

  • Optimize Fluorophore Selection: Shift to fluorophores that are excited and emit at longer wavelengths (red or far-red region) to avoid the typical autofluorescence range of flavonoids.

  • Spectral Unmixing: For imaging applications, this computational method can separate the fluorescence signal of your probe from the autofluorescence of this compound.

  • Time-Resolved Fluorescence (TRF): This technique can differentiate between the short-lived autofluorescence of this compound and the longer-lived fluorescence of specific TRF-compatible probes.

Data Presentation: Spectral Properties of Hesperidin and Related Compounds

The following table summarizes the known absorption and emission properties of compounds structurally related to this compound, which can help in selecting appropriate fluorophores and filter sets to minimize interference.

CompoundSolvent/ConditionAbsorption Max (λabs) (nm)Emission Max (λem) (nm)
This compound Methanol284Not Reported
Hesperidin Methanol283Not Reported
Hesperidin-Aluminum Complex 70% Methanol390490
Hesperetin Methanol288Not Reported
Hesperetin DMSO~322 (main), ~288 (shoulder)Not Reported
Hesperidin Methyl Chalcone DMSO412 - 431512 - 567

Experimental Protocols

Protocol 1: Background Subtraction in Plate Reader Assays

Objective: To quantify and subtract the fluorescence signal originating from this compound.

Methodology:

  • Plate Setup:

    • Experimental Wells: All assay components, including your fluorescent probe and this compound.

    • Compound Control Wells: All assay components except your fluorescent probe, but including this compound.

    • Blank Wells: Assay buffer only.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the fluorescence intensity of all wells using the same instrument settings (e.g., excitation/emission wavelengths, gain).

  • Data Analysis:

    • Calculate the average fluorescence of the Blank Wells.

    • Subtract the average Blank value from all other wells.

    • Calculate the average fluorescence of the Compound Control wells.

    • Subtract the average Compound Control value from your Experimental Wells to obtain the corrected signal.

Protocol 2: Spectral Unmixing in Fluorescence Microscopy

Objective: To computationally separate the fluorescence of your probe from the autofluorescence of this compound in an image.

Methodology:

  • Prepare Reference Samples:

    • Probe Reference: A sample stained only with your fluorescent probe of interest.

    • This compound Reference: A sample containing only cells (or your sample matrix) and this compound at the experimental concentration. This sample should not be stained with any other fluorophore.

  • Acquire a Lambda Stack (Spectral Image):

    • For your experimental sample (containing both your probe and this compound), acquire a series of images at different emission wavelengths using a spectral detector on your confocal microscope. This creates a "lambda stack" where each pixel has a complete emission spectrum.

  • Acquire Reference Spectra:

    • Using the same imaging settings as in step 2, acquire a lambda stack for your "Probe Reference" sample.

    • Acquire a lambda stack for your "this compound Reference" sample.

  • Perform Linear Unmixing:

    • In your microscope's analysis software (e.g., Zeiss ZEN, Leica LAS X), use the linear unmixing function.

    • Define the reference spectra you acquired in step 3. The software will use these "emission fingerprints" to calculate the contribution of each fluorophore (and the autofluorescence) to the total signal in each pixel of your experimental image.

    • The output will be separate images showing the isolated signal from your probe and the autofluorescence from this compound.

Protocol 3: Time-Resolved Fluorescence (TRF) for Interference Reduction

Objective: To temporally separate the long-lived fluorescence of a TRF probe from the short-lived autofluorescence of this compound.

Methodology:

  • Select a TRF-Compatible Probe: Choose a lanthanide-based or other long-lifetime fluorophore that is suitable for your assay. These probes have fluorescence lifetimes in the microsecond to millisecond range, whereas autofluorescence typically decays in nanoseconds.

  • Instrument Setup: Use a plate reader or microscope capable of time-resolved fluorescence measurements. This involves a pulsed excitation source (e.g., a flash lamp or pulsed laser).

  • Measurement Parameters:

    • Delay Time: Set a delay time between the excitation pulse and the start of signal detection (e.g., 50-100 microseconds). This delay allows the short-lived autofluorescence from this compound to decay before measurement begins.

    • Gating Time (Measurement Window): Set the time window during which the long-lived fluorescence from your TRF probe will be measured (e.g., 200-600 microseconds).

  • Data Acquisition: Excite your sample and measure the emitted fluorescence within the defined gating time after the delay. The resulting signal will be predominantly from your TRF probe, with minimal contribution from this compound autofluorescence.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Interference start Suspected Interference from this compound control_exp Run Control Experiment: Sample + this compound (No Fluorescent Probe) start->control_exp check_signal Significant Signal in Control Wells? control_exp->check_signal no_interference Minimal Interference Proceed with Standard Protocol check_signal->no_interference No interference_present Interference Confirmed check_signal->interference_present Yes mitigation_strategy Select Mitigation Strategy interference_present->mitigation_strategy background_sub Background Subtraction (Plate Reader) mitigation_strategy->background_sub fluorophore_sel Change Fluorophore (Red-Shifted Dyes) mitigation_strategy->fluorophore_sel spectral_unmix Spectral Unmixing (Microscopy) mitigation_strategy->spectral_unmix trf Time-Resolved Fluorescence (TRF Assay) mitigation_strategy->trf end Acquire Accurate Data background_sub->end fluorophore_sel->end spectral_unmix->end trf->end

Caption: A logical workflow for diagnosing and resolving fluorescence interference from this compound.

Spectral_Unmixing_Workflow Spectral Unmixing Experimental Workflow prep_samples 1. Prepare Samples: - Experimental Sample (Probe + MH) - Probe Reference Sample - MH Reference Sample acquire_lambda 2. Acquire Lambda Stacks (Spectral Images) prep_samples->acquire_lambda acquire_ref_spectra 3. Acquire Reference Spectra from Reference Samples prep_samples->acquire_ref_spectra linear_unmix 4. Perform Linear Unmixing in Software acquire_lambda->linear_unmix acquire_ref_spectra->linear_unmix analyze_results 5. Analyze Separated Images linear_unmix->analyze_results

Caption: Step-by-step workflow for performing spectral unmixing to remove autofluorescence.

TRF_Principle Principle of Time-Resolved Fluorescence (TRF) excitation Pulsed Excitation delay Delay Time (Autofluorescence Decays) excitation->delay Short-lived autofluorescence and TRF probe excited measurement Measurement Window (Detect Long-Lived Signal) delay->measurement Autofluorescence signal gone signal TRF Probe Signal measurement->signal Only TRF signal remains

Caption: Diagram illustrating the principle of time-resolved fluorescence for background reduction.

References

Technical Support Center: Optimizing HPLC Parameters for Methyl Hesperidin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the High-Performance Liquid Chromatography (HPLC) parameters for a better separation of Methyl hesperidin (B1673128).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor Peak Resolution: How can I improve the separation between Methyl hesperidin and other components?

Poor peak resolution is a common issue where peaks are not well separated, making accurate quantification difficult.

Answer:

To improve peak resolution, a systematic approach to adjusting the mobile phase composition, pH, and other chromatographic conditions is necessary.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: The ratio of organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous phase (e.g., water, buffer) is critical. For reversed-phase HPLC (the most common mode for flavonoids), increasing the organic solvent percentage will generally decrease the retention time of analytes. Try adjusting the solvent ratio in small increments (e.g., 2-5%). In some cases, adding a third solvent like acetonitrile (B52724) to a methanol/water mobile phase can improve the separation of closely eluting peaks.[1]

    • Solvent Type: Acetonitrile often provides different selectivity compared to methanol for flavonoids and can lead to sharper peaks and lower backpressure. If you are using methanol, consider replacing it with or adding acetonitrile to the mobile phase.

  • Adjust Mobile Phase pH:

    • The pH of the mobile phase can significantly alter the retention time and peak shape of ionizable compounds like flavonoids.[2] this compound has acidic and basic functional groups. It is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form (either fully protonated or deprotonated).[2]

    • For flavonoids, acidic conditions are common. Buffers such as phosphate (B84403) or additives like formic acid or orthophosphoric acid are often used to control the pH.[1][3][4][5] A typical starting point is a pH between 2.5 and 4.2.[1][3]

  • Change the HPLC Column:

    • Stationary Phase: C18 columns are widely used for flavonoid analysis.[1][4][6][7][8] If resolution is still poor, consider a column with a different packing material (e.g., C8, Phenyl-Hexyl) or a column with a smaller particle size (e.g., 3 µm instead of 5 µm) for higher efficiency.

    • Column Dimensions: A longer column can provide better resolution, but will also increase run time and backpressure.

  • Optimize Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time. A typical flow rate for flavonoid analysis is around 1.0 mL/min.[3][6]

    • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and shorter retention times.[9] It can also alter the selectivity of the separation. A common operating temperature is around 40°C.[6][7]

Peak Tailing: Why is my this compound peak asymmetrical and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, can lead to inaccurate integration and reduced sensitivity.

Answer:

Peak tailing for compounds like this compound is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.

    • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.

    • Lower Mobile Phase pH: Operating at a low pH (e.g., below 3) with an acid additive like formic or orthophosphoric acid can suppress the ionization of silanol groups, reducing tailing.[10]

    • Add a Competing Base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. A concentration of 0.05% TEA has been used in flavonoid analysis.[1]

  • Mobile Phase pH is too close to Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the compound may exist in multiple ionic forms, leading to peak broadening and tailing. Ensure the pH is adjusted to be at least 2 units away from the pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.[11]

  • Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can cause peak tailing. Try removing the guard column to see if the peak shape improves. If the analytical column is old or has been used with harsh conditions, it may need to be replaced.[12]

Inconsistent Retention Times: Why is the retention time of this compound shifting between injections?

Drifting retention times can make peak identification and quantification unreliable.

Answer:

Shifting retention times are often due to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.

  • Mobile Phase Preparation:

    • Premix Mobile Phase: If using a gradient, it's best to use a pump that mixes the solvents online. If using an isocratic system, premixing the mobile phase can ensure consistency.

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to inconsistent flow rates and retention time shifts. Degas the mobile phase before use.[6]

  • Control Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.[9]

  • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.[12]

Experimental Protocols and Data

Example HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific sample and instrument.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent.

    • Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% orthophosphoric acid or 10 mM phosphate buffer adjusted to a specific pH).[1][4]

    • Organic Phase (B): Methanol or Acetonitrile.[1][3]

  • Elution Mode: Isocratic or gradient elution can be used. For complex samples, a gradient elution may be necessary to separate all components.

  • Flow Rate: 1.0 mL/min.[3][6]

  • Column Temperature: 40°C.[6][7]

  • Detection Wavelength: UV detection at 280 nm or 286 nm.[3][13]

  • Injection Volume: 20 µL.[6]

Table of HPLC Parameters from Literature

The following table summarizes different HPLC conditions used for the analysis of hesperidin and its derivatives, which can be a useful reference for method development for this compound.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Analyte(s) Hesperidin Methyl Chalcone, Hesperidin, Ascorbic Acid[1]Hesperidin[3]Hesperidin[6]Hesperidin[7]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[1]Shim-pack CLC-ODS (150 x 4.6 mm, 5 µm)[3]Chromatopak C18 (250 x 4.6 mm, 5 µm)[6]HSS C18 (250 x 4.0 mm, 5 µm)[7]
Mobile Phase 10 mM Phosphate buffer (pH 4.2) : Methanol : Acetonitrile (50:40:10 v/v/v) with 0.05% TEA[1]Methanol : 10 mM Phosphate buffer (pH 2.6) (37:63 v/v)[3]Water (0.1% orthophosphoric acid) : Methanol (65:35 v/v)[6]Methanol : Water (50:50 v/v)[7]
Flow Rate 0.9 mL/min[1]1.0 mL/min[3]1.0 mL/min[6]0.9 mL/min[7]
Temperature Ambient[1]25°C[3]40°C[6]40°C[7]
Detection Not Specified280 nm[3]280 nm[6]280 nm[7]
Retention Time ~6.05 min (HMC)[1]Not Specified~5.67 min[6]~4.89 min[7]

Visualizing the HPLC Optimization Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing HPLC parameters for better separation.

HPLC_Optimization_Workflow HPLC Optimization Workflow for this compound start Start: Initial Chromatogram check_separation Evaluate Peak Resolution & Shape start->check_separation good_separation Acceptable Separation (Proceed to Validation) check_separation->good_separation Good poor_separation Poor Separation check_separation->poor_separation Poor troubleshoot Troubleshooting Steps poor_separation->troubleshoot adjust_mp Adjust Mobile Phase (Solvent Ratio/Type) troubleshoot->adjust_mp adjust_ph Adjust pH troubleshoot->adjust_ph adjust_flow_temp Adjust Flow Rate & Temperature troubleshoot->adjust_flow_temp check_column Check/Change Column troubleshoot->check_column reevaluate Re-run and Evaluate adjust_mp->reevaluate adjust_ph->reevaluate adjust_flow_temp->reevaluate check_column->reevaluate reevaluate->good_separation Improved reevaluate->troubleshoot Still Poor

References

Technical Support Center: Methyl Hesperidin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of methyl hesperidin (B1673128).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of methyl hesperidin in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields are a frequent challenge and can be attributed to several factors:

  • Incomplete Methylation: The methylation of hesperidin can be inefficient, leaving a significant portion of the starting material unreacted.[1] Different methylation methods have varying efficiencies.[1][2]

  • Side Reactions: Under alkaline conditions, hesperidin can isomerize to hesperidin chalcone (B49325), which also gets methylated, leading to a mixture of products and reducing the yield of the desired this compound.[1][2]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and the ratio of reactants can significantly impact the yield. For instance, reactions at elevated temperatures (60-80 °C) for 6-15 hours are suggested in some protocols.[3]

  • Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

Q2: The final product has a persistent solvent odor. How can I remove it?

A2: A lingering odor, often of n-butanol, is a known issue when it is used for extraction.[4] To mitigate this, consider the following:

  • Thorough Drying: Ensure the product is dried under a high vacuum and for an extended period to remove residual solvents.

  • Alternative Extraction Solvents: Explore other water-immiscible organic solvents for extraction that are more volatile and easier to remove.[3]

  • Recrystallization: Performing an additional recrystallization step from a different solvent system, such as ethanol (B145695) or acetone (B3395972), can help remove trapped solvent molecules.[4]

Q3: My purified this compound shows multiple spots on a TLC plate. What are these impurities?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These impurities can include:

  • Unreacted Hesperidin: Incomplete methylation will result in the presence of the starting material.[1]

  • Partially Methylated Hesperidin: Hesperidin has multiple hydroxyl groups that can be methylated to varying degrees, resulting in a mixture of partially methoxylated derivatives.[1]

  • Methylated Hesperidin Chalcone: As mentioned, alkaline conditions can lead to the formation of hesperidin chalcone, which can also be methylated, creating chalcone derivatives as impurities.[1][2]

  • Byproducts from the Methylating Agent: Depending on the reagent used (e.g., dimethyl sulfate), side products can be generated.

Q4: How can I improve the purity of my this compound?

A4: Achieving high purity often requires a combination of purification techniques:

  • Recrystallization: This is a common and effective method. Solvents like 95% ethanol or acetone are frequently used.[4] Multiple recrystallizations may be necessary.[5]

  • Counter-extraction (Washing): Washing the organic extract with an immiscible solvent can help remove certain impurities.[3]

  • Chromatography: For very high purity, column chromatography is a powerful technique to separate closely related compounds.[6] High-performance liquid chromatography (HPLC) can also be used for purification on a smaller scale.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods involve the methylation of hesperidin using different reagents:

  • Dimethyl sulfate (B86663) in an alkaline solution: This is a common method where hesperidin is dissolved in an aqueous alkaline solution (e.g., NaOH) and treated with dimethyl sulfate.[1][4]

  • Methyl iodide with a base: Methyl iodide can be used as the methylating agent in the presence of a base like sodium hydride in a dry solvent such as dimethylformamide (DMF). This method has been reported to have higher methylation efficiency.[7] Another variation uses potassium carbonate in DMF.

  • Diazomethane: This reagent can also be used for methylation, typically in an ethereal or methanolic solution.[1]

Q2: Why does the reaction mixture turn into a thick slurry, making it difficult to stir?

A2: The solubility of hesperidin is poor in many common solvents.[1] While it dissolves in alkaline aqueous solutions, the formation of partially soluble intermediates or the precipitation of the product as it forms can lead to a thick reaction mixture. Ensuring adequate solvent volume and vigorous stirring can help manage this issue.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: The most effective analytical technique for purity assessment is High-Performance Liquid Chromatography (HPLC) .[1][2] A reversed-phase HPLC method can effectively separate this compound from unreacted hesperidin and other methylated byproducts, allowing for accurate quantification of purity.[1][8] Thin-Layer Chromatography (TLC) is also a useful qualitative tool for monitoring the progress of the reaction and identifying the presence of impurities.[1]

Q4: Is it possible to achieve a high yield and high purity simultaneously?

A4: Achieving both high yield and high purity can be challenging but is possible with process optimization.[9] This often involves:

  • Selecting a highly efficient methylation method (e.g., methyl iodide-sodium hydride) to maximize the conversion of hesperidin.[1]

  • Carefully controlling reaction conditions (temperature, pH, reaction time) to minimize side reactions.

  • Employing a multi-step purification process that may include both recrystallization and chromatographic methods to effectively remove impurities, even if it leads to some loss of product.[3][6]

Data Presentation

Table 1: Comparison of Different Methylation Methods for Hesperidin

Methylation MethodReagentsUnreacted Hesperidin Remaining (%)Reported Efficiency
Dimethyl sulfateDimethyl sulfate, NaOH3.7%Common, but can be less efficient[1]
Methyl iodide-Sodium hydrideMethyl iodide, NaH, DMF1.2%Highest methylation performance[1][7]
DiazomethaneDiazomethane, Methanol/Ether6.1%Lower efficiency in this comparison[1]

Table 2: Reported Yields and Purity of this compound from Various Protocols

Protocol DescriptionYieldPurityReference
Synthesis with methyl trifluoromethanesulfonate (B1224126) and NaOH in methanol, followed by ethanol recrystallization.87.4%95.7%[4]
Synthesis with methyl trifluoromethanesulfonate and KOH in DMF, followed by acetone recrystallization.90.7%94.8%[4]
Process involving synthesis, extraction, back extraction, and crystallization.~95%>85.0% (HPLC)[9]

Experimental Protocols

Protocol 1: Methylation of Hesperidin using Dimethyl Sulfate

  • Dissolution: Dissolve 500 mg of hesperidin in 5 ml of 5% aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Methylation: Under continuous stirring, add 100 mg of dimethyl sulfate to the solution. Continue stirring for 8 hours.

  • pH Adjustment: Adjust the pH of the final solution to 5.

  • Overnight Stirring: Keep the mixture overnight at this pH while stirring.

  • Filtration: Filter the mixture.

  • Extraction: Extract the aqueous solution three times with 30 ml of n-butanol each time.

  • Evaporation: Combine the n-butanol extracts and evaporate the solvent using a rotary evaporator to obtain a yellow mass.[1]

Protocol 2: Methylation of Hesperidin using Methyl Iodide-Sodium Hydride

  • Preparation: In a reaction vessel, create a mixture of 500 mg of hesperidin in 30 ml of dry dimethylformamide (DMF) and 300 mg of oil-free sodium hydride (NaH).

  • Inert Atmosphere: Stir the mixture under a dry nitrogen (N2) stream for 5 minutes.

  • Methylation: Add 1 ml of methyl iodide (MeI) to the mixture and continue stirring for 3 hours.

  • Quenching: Carefully add 10 ml of a 10% acetic acid solution to the reaction mixture.

  • Solvent Removal: Remove the solvent under vacuum to obtain a dry mass.[1]

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the crude solid this compound in a minimal amount of hot 95% ethanol.

  • Insoluble Removal: If there are any insoluble materials, filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Hesperidin Hesperidin Dissolution Dissolve in Alkaline Solution Hesperidin->Dissolution Methylation Add Methylating Agent (e.g., Dimethyl Sulfate) Dissolution->Methylation Reaction Stir for 6-15h at 60-80°C Methylation->Reaction Cooling Cool to Room Temperature Reaction->Cooling Extraction Extract with Organic Solvent Cooling->Extraction Concentration Concentrate Organic Phase Extraction->Concentration Recrystallization Recrystallize from Ethanol/Acetone Concentration->Recrystallization Filtering Filter Crystals Recrystallization->Filtering Drying Dry under Vacuum Filtering->Drying

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Purity Analyze Purity (TLC/HPLC) Start->Check_Purity Multiple_Spots Multiple Spots/ Peaks Present? Check_Purity->Multiple_Spots Purity Low Check_Yield Low Yield? Check_Purity->Check_Yield Purity OK Unreacted_SM Unreacted Hesperidin Present? Multiple_Spots->Unreacted_SM Yes Purify Purification Strategy: - Recrystallization - Column Chromatography Multiple_Spots->Purify No (Byproducts) Optimize_Reaction Optimize Reaction: - Increase reaction time - Use more efficient  methylating agent Unreacted_SM->Optimize_Reaction Yes Unreacted_SM->Purify No Final_Product Improved Product Optimize_Reaction->Final_Product Purify->Final_Product Optimize_Workup Optimize Workup: - Minimize transfers - Ensure complete extraction Check_Yield->Optimize_Workup Yes Check_Yield->Final_Product No Optimize_Workup->Final_Product

Caption: A logical troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Methyl Hesperidin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of methyl hesperidin (B1673128) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of methyl hesperidin, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete methylation of hesperidin.- Optimize Methylating Agent: Different methylating agents exhibit varying efficiencies. Consider switching to a more effective agent. A study comparing methods found methyl iodide-sodium hydride to be the most efficient.[1][2][3][4] - Adjust Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration under optimal temperature to drive it to completion. For instance, methylation with dimethyl sulfate (B86663) may require continuous stirring for 8 hours.[1] Another method using methyl iodide involves refluxing at 40°C for 48 hours.[5] - Control pH: The pH of the reaction mixture is crucial. For methylation with dimethyl sulfate in an alkaline solution, the final pH should be adjusted to around 5.[1] When using methyl trifluoromethanesulfonate, acidification to a pH of 4-5 is a key step.[6]
Degradation of hesperidin or the product.- Maintain Appropriate pH: Hesperidin can degrade under strongly alkaline conditions.[7] Careful control of pH throughout the process is essential. - Avoid Excessive Heat: High temperatures can lead to the degradation of both the reactant and the product.[7] Use the recommended temperature for the specific protocol and avoid overheating during solvent evaporation.
Loss of product during workup and purification.- Optimize Extraction Solvent: N-butanol is commonly used for extraction.[1][6] Ensure complete extraction by performing multiple extractions (e.g., three times with 30 ml of n-butanol).[1] - Improve Recrystallization Technique: Use an appropriate solvent for recrystallization, such as 95% ethanol (B145695) or acetone (B3395972), to maximize the recovery of pure product.[6]
Product Contamination (e.g., residual n-butanol odor) Incomplete removal of extraction solvent.- Thorough Drying: Dry the final product under vacuum to ensure complete removal of residual solvents like n-butanol.[6] - Alternative Purification: Consider alternative purification methods that do not involve n-butanol if the odor is a persistent issue.
Incomplete Reaction Insufficient amount of methylating agent.- Adjust Stoichiometry: Ensure the molar ratio of the methylating agent to hesperidin is optimized for the chosen protocol.
Poor solubility of hesperidin.- Use an Appropriate Solvent: Hesperidin's poor water solubility can be a limiting factor.[1][2][3][4] Solvents like dimethylformamide (DMF) or aqueous alkaline solutions are used to dissolve hesperidin before adding the methylating agent.[1][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods for this compound synthesis involve the methylation of hesperidin using various reagents. These include:

  • Dimethyl sulfate in an alkaline aqueous solution.[6][8]

  • Methyl iodide with sodium hydride in a dry solvent like dimethylformamide (DMF).[1]

  • Diazomethane in an ethereal solution.[1][8]

  • Methyl trifluoromethanesulfonate in the presence of a base.[6]

  • Methyl iodide with potassium carbonate in DMF.[5]

Q2: Which methylation method offers the highest yield?

A2: Based on comparative studies, the methylation of hesperidin using methyl iodide-sodium hydride has been reported to have the highest efficiency.[1][2][3][4]

Q3: How can I monitor the progress of the methylation reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction.[1] The formation of more mobile methylated derivatives with different Rf values compared to the starting hesperidin indicates the progress of the reaction.[1] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of the reaction mixture.[1][3]

Q4: What is the role of the alkaline medium in some synthesis protocols?

A4: In methods using dimethyl sulfate, the alkaline medium (e.g., NaOH solution) is essential for the deprotonation of the hydroxyl groups of hesperidin, making them more nucleophilic and reactive towards the methylating agent.[6] It's important to note that the alkaline conditions can also lead to the isomerization of hesperidin (a flavanone) to hesperidin chalcone.[1]

Q5: How can I purify the synthesized this compound?

A5: Purification typically involves several steps:

  • Acidification: After the reaction, the mixture is often acidified to a pH of 4-5.[1][6]

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent, commonly n-butanol.[1][6]

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Recrystallization: The crude product is then recrystallized from a suitable solvent like 95% ethanol or acetone to obtain the purified solid this compound.[6]

Data on Methylation Method Efficiency

The following table summarizes the efficiency of different methods for the methylation of hesperidin, based on the amount of methylated derivatives produced.

Methylation Method Efficiency (%)
Diazomethane93.9
Dimethylsulfate96.3
Methyl iodide-sodium hydride98.8

Source: An investigation on methylation methods of hesperidin[1]

Experimental Protocols

Protocol 1: Methylation with Dimethyl Sulfate
  • Dissolve 500 mg of hesperidin in 5 ml of 5% NaOH solution.

  • Add 100 mg of dimethyl sulfate to the solution under continuous stirring.

  • Continue stirring for 8 hours.

  • Adjust the pH of the final solution to 5.

  • Keep the solution overnight at this pH while stirring.

  • Filter the mixture.

  • Extract the aqueous solution three times with 30 ml of n-butanol.

  • Evaporate the n-butanol extracts using a rotary evaporator to yield the product.[1]

Protocol 2: Methylation with Methyl Iodide-Sodium Hydride
  • In a suitable flask, create a mixture of 500 mg of hesperidin in 30 ml of dry dimethylformamide (DMF).

  • Add 300 mg of oil-free sodium hydride to the mixture.

  • Stir the mixture under a dry N2 stream for 5 minutes.

  • Carefully add sufficient methanol (B129727) to destroy any remaining sodium hydride.

  • Evaporate the resulting mixture under reduced pressure.

  • Dissolve the residue in 20 ml of water.

  • Extract the aqueous solution twice with 30 ml of n-butanol to isolate the methylated products.

  • Remove the solvent under vacuum to obtain the dry product.[1]

Protocol 3: HPLC Analysis of Hesperidin
  • Column: Shim-pack CLC-ODS (150 x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: A mixture of methanol and phosphate (B84403) buffer (10 mM, pH = 2.6) in a 37:63 (v/v) ratio.

  • Elution: Isocratic.

  • Flow Rate: 1 ml/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 25 µl.[3]

Visualizations

Methyl_Hesperidin_Synthesis_Pathway Hesperidin Hesperidin Reaction_Mixture Methylation Reaction Hesperidin->Reaction_Mixture Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate, Methyl Iodide) Methylating_Agent->Reaction_Mixture Base Base (e.g., NaOH, NaH) Base->Reaction_Mixture Methyl_Hesperidin This compound Reaction_Mixture->Methyl_Hesperidin

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Dissolution Dissolve Hesperidin in Solvent + Base Addition Add Methylating Agent Dissolution->Addition Reaction Stir for Specified Time Addition->Reaction Acidification Adjust pH Reaction->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Recrystallization Recrystallize Product Evaporation->Recrystallization TLC TLC Monitoring Recrystallization->TLC HPLC HPLC for Purity TLC->HPLC Characterization Spectroscopic Characterization HPLC->Characterization

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Methyl Hesperidin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Methyl Hesperidin (B1673128), particularly Hesperidin Methyl Chalcone (B49325) (HMC).

Frequently Asked Questions (FAQs)

Q1: What is Methyl Hesperidin and why is its stability a concern?

A1: this compound, most commonly available as Hesperidin Methyl Chalcone (HMC), is a semi-synthetic derivative of the flavonoid hesperidin, which is naturally found in citrus fruits.[1] Methylation improves the water solubility and stability of hesperidin.[2][3] However, like many flavonoids, HMC can be susceptible to degradation under various environmental conditions, including exposure to light, heat, and certain pH values.[4] This degradation can lead to a loss of potency, changes in physical appearance (e.g., color fading), and the formation of undesirable byproducts, making stability a critical parameter in formulation development.

Q2: What are the primary factors that affect the stability of this compound formulations?

A2: The stability of this compound formulations is primarily influenced by:

  • pH: HMC is generally more stable in acidic to neutral conditions (pH 2-7.4).[1] Alkaline conditions can promote the isomerization of the flavanone (B1672756) structure to the chalcone form and may lead to hydrolysis.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[4]

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation.[6] Formulations should be protected from light.

  • Oxidation: As an antioxidant itself, HMC can be prone to oxidation, especially in the presence of oxygen and metal ions.[2]

  • Presence of Enzymes: While less common in purified systems, residual plant-based enzymes could potentially degrade the glycosidic bond.

Q3: My this compound formulation is showing a yellow color. Is this normal?

A3: Yes, a distinct yellow color is a characteristic feature of Hesperidin Methyl Chalcone.[2] A strong yellow hue is often an indicator of the presence of HMC in the formulation. A significant fading of this color could suggest degradation of the active ingredient.[2]

Q4: I am observing precipitation in my aqueous this compound formulation. What could be the cause and how can I resolve it?

A4: Precipitation of this compound in aqueous formulations can occur due to several factors:

  • Low Solubility: While more soluble than hesperidin, HMC still has limited solubility in water, which can be exceeded, leading to precipitation.

  • pH Shift: Changes in the pH of the formulation can affect the solubility of HMC.

  • Interactions with other excipients: Incompatibility with other formulation components can lead to precipitation.

Troubleshooting Steps:

  • Optimize pH: Ensure the pH of your formulation is within the optimal stability range for HMC (typically acidic to neutral).

  • Co-solvents: Consider the use of co-solvents such as ethanol, propylene (B89431) glycol, or glycerin to improve the solubility of HMC.

  • Solubilizing Agents: The use of solubilizers like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) has been shown to enhance the solubility and stability of HMC by forming inclusion complexes.[7]

  • Excipient Compatibility Study: Conduct compatibility studies with all formulation excipients to identify any potential interactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Color Fading Photodegradation, Oxidation- Protect the formulation from light by using opaque or amber-colored packaging.- Incorporate antioxidants such as ascorbic acid, BHT, or tocopherol into the formulation.[1] - Consider the use of a chelating agent like EDTA to bind metal ions that can catalyze oxidation.[8]
Precipitation Poor solubility, pH outside optimal range, excipient incompatibility- Adjust the pH of the formulation to the optimal range for HMC solubility and stability.- Add co-solvents (e.g., ethanol, propylene glycol) to increase solubility.- Utilize solubilizing agents like cyclodextrins.[7] - Perform excipient compatibility studies.
Loss of Potency Chemical degradation (hydrolysis, oxidation)- Control the pH of the formulation.- Protect from light and heat.- Add antioxidants and chelating agents to prevent oxidative degradation.

Quantitative Stability Data

The stability of flavonoids is highly dependent on the specific formulation and storage conditions. The following table summarizes general stability data for hesperidin, the parent compound of this compound, which can provide insights into the behavior of HMC.

Condition pH Temperature (°C) Observation Reference
Aqueous Solution1-7.425 and 40No significant degradation for up to 2 months.[7]
Aqueous Solution925Degradation rate constant: 0.03 day⁻¹[7]
Aqueous Solution940Degradation rate constant: 23 day⁻¹[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

2. Equipment:

  • HPLC system with a UV/Vis or DAD detector
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
  • pH meter
  • Water bath or oven
  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat at a controlled temperature for a specified time. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for a specified duration.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

4. HPLC Analysis:

  • Analyze the stressed samples using a validated HPLC method. A typical method might involve a C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at a flow rate of 1 mL/min, with detection at an appropriate wavelength (e.g., 280 nm or 370 nm for the chalcone form).[5][9]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active ingredient in the presence of its degradation products.

1. Chromatographic Conditions (Example): [10]

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)
  • Mobile Phase: 10 mM phosphate buffer (pH 4.2 adjusted with orthophosphoric acid) : Methanol : Acetonitrile (50:40:10 v/v/v) with 0.05% Triethylamine (TEA)
  • Flow Rate: 0.9 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.

Visualizations

degradation_pathway Hesperidin Hesperidin (Flavanone) HMC Hesperidin Methyl Chalcone (Chalcone) Hesperidin->HMC  Methylation (alkaline conditions) Degradation_Products Degradation Products (e.g., Hesperetin, smaller phenolic compounds) HMC->Degradation_Products  Hydrolysis, Oxidation, Photodegradation

Caption: Isomerization of Hesperidin to HMC and subsequent degradation pathways.

experimental_workflow cluster_formulation Formulation & Troubleshooting cluster_stabilization Stabilization Strategies cluster_analysis Stability Analysis Formulation This compound Formulation Precipitation Precipitation Issue Formulation->Precipitation Color_Fading Color Fading Issue Formulation->Color_Fading Forced_Degradation Forced Degradation Study Formulation->Forced_Degradation Stress Testing pH_Control pH Optimization Precipitation->pH_Control Antioxidants Add Antioxidants Color_Fading->Antioxidants Light_Protection Protect from Light Color_Fading->Light_Protection Chelating_Agents Add Chelating Agents Antioxidants->Chelating_Agents HPLC_Analysis Stability-Indicating HPLC Forced_Degradation->HPLC_Analysis Analysis HPLC_Analysis->Formulation Feedback for Reformulation

References

Troubleshooting inconsistent results in Methyl hesperidin antioxidant assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl Hesperidin (B1673128) antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing inconsistent results in my Methyl Hesperidin antioxidant assays?

Inconsistent results in antioxidant assays with this compound, a water-soluble derivative of hesperidin, can arise from several factors. Key among these are variations in experimental conditions and the inherent chemical properties of the flavonoid. The improved water solubility of this compound Chalcone (HMC) generally enhances its bioavailability and distribution in aqueous systems, which should lead to more consistent results than with poorly soluble flavonoids.[1] However, issues related to reagent stability, reaction kinetics, and procedural variations can still introduce variability.

Q2: Can the choice of antioxidant assay method affect the results for this compound?

Absolutely. Different antioxidant assays are based on different chemical principles, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[2] Assays like DPPH and FRAP are SET-based, while ABTS has a mixed SET/HAT mechanism. The structural characteristics of this compound, including its hydroxyl groups, will determine its reactivity in each specific assay, leading to potentially different antioxidant capacity measurements. Therefore, it is recommended to use a battery of tests for a comprehensive antioxidant profile.

Q3: How does the solvent choice impact the reproducibility of results?

The choice of solvent is critical. While this compound Chalcone has improved water solubility, the solvent used for stock solutions and dilutions (e.g., methanol (B129727), ethanol, DMSO) can still affect the assay.[2] The solvent can influence the reactivity of the antioxidant and the stability of the radical species (like DPPH). For instance, using different solvents for your sample and the DPPH reagent can lead to cloudiness or precipitation, affecting absorbance readings.[3] Consistency in solvent use across all experiments, including for blanks and standards, is crucial.

Q4: My DPPH assay results for this compound are not reproducible. What are the common causes?

For DPPH assays, several factors can lead to poor reproducibility:

  • DPPH Reagent Instability: The DPPH radical is sensitive to light and heat. Always use freshly prepared DPPH solution and store it in the dark.

  • Reaction Time: The reaction between DPPH and some antioxidants can be slow. Ensure you are using a consistent and appropriate incubation time. A kinetic analysis might be necessary to determine the optimal endpoint.

  • pH of the Medium: The pH can influence the antioxidant activity of flavonoids. Ensure your reaction medium is buffered and consistent across all assays.

  • Sample Concentration: If the concentration of your this compound extract is too high, it can lead to non-linear responses and precipitation.[3]

Q5: I'm seeing a cloudy precipitate in my assay wells. What should I do?

A cloudy solution or precipitate can be caused by the poor solubility of either your sample, the reaction products, or interactions between the sample solvent and the assay reagent.[3] To address this, you can try:

  • Using the same solvent for both your sample and the assay reagent (e.g., if DPPH is in methanol, dissolve your this compound in methanol).

  • Diluting your sample to a concentration where all components remain in solution.

  • Filtering the sample if the precipitate is from the reaction product, though this may affect the results.

Troubleshooting Guides

Inconsistent DPPH Assay Results
Problem Possible Cause Solution
High variability in IC50 values between experiments 1. DPPH solution degradation: The DPPH radical is sensitive to light and degrades over time.1. Prepare fresh DPPH solution for each experiment and store it in an amber bottle or wrapped in foil.
2. Inconsistent reaction time: The reaction may not have reached completion or was measured at different time points.2. Standardize the incubation time for all samples and standards. Perform a time-course experiment to determine when the reaction plateaus.
3. Solvent mismatch: Using different solvents for the sample and DPPH reagent.3. Dissolve this compound and the positive control in the same solvent used for the DPPH solution (commonly methanol or ethanol).[2]
Absorbance values are out of the linear range of the spectrophotometer 1. Sample concentration is too high or too low. 1. Adjust the concentration of your this compound dilutions to ensure the absorbance readings fall within the instrument's linear range.
2. Incorrect blanking of the instrument. 2. Ensure the spectrophotometer is properly blanked with the appropriate solvent before taking measurements.
Variability in ABTS Assay Results
Problem Possible Cause Solution
Inconsistent decolorization of the ABTS•+ solution 1. Incomplete generation of the ABTS•+ radical cation: The reaction between ABTS and potassium persulfate may not have gone to completion.1. Allow the ABTS and potassium persulfate mixture to react in the dark for 12-16 hours before use to ensure complete formation of the radical cation.[4]
2. Unstable ABTS•+ working solution: The absorbance of the working solution should be stable before adding the sample.2. Dilute the ABTS•+ stock solution with the appropriate buffer (e.g., PBS) to an absorbance of ~0.7 at 734 nm and ensure it is stable before starting the assay.[4]
Results differ significantly from other antioxidant assays 1. Different reaction kinetics: The reaction of this compound with ABTS•+ may be faster or slower than with other radicals.1. Standardize the incubation time (typically 6-7 minutes) and ensure it is consistent for all samples.[2][4]
Issues with the FRAP Assay
Problem Possible Cause Solution
Low or no color development 1. Incorrect pH of the FRAP reagent: The FRAP assay is pH-dependent and requires an acidic environment (pH 3.6).1. Ensure the acetate (B1210297) buffer is prepared correctly and the final FRAP reagent has a pH of 3.6.[5]
2. Degraded FRAP reagent: The TPTZ or FeCl3 solutions may have degraded.2. Prepare fresh FRAP working solution just before use by mixing the acetate buffer, TPTZ, and FeCl3 solutions.[6][7]
Precipitate formation upon adding the sample 1. Incompatibility of the sample with the acidic FRAP reagent. 1. If working with complex extracts, a centrifugation step to remove any precipitate before reading the absorbance may be necessary.[7]

Quantitative Data Summary

The antioxidant capacity of hesperidin and its derivatives is often expressed as the IC50 value (the concentration required to inhibit 50% of the radical). The table below summarizes some reported IC50 values. Note that direct comparison can be challenging due to variations in experimental conditions.

Compound Assay IC50 Value (µM) Reference
HesperetinDPPH525.18 ± 1.02[3]
HesperidinDPPH896.21 ± 0.15[3]
Hesperidin GlucosideDPPH911.00 ± 0.14[3]
HesperetinABTS489.01 ± 0.09[3]
HesperidinABTS796.02 ± 0.12[3]
Hesperidin GlucosideABTS715.43 ± 0.14[3]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in the dark at 4°C.

    • Sample Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration. Prepare a series of dilutions from this stock.

    • Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution, positive control, or solvent (for the blank).

    • Add 100 µL of the DPPH working solution to each well.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % Inhibition against the concentration of this compound and determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute this solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution, positive control, or solvent (for the blank).

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6-7 minutes.[2][4]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl3 Solution (20 mM): Dissolve 54.0 mg of FeCl3·6H2O in 10 mL of distilled water.

    • FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[7]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution, a standard (FeSO₄·7H₂O), or solvent (for the blank).

    • Add 280 µL of the pre-warmed FRAP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.[2]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄·7H₂O standards.

    • Express the antioxidant capacity of this compound as ferric reducing equivalents (e.g., in µM Fe²⁺ per µg of sample).

Visualizations

Troubleshooting Workflow for Inconsistent Antioxidant Assay Results

TroubleshootingWorkflow Troubleshooting Inconsistent Assay Results start Inconsistent Results Observed check_reagents Reagent Check - Freshly prepared? - Stored correctly? - Correct concentrations? start->check_reagents check_protocol Protocol Review - Incubation time/temp consistent? - Correct pH? - Consistent solvent use? start->check_protocol check_instrument Instrument Check - Calibrated? - Correct wavelength? - Blanked properly? start->check_instrument check_sample Sample Integrity - Solubility issues? - Correct dilution series? - Potential contamination? start->check_sample action_reagents Prepare Fresh Reagents Validate Concentrations check_reagents->action_reagents Issues Found action_protocol Standardize All Protocol Steps Perform Kinetic Analysis check_protocol->action_protocol Issues Found action_instrument Recalibrate and Re-blank Run Instrument Diagnostics check_instrument->action_instrument Issues Found action_sample Test Different Solvents Adjust Concentration Range Filter Sample if Necessary check_sample->action_sample Issues Found rerun_assay Re-run Assay with Controls action_reagents->rerun_assay action_protocol->rerun_assay action_instrument->rerun_assay action_sample->rerun_assay end_consistent Results Consistent rerun_assay->end_consistent Yes end_inconsistent Results Still Inconsistent Consult Senior Researcher rerun_assay->end_inconsistent No

Caption: A logical flowchart for troubleshooting inconsistent assay results.

Nrf2 Signaling Pathway Activation by this compound Chalcone

Nrf2_Pathway cluster_nucleus Cell Nucleus MHC This compound Chalcone (MHC) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) MHC->Keap1_Nrf2 induces dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantEnzymes Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes activates transcription CellularProtection Enhanced Cellular Protection Against Oxidative Stress AntioxidantEnzymes->CellularProtection

References

Best practices for storing Methyl hesperidin powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling Methyl Hesperidin (B1673128) powder and solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Hesperidin and why is its stability important?

This compound is a methylated derivative of hesperidin, a flavonoid predominantly found in citrus fruits. The methylation process, which often results in the formation of this compound Chalcone (B49325), enhances its water solubility and stability, particularly within a pH range of 2 to 7.4.[1] Maintaining its stability is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.

Q2: What are the recommended storage conditions for this compound powder?

For optimal stability, this compound powder should be stored in a cool, dry, and dark place. Specific temperature recommendations from suppliers vary, but a general guideline is provided in the table below.

Q3: How should I prepare and store this compound solutions?

This compound is often supplied as a yellow powder with strong hygroscopicity.[2] Due to its improved solubility over hesperidin, it can be dissolved in water, methanol, and ethanol.[2] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[3][4]

When preparing stock solutions, it is crucial to use anhydrous, high-quality solvents. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] For long-term storage, frozen solutions are recommended.

Q4: What are the known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the available literature, its parent compound, hesperidin, is known to be susceptible to alkaline hydrolysis, which may also be a relevant degradation route for its methylated form. The chalcone form of this compound can potentially revert to the flavanone (B1672756) form under certain conditions. Further research is needed to fully elucidate the degradation products of this compound under various stress conditions.

Data Presentation: Storage Recommendations

The following tables summarize the recommended storage conditions for this compound powder and solutions based on supplier data sheets.

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureDurationRecommendations
-20°CUp to 3 yearsRecommended for long-term storage.
2-8°CUp to 2 yearsSuitable for short to medium-term storage.[1]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureDurationRecommendations
DMSO-80°CUp to 1 yearIdeal for long-term preservation of stock solutions.[5]
DMSO-20°CUp to 1 monthSuitable for short-term storage of working solutions.[5]

Note: Always refer to the manufacturer's specific recommendations for your particular product.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Precipitation of this compound upon dilution of a concentrated stock (e.g., in DMSO) into an aqueous buffer or cell culture medium is a common issue due to its hydrophobic nature.

  • Possible Causes:

    • Exceeding the solubility limit in the final aqueous solution.

    • The final concentration of the organic solvent (e.g., DMSO) being too high, causing the compound to "crash out."

    • Interaction with components in the medium, such as proteins or salts.

    • Temperature changes affecting solubility.

  • Solutions:

    • Optimize Solvent Concentration: Keep the final concentration of DMSO in aqueous solutions as low as possible, ideally below 0.5%.

    • Serial Dilutions: Perform serial dilutions in the aqueous buffer rather than a single large dilution step.

    • Increase Solubility: For cell culture experiments, consider using a formulation with solubilizing agents like PEG300 and Tween-80, as suggested by some suppliers.

    • Temperature Control: Ensure the aqueous solution is at an appropriate temperature before adding the this compound stock solution.

Issue 2: Color Change of this compound Solutions

This compound solutions are typically yellow. A significant change in color may indicate degradation or contamination.

  • Possible Causes:

    • Degradation: Exposure to light, high temperatures, or extreme pH can cause chemical changes leading to a color shift.

    • Contamination: Microbial contamination can alter the appearance of the solution.

    • Reaction with Media Components: Interactions with components in complex media could potentially lead to color changes.

  • Solutions:

    • Protect from Light: Store solutions in amber vials or wrapped in foil.

    • Maintain Proper Temperature: Adhere to the recommended storage temperatures.

    • Aseptic Technique: Use sterile techniques when preparing and handling solutions for biological assays to prevent contamination.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock immediately before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Chalcone

This protocol is adapted from a method for the simultaneous estimation of hesperidin methyl chalcone, hesperidin, and ascorbic acid and can be used to assess the stability of this compound. The appearance of a hesperidin peak would indicate degradation.

  • Objective: To quantify the amount of this compound Chalcone and detect the presence of its potential degradation product, hesperidin.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A reported mobile phase is 10 mM phosphate (B84403) buffer (pH 4.2), methanol, and acetonitrile (B52724) in a ratio of 50:40:10 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 284 nm.

    • Temperature: Ambient.

  • Procedure:

    • Standard Preparation: Prepare standard solutions of this compound Chalcone and hesperidin of known concentrations in the mobile phase.

    • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a suitable concentration.

    • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Analysis: Monitor the chromatogram for the retention times and peak areas of this compound Chalcone and hesperidin. The retention time for hesperidin methyl chalcone is approximately 6.0 minutes, and for hesperidin, it is around 4.7 minutes under these conditions.

    • Quantification: Calculate the concentration of this compound Chalcone in the sample by comparing its peak area to that of the standard. The presence and size of a hesperidin peak will indicate the extent of degradation.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Solution Precipitation start Precipitate Observed in This compound Solution check_concentration Is the final concentration above the solubility limit? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_solvent Is the final organic solvent concentration >0.5%? check_concentration->check_solvent No solution_stable Solution is Stable reduce_concentration->solution_stable adjust_solvent Decrease final solvent concentration (use serial dilutions) check_solvent->adjust_solvent Yes check_temp Was the solution prepared at a different temperature? check_solvent->check_temp No adjust_solvent->solution_stable control_temp Prepare solution at a consistent, controlled temperature check_temp->control_temp Yes check_media Are there interacting components in the media? check_temp->check_media No control_temp->solution_stable test_media Test solubility in simpler buffer or serum-free media check_media->test_media Yes further_optimization Further optimization needed (e.g., use of solubilizers) check_media->further_optimization No test_media->solution_stable

Caption: Troubleshooting workflow for precipitation issues with this compound solutions.

G Experimental Workflow for this compound Stability Testing start Prepare this compound Stock Solution aliquot Aliquot into multiple vials start->aliquot storage_conditions Store aliquots under different conditions (e.g., Temp, Light, pH) aliquot->storage_conditions time_points Sample at defined time intervals storage_conditions->time_points hplc_analysis Analyze by Stability-Indicating HPLC Method time_points->hplc_analysis data_analysis Quantify this compound and degradation products hplc_analysis->data_analysis stability_assessment Assess Stability Profile and Determine Shelf-Life data_analysis->stability_assessment

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

Methyl Hesperidin vs. Hesperidin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the antioxidant properties of methyl hesperidin (B1673128) and its parent compound, hesperidin, supported by experimental data and mechanistic insights.

In the realm of flavonoid research, both hesperidin, a bioflavonoid abundantly found in citrus fruits, and its derivative, methyl hesperidin, have garnered significant attention for their potential therapeutic applications. A key area of interest is their antioxidant activity, a property that underpins many of their beneficial health effects. This guide provides an objective comparison of the antioxidant performance of this compound and hesperidin, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action.

Executive Summary

This compound, and particularly its chalcone (B49325) form (Hesperidin Methyl Chalcone - HMC), demonstrates superior antioxidant potential compared to hesperidin. This enhanced efficacy is largely attributed to its increased water solubility and bioavailability, which allows for better cellular uptake and interaction with reactive oxygen species (ROS). While direct comparative studies providing head-to-head IC50 values in common antioxidant assays are limited, the available evidence suggests that the structural modification of hesperidin to this compound leads to a more potent antioxidant agent. Both compounds exert their antioxidant effects through direct radical scavenging and by modulating key cellular signaling pathways, including the activation of the Nrf2 antioxidant response element pathway and the inhibition of the pro-inflammatory NF-κB pathway.

Data Presentation: Antioxidant Activity

Quantitative data comparing the free radical scavenging activity of hesperidin and its aglycone, hesperetin (B1673127), is available. While direct IC50 values for this compound in these specific assays are not readily found in the literature, the data for hesperidin provides a baseline for comparison. It is widely reported that methylation to form hesperidin methyl chalcone enhances its antioxidant capacity.

CompoundAssayIC50 Value (µM)Source
HesperidinDPPH Radical Scavenging896.21 ± 0.15[1]
HesperidinDPPH Radical Scavenging226.34 ± 4.96 (µg/mL)[2]
HesperidinABTS Radical Scavenging796.02 ± 0.12[1][3]
Hesperetin (Aglycone of Hesperidin)DPPH Radical Scavenging525.18 ± 1.02[1]
Hesperetin (Aglycone of Hesperidin)ABTS Radical Scavenging489.01 ± 0.09[1][3]

Note: A lower IC50 value indicates a higher antioxidant activity.

Studies on Hesperidin Methyl Chalcone (HMC) have demonstrated its ability to protect against oxidative stress by maintaining ferric reducing antioxidant power (FRAP) and ABTS radical scavenging ability in vivo.[4] HMC has also been shown to possess ferric reducing power and the ability to neutralize ABTS and hydroxyl radicals in cell-free systems.[5]

Chemical Structures

The fundamental difference between hesperidin and this compound lies in the methylation of a hydroxyl group. Hesperidin is a flavanone (B1672756) glycoside consisting of the flavanone hesperetin and the disaccharide rutinose.

Hesperidin:

  • Consists of the aglycone hesperetin linked to a rutinose sugar moiety.

  • Poorly soluble in water, which limits its bioavailability.

This compound:

  • A derivative of hesperidin where one or more hydroxyl groups are methylated.

  • Hesperidin Methyl Chalcone (HMC) is a ring-opened form of this compound that exhibits significantly enhanced water solubility and bioavailability. This improved solubility is a key factor in its superior biological activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution has a deep violet color and is light-sensitive.

  • Sample Preparation: The test compounds (hesperidin, this compound) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the reduction of DPPH.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: The test compounds are added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing an acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.

  • Reaction: The test sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant solution (e.g., FeSO₄ or Trolox).

Signaling Pathways and Mechanisms of Action

Both hesperidin and this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

  • Hesperidin: Studies have shown that hesperidin can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

  • This compound Chalcone (HMC): HMC has also been demonstrated to activate the Nrf2 signaling pathway, contributing to its potent antioxidant effects.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Hesperidin Hesperidin / this compound Hesperidin->Keap1 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_nuc Nrf2 Nrf2_Keap1->Nrf2_nuc Dissociation & Translocation Ub Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub Targets for ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to Nucleus Nucleus

Caption: Simplified Nrf2 Antioxidant Signaling Pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation and oxidative stress.

  • Hesperidin and this compound Chalcone (HMC): Both compounds have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mitigating inflammation-induced oxidative stress.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Hesperidin Hesperidin / this compound Hesperidin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates Ub Phosphorylation & Ubiquitination IkB->Ub NFkB_IkB NF-κB-IκBα Complex NFkB_nuc NF-κB (p65/p50) NFkB_IkB->NFkB_nuc Release & Translocation NFkB_IkB->Ub Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Induces Transcription Inflammation Inflammation & Oxidative Stress Inflammatory_Genes->Inflammation Leads to Nucleus Nucleus

Caption: Simplified NF-κB Inflammatory Signaling Pathway.

Experimental Workflow

The general workflow for assessing and comparing the antioxidant activity of compounds like this compound and hesperidin in vitro is outlined below.

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions (this compound, Hesperidin, Controls) Start->Compound_Prep Serial_Dilutions Perform Serial Dilutions Compound_Prep->Serial_Dilutions Assay_Selection Select Antioxidant Assays Serial_Dilutions->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH e.g. ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP Incubation Incubate Reactions DPPH->Incubation ABTS->Incubation FRAP->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis IC50 Calculate IC50 Values Data_Analysis->IC50 Comparison Compare Antioxidant Activity IC50->Comparison End End Comparison->End

Caption: General Experimental Workflow for In Vitro Antioxidant Assays.

Conclusion

The methylation of hesperidin to form this compound, and particularly its chalcone derivative, represents a significant enhancement in its antioxidant capabilities. This improvement is primarily driven by increased water solubility and bioavailability, facilitating greater interaction with cellular components and reactive oxygen species. While direct quantitative comparisons from standardized antioxidant assays are not extensively available for this compound, the existing body of evidence strongly supports its superior antioxidant and anti-inflammatory properties over the parent hesperidin molecule. Both compounds share common mechanistic pathways, including the modulation of Nrf2 and NF-κB signaling. For drug development professionals, this compound and its chalcone form present a promising avenue for the creation of novel therapeutics targeting conditions associated with oxidative stress and inflammation. Further head-to-head comparative studies are warranted to precisely quantify the difference in antioxidant potency and to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Methyl Hesperidin and Hesperetin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic compound development, particularly for inflammatory conditions, citrus flavonoids have garnered significant attention. Among these, Methylated Hesperidin (specifically Methyl Hesperidin Chalcone) and its aglycone counterpart, Hesperetin, are prominent candidates. This guide provides a detailed comparison of their anti-inflammatory effects, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Both this compound Chalcone (B49325) and Hesperetin demonstrate notable anti-inflammatory properties by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Experimental evidence suggests that Hesperetin, as the aglycone, exhibits more potent biological activity at lower concentrations in vitro compared to Hesperidin glycosides. This compound Chalcone, a derivative of Hesperidin, is noted for its enhanced water solubility and bioavailability, which may contribute to its efficacy in vivo. While direct comparative quantitative studies between this compound Chalcone and Hesperetin are limited, this guide synthesizes available data to draw meaningful comparisons of their mechanisms and potency.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory effects of Hesperetin compared to Hesperidin and Hesperidin Glucoside, as a proxy for a modified Hesperidin, on lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW264.7 cells. Data is extracted from a comparative study by Choi et al. (2022).[1][2][3][4][5]

Inflammatory MediatorCompoundConcentration (µM)Inhibition (%)
Nitric Oxide (NO) Hesperetin50~55%
Hesperidin50~20%
Hesperidin Glucoside50~25%
Prostaglandin E2 (PGE2) Hesperetin50~60%
Hesperidin50~15%
Hesperidin Glucoside50~20%
Tumor Necrosis Factor-α (TNF-α) Hesperetin50~50%
Hesperidin50~10%
Hesperidin Glucoside50~15%
Interleukin-6 (IL-6) Hesperetin50~45%
Hesperidin50~5%
Hesperidin Glucoside50~10%

Note: The data indicates that Hesperetin is significantly more effective at inhibiting the production of key inflammatory mediators compared to its glycosidic forms at the same concentration.

Signaling Pathway Modulation

Both this compound Chalcone and Hesperetin exert their anti-inflammatory effects by interfering with critical intracellular signaling cascades. The primary pathways implicated are NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both compounds have been shown to inhibit this pathway.[6][7][8][9]

NF_kB_Pathway cluster_compounds Inhibitory Action LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Cytokines Inflammatory Mediators Genes->Cytokines Hesperetin Hesperetin Hesperetin->IKK Hesperetin->NFkB Inhibit phosphorylation & translocation MHC This compound Chalcone MHC->IKK MHC->NFkB

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway, including ERK1/2 and p38, is another crucial regulator of inflammation. Hesperetin has been demonstrated to down-regulate the phosphorylation of these kinases, thereby reducing the inflammatory response.[10]

MAPK_Pathway cluster_compound Inhibitory Action Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK1/2) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Hesperetin Hesperetin Hesperetin->MAPK Inhibits phosphorylation

Inhibition of the MAPK signaling pathway by Hesperetin.

Experimental Protocols

The following methodologies are based on the in vitro experiments conducted by Choi et al. (2022) to assess the anti-inflammatory effects of Hesperetin and its derivatives.[1][2][3][4][5]

Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW264.7 cells were used.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well. After adherence, they were pre-treated with various concentrations of Hesperetin, Hesperidin, or Hesperidin Glucoside for 1 hour.

  • Inflammation Induction: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The level of NO in the cell culture supernatant was measured using a commercial NO detection kit, with absorbance read at 540 nm.

  • Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • TNF-α and IL-6 Assays: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the culture media were determined using specific commercial ELISA kits, with absorbance measured at 450 nm.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Inflammatory Mediators CellCulture 1. Culture RAW264.7 macrophages Seeding 2. Seed cells in 96-well plates CellCulture->Seeding Pretreatment 3. Pre-treat with compounds (1 hr) Seeding->Pretreatment Induction 4. Induce inflammation with LPS (24 hr) Pretreatment->Induction Supernatant 5. Collect cell supernatant Induction->Supernatant NO_Assay NO Assay Supernatant->NO_Assay PGE2_Assay PGE2 ELISA Supernatant->PGE2_Assay Cytokine_Assay TNF-α & IL-6 ELISA Supernatant->Cytokine_Assay

Workflow for in vitro anti-inflammatory experiments.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of both this compound Chalcone and Hesperetin. Hesperetin, as the aglycone, demonstrates superior potency in in vitro models of inflammation compared to its glycosidic forms.[1][2][3][4][5] This is likely attributable to its structure, which facilitates easier cellular uptake.

This compound Chalcone's primary advantage lies in its enhanced physicochemical properties, namely increased water solubility and bioavailability.[11] These characteristics are critical for in vivo applications, as they can lead to higher plasma concentrations and greater distribution to target tissues.

For drug development professionals, the choice between these two compounds may depend on the specific application. For topical or localized delivery where high concentrations can be achieved, Hesperetin's intrinsic potency may be advantageous. For systemic applications, the improved pharmacokinetic profile of this compound Chalcone could translate to greater therapeutic efficacy.

Further head-to-head studies with quantitative comparisons of this compound Chalcone and Hesperetin in both in vitro and in vivo models are warranted to definitively establish their relative anti-inflammatory potencies and guide future therapeutic development.

References

A Head-to-Head Comparison of Methyl Hesperidin and Other Citrus Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of Methyl Hesperidin (B1673128) Chalcone (HMC) and other prominent citrus flavonoids. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their physicochemical properties, biological activities, and mechanisms of action, supported by experimental data and detailed protocols.

Overview: Physicochemical Properties and Bioavailability

Flavonoids, secondary metabolites found widely in plants, are characterized by a basic 2-phenyl-1,4-benzopyrone skeleton.[1] However, their therapeutic potential is often limited by poor water solubility and low bioavailability.[2][3] Hesperidin, a major flavanone (B1672756) glycoside in citrus fruits, is a prime example.[4] Its aglycone, hesperetin (B1673127), is formed after microbial metabolism in the intestine.[5] To overcome these limitations, derivatives like Hesperidin Methyl Chalcone (HMC) have been developed. HMC is synthesized through methylation under alkaline conditions, which opens the C-ring of the hesperidin structure, significantly increasing its water solubility and, consequently, its bioavailability and metabolic stability.[6]

This section compares the physicochemical properties and resulting bioavailability of HMC with its parent compounds and other key citrus flavonoids like naringin, naringenin (B18129), and diosmin.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Selected Flavonoids

CompoundClassStructure TypePartition Coefficient (log P)Key Bioavailability Characteristics
Hesperidin Methyl Chalcone (HMC) ChalconeMethylated ChalconeSignificantly lower than Hesperidin (more hydrophilic)Enhanced water solubility, bioavailability, and tissue absorption compared to Hesperidin.[6]
Hesperidin FlavanoneGlycoside2.01 ± 0.02[7]Poor water solubility and low bioavailability; absorption occurs after conversion to hesperetin in the colon.[2][4][8]
Hesperetin FlavanoneAglycone2.85 ± 0.02[7]More lipophilic than hesperidin; it is the primary metabolite absorbed in the intestine.[5]
Naringin FlavanoneGlycoside-Low bioavailability; converted to the aglycone naringenin by gut microbiota before absorption.[9][10]
Naringenin FlavanoneAglycone-The absorbed metabolite of naringin, exhibiting various biological effects.[9]
Diosmin FlavoneGlycoside-Often co-administered with hesperidin; reports suggest it has a longer biological half-life and better bioavailability than hesperidin.[11][12]
Quercetin (B1663063) FlavonolAglycone-Poorly bioavailable on its own; absorption is highly dependent on the attached glycoside.[13][14]

Note: Direct log P and pharmacokinetic data for all compounds under identical conditions are limited. The table reflects data compiled from multiple sources.

Comparative Biological Activities

The therapeutic effects of flavonoids are primarily attributed to their antioxidant and anti-inflammatory properties. The structural form—aglycone, glycoside, or a modified derivative like HMC—plays a critical role in the potency of these activities.

Antioxidant Activity

Antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates higher antioxidant activity. In vitro studies consistently show that the aglycone form of a flavonoid is a more potent radical scavenger than its corresponding glycoside.[7][15]

Table 2: Comparative Antioxidant Activity (IC50 Values) of Hesperidin Derivatives and Quercetin

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
Hesperetin ~70~276[16]
Hesperidin > Hesperetin> Hesperetin[7][15]
Hesperidin Glucoside Similar to HesperidinSimilar to Hesperidin[7][15]
Quercetin 10 - 252.10 - 15[17]
Vitamin C (Positive Control) ~59~236[16]

Note: IC50 values can vary based on specific assay conditions. Hesperetin consistently shows higher activity than its glycoside forms.[7][15] Quercetin is included as a common, potent flavonoid benchmark.

Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6.[18][19] This is often achieved by modulating key signaling pathways like NF-κB and MAPK.[20] Comparative studies show that while hesperetin is most effective at lower concentrations, the highly soluble HMC and hesperidin glucoside can also be effective at higher concentrations, highlighting the trade-off between inherent potency and bioavailability.[6][7][15]

Table 3: Comparative Anti-inflammatory Effects of Hesperidin Derivatives

CompoundInhibition of NO ProductionInhibition of PGE2 ProductionInhibition of TNF-α & IL-6Key Findings
Hesperetin HighHighHighMost potent at low concentrations in vitro.[7][15]
Hesperidin ModerateModerateModerateLess potent than hesperetin in vitro.[7][15]
Hesperidin Glucoside Moderate-HighModerate-HighModerate-HighEffective at higher concentrations due to better solubility.[7][15]
Diosmin High-High (Reduces TNF-α, IL-6)Exhibits strong anti-inflammatory effects, often in combination with hesperidin.[11][19]
Naringenin High-High (Reduces IL-6)Demonstrates significant anti-inflammatory and protective effects.[9]

Mechanisms of Action & Signaling Pathways

Citrus flavonoids modulate a variety of intracellular signaling pathways to exert their beneficial effects. Understanding these pathways is crucial for targeted drug development.

Key Signaling Pathways:
  • NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like LPS) trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Many flavonoids, including hesperetin, naringenin, and diosmin, inhibit this pathway, thereby suppressing inflammation.[11][18][20]

  • Nrf2/ARE Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of protective enzymes like heme oxygenase-1 (HO-1). Hesperidin and HMC have been shown to activate this pathway, enhancing cellular defense against oxidative damage.[6][21]

  • MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Certain arms of this pathway (e.g., JNK, p38) are also activated by stress stimuli and contribute to inflammation. Flavonoids can modulate MAPK signaling to reduce inflammatory responses.[20][22]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System IkB->Ubiquitin-Proteasome\nSystem Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Releases IkB_NFkB->NFkB Flavonoids Hesperetin, Naringenin, Diosmin, HMC Flavonoids->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Fig 1. Inhibition of the NF-κB inflammatory pathway by citrus flavonoids.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Ubiquitin-Proteasome\nSystem Ubiquitin-Proteasome System Keap1->Ubiquitin-Proteasome\nSystem Degradation Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Releases Keap1_Nrf2->Nrf2 Flavonoids Hesperidin, HMC Flavonoids->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Fig 2. Activation of the Nrf2 antioxidant pathway by citrus flavonoids.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities discussed in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the violet DPPH solution to a colorless product is measured spectrophotometrically.[17][23]

Methodology:

  • Reagent Preparation : Prepare a 0.1 mM DPPH solution in methanol (B129727). Keep the solution in the dark.

  • Sample Preparation : Prepare stock solutions of test compounds (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol (B145695), or DMSO). Prepare serial dilutions to obtain a range of concentrations. A standard antioxidant like Ascorbic Acid or Trolox should be used as a positive control.

  • Assay Procedure :

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Cover the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Calculation :

    • Percentage of Scavenging Activity (% Inhibition) : % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • IC50 Value : The concentration of the antioxidant required to scavenge 50% of the DPPH radicals is determined by plotting the % inhibition against the concentrations of the test compound. A lower IC50 value indicates higher antioxidant activity.[23]

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) mix Mix 100 µL Sample + 100 µL DPPH Solution in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Flavonoid Sample & Positive Control prep_samples->mix incubate Incubate in Dark (30 min, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Fig 3. Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green radical back to its colorless neutral form is monitored.[24][25]

Methodology:

  • Reagent Preparation :

    • ABTS Stock Solution (7 mM) : Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM) : Prepare in water.

    • ABTS•+ Working Solution : Mix the ABTS stock and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute this solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm before use.

  • Sample Preparation : Prepare serial dilutions of the test compound and Trolox (standard) as described in the DPPH protocol.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the test compound at various concentrations.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for approximately 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Calculation : Calculate the % inhibition and IC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[7][26]

Methodology:

  • Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) or human monocytes (e.g., THP-1) in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (e.g., MTT) : First, determine the non-toxic concentration range of the test compounds on the cells. Incubate cells with various concentrations of the flavonoids for 24 hours and assess viability.

  • NO Inhibition Assay :

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL for RAW 264.7 or 50 ng/mL for THP-1) for 24 hours to induce NO production.[26] Include a negative control (cells only) and a positive control (cells + LPS).

    • After incubation, collect the cell supernatant.

  • NO Measurement (Griess Assay) :

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Data Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated positive control.

Conclusion

The comparative analysis of Methyl Hesperidin Chalcone and other citrus flavonoids reveals critical structure-activity relationships relevant to drug development.

  • Superior Bioavailability of HMC : The primary advantage of this compound Chalcone is its significantly enhanced water solubility and bioavailability compared to its parent compound, hesperidin.[6] This modification addresses a major hurdle in the clinical application of many flavonoids.

  • Aglycone Potency : In vitro, the aglycone forms (hesperetin, naringenin) consistently demonstrate higher antioxidant and anti-inflammatory activity than their corresponding glycosides.[7][15] However, their in vivo efficacy is dependent on the bioavailability of the parent glycoside.

  • Mechanism of Action : While many citrus flavonoids share common mechanisms, such as the inhibition of the pro-inflammatory NF-κB pathway, they also exhibit distinct activities.[20] For instance, HMC and hesperidin are noted for their ability to activate the protective Nrf2 antioxidant pathway.[6][21]

For researchers, this guide underscores that while in vitro potency is a crucial starting point, optimizing physicochemical properties to ensure adequate bioavailability is equally important. This compound Chalcone represents a successful application of this principle, offering a promising candidate for further investigation in preclinical and clinical settings for conditions linked to oxidative stress and inflammation.

References

Cross-validation of different analytical methods for Methyl hesperidin quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Methyl Hesperidin (B1673128)

The accurate and precise quantification of Methyl Hesperidin, a methylated derivative of the flavonoid hesperidin, is crucial for quality control, pharmacokinetic studies, and the development of therapeutic products. This compound, often found as a mixture of isomers known as Hesperidin Methyl Chalcone (HMC), boasts enhanced water solubility compared to its precursor, making it a valuable compound in pharmaceutical and nutraceutical applications. This guide provides a comprehensive cross-validation of various analytical methods for the quantification of this compound, offering a comparative analysis of their performance based on experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following tables summarize their typical performance characteristics.

Table 1: Performance Characteristics of HPLC and HPTLC Methods for this compound (HMC) and Hesperidin Quantification

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Analyte Hesperidin Methyl Chalcone (HMC) & HesperidinHesperidin
Linearity Range 5-25 µg/mL (HMC), 10-50 µg/mL (Hesperidin)[1]100-800 ng/spot[2][3]
Correlation Coefficient (r²) > 0.995[1]> 0.998[2][3]
Limit of Detection (LOD) Not explicitly stated for HMC8.87 ng/spot[2][3]
Limit of Quantification (LOQ) Not explicitly stated for HMC23.21 ng/spot[2][3]
Accuracy (% Recovery) 96-102%[1]98.55-99.38%[2][3]
Precision (%RSD) < 2% (Intraday and Interday)[1]< 2%[3]

Table 2: Performance Characteristics of UV-Vis Spectrophotometry and LC-MS/MS Methods for Hesperidin Quantification

Performance ParameterUV-Visible SpectrophotometryLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte HesperidinHesperidin
Linearity Range 6-30 µg/mL[4][5]1-1000 ng/mL[6]
Correlation Coefficient (r²) > 0.998[4][5]> 0.999[6]
Limit of Detection (LOD) 0.25 µg/mL[4][5]Not explicitly stated
Limit of Quantification (LOQ) 0.78 µg/mL[4][5]Not explicitly stated
Accuracy (% Recovery) Not explicitly statedWithin- and between-run accuracies were −6.52% to 3.82% and −1.62% to 2.33%[6]
Precision (%RSD) Not explicitly statedWithin- and between-run precisions were 2.06–9.54% and 2.11–7.76%[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Hesperidin Methyl Chalcone (HMC)

This method is suitable for the simultaneous estimation of HMC and hesperidin.[1]

  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column : Kromasil C18 column (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase : A mixture of 10 mM phosphate (B84403) buffer (pH 4.2), Methanol (B129727), and Acetonitrile in the ratio of 50:40:10 (v/v/v) with 0.05% Triethylamine.[1]

  • Flow Rate : 0.9 mL/min.[1]

  • Detection Wavelength : 288 nm.

  • Sample Preparation : Standard solutions of HMC and hesperidin are prepared in a suitable solvent (e.g., methanol) to create a calibration curve. Samples containing the analytes are dissolved in the same solvent, filtered, and injected into the HPLC system.

  • Quantification : A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of HMC and hesperidin in the samples is determined from this curve.[1]

High-Performance Thin-Layer Chromatography (HPTLC) for Hesperidin

This method is a simple, selective, and accurate technique for the quantification of hesperidin in various samples.[2][3]

  • Instrumentation : HPTLC system with a densitometric scanner.

  • Stationary Phase : Aluminum-backed silica (B1680970) gel 60 F254 plates.[2][3]

  • Mobile Phase : Ethyl acetate-methanol-water in the ratio of 15:3:2 (v/v/v).[2][3]

  • Sample Application : Samples and standard solutions of hesperidin are applied to the HPTLC plate as bands.

  • Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Densitometric Analysis : After development, the plate is dried, and the bands are scanned by a densitometer at the wavelength of maximum absorbance for hesperidin (around 285 nm).

  • Quantification : The peak area of the bands is proportional to the concentration of the analyte. A calibration curve is prepared from the standard solutions to quantify hesperidin in the samples.[2][3]

UV-Visible Spectrophotometry for Hesperidin

This method is a simple and cost-effective technique for the estimation of hesperidin.[4][5]

  • Instrumentation : A UV-Visible Spectrophotometer.

  • Solvent : A mixture of methanol and phosphate buffer (pH 6.8) in the ratio of 30:70.[4][5]

  • Procedure :

    • Determine the maximum absorption wavelength (λmax) of hesperidin in the chosen solvent (typically around 285 nm).[4][5]

    • Prepare a series of standard solutions of hesperidin of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at the λmax.

  • Quantification : The concentration of hesperidin in the sample is determined using the calibration curve.[4][5]

Visualizing the Cross-Validation Workflow

A systematic approach is necessary for the cross-validation of different analytical methods to ensure the reliability and comparability of the results.

CrossValidationWorkflow A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Potential Analytical Methods (HPLC, HPTLC, UV-Vis, LC-MS/MS) A->B C Method Development and Optimization for Each Technique B->C D Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Analysis of the Same Batch of This compound Sample by Each Method D->E F Statistical Comparison of Results (t-test, ANOVA) E->F G Evaluate Method Performance and Select the Most Suitable Method F->G

Caption: A logical workflow for the cross-validation of different analytical methods.

Signaling Pathway of Hesperidin's Anti-inflammatory Action

To provide a broader context for the importance of accurate quantification, the following diagram illustrates a simplified signaling pathway of hesperidin's anti-inflammatory effects, which are often a key area of research for this compound as well.

AntiInflammatoryPathway cluster_nucleus Nucleus Hesperidin Hesperidin / this compound IKK IKK Complex Hesperidin->IKK Inhibits Cytokines Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) Hesperidin->Cytokines NFkB NF-κB Signaling Pathway IkB IκBα IKK->IkB Phosphorylates p65p50 p65/p50 IkB->p65p50 Releases Nucleus Nucleus p65p50->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Gene->Cytokines Leads to p65p50_n p65/p50 p65p50_n->Gene Binds to DNA

Caption: Simplified diagram of Hesperidin's inhibitory effect on the NF-κB signaling pathway.

References

Methyl Hesperidin: A Comparative Review of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Methyl hesperidin (B1673128), a derivative of the flavonoid hesperidin found in citrus fruits, has garnered significant attention in the scientific community for its potential therapeutic applications. Its enhanced water solubility compared to its parent compound, hesperidin, suggests improved bioavailability and, consequently, more potent biological effects. This comparative guide delves into the in vitro and in vivo efficacy of Methyl Hesperidin Chalcone (B49325) (HMC), a prominent form of this compound, focusing on its antioxidant and anti-inflammatory properties.

Quantitative Comparison of Efficacy

To provide a clear overview of this compound Chalcone's effectiveness, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound Chalcone

Assay TypeTargetCell LineConcentration/IC50OutcomeReference
CytotoxicityA549 (Human Lung Carcinoma)A549IC50: 51.12 µMInhibition of cancer cell viability[1]
AntioxidantDPPH Radical Scavenging--Active (Specific IC50 not reported)[2]
AntioxidantABTS Radical Scavenging--Active (Specific IC50 not reported)[3]
AntioxidantFerric Reducing Antioxidant Power (FRAP)--Active[3]
Anti-inflammatoryNitric Oxide (NO) ProductionMacrophages-Inhibition of NO production[4]

Note: While direct IC50 values for DPPH and ABTS assays for HMC were not available in the reviewed literature, studies confirm its activity. For comparison, the parent compound, hesperidin, has a reported DPPH IC50 value of 226.34 ± 4.96 µg/mL.

Table 2: In Vivo Efficacy of this compound Chalcone in Animal Models

Animal ModelConditionDosage and AdministrationKey FindingsReference
MouseGout Arthritis3-30 mg/kg (oral)Dose-dependent reduction in hyperalgesia (44%), edema (54%), and leukocyte infiltration (70%). Increased antioxidant capacity (GSH, FRAP, ABTS).
MouseDiclofenac-Induced Acute Renal Injury0.03-3 mg/kg (i.p.)Dose-dependent decrease in urea (B33335) and creatinine (B1669602) levels. Reduced lipid peroxidation and pro-inflammatory cytokines (IL-6, IFN-γ, IL-33).[5]
MouseAcetic Acid-Induced Ulcerative ColitisNot SpecifiedReduced neutrophil infiltration, edema, and colon shortening. Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33).[6]
MouseZymosan-Induced Arthritis10, 30, or 100 mg/kgReduced mechanical hypersensitivity, knee joint edema, and leukocyte recruitment.
MouseUVB-Induced Skin DamageTopical FormulationInhibited skin edema and oxidative stress. Maintained antioxidant levels (FRAP, ABTS, GSH, Catalase).[7]

Signaling Pathways Modulated by this compound Chalcone

This compound Chalcone exerts its biological effects by modulating key signaling pathways involved in oxidative stress and inflammation. The primary mechanisms identified are the activation of the Nrf2-ARE pathway and the inhibition of the NF-κB pathway.

Nrf2-ARE Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. HMC, acting as a Michael acceptor, is believed to interact with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[8][9] The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1).[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMC This compound Chalcone (HMC) Keap1_Nrf2 Keap1-Nrf2 Complex HMC->Keap1_Nrf2 interacts with Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 releases Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Figure 1: Activation of the Nrf2-ARE signaling pathway by this compound Chalcone.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, initiating the transcription of these inflammatory mediators. HMC has been shown to inhibit the activation of NF-κB.[5][6] Molecular docking studies suggest that HMC may directly interact with the p65 subunit of NF-κB at Ser276, thereby preventing its activation and subsequent downstream inflammatory cascade.[11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc translocates NFkB_complex IκBα-NF-κB Complex HMC This compound Chalcone (HMC) HMC->NFkB_p65_p50 inhibits (interacts with p65) DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes activates transcription

Figure 2: Inhibition of the NF-κB signaling pathway by this compound Chalcone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this review.

In Vivo: Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Swiss mice or Wistar rats are typically used. Animals are acclimatized for at least one week before the experiment.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (this compound Chalcone) or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the carrageenan injection (e.g., 1 hour).

    • A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the subplantar region of the right hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[12][13][14]

In Vivo: Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissues is an indicator of neutrophil infiltration, a hallmark of inflammation.

  • Sample Preparation:

    • At the end of the in vivo experiment, animals are euthanized, and the inflamed tissue (e.g., paw, colon) is collected.

    • The tissue is homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB).

    • The homogenate is centrifuged, and the supernatant is collected for the assay.[11][15]

  • Assay Procedure (Colorimetric):

    • The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide (H₂O₂).

    • MPO in the sample catalyzes the oxidation of o-dianisidine in the presence of H₂O₂, leading to a color change.

    • The change in absorbance is measured over time using a spectrophotometer at a specific wavelength (e.g., 460 nm).

  • Data Analysis: MPO activity is expressed as units per milligram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at a specific temperature.[11][10]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory and antioxidant efficacy of this compound Chalcone.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Animal_Model Induction of Animal Model (e.g., Carrageenan Paw Edema) Treatment Treatment with HMC or Vehicle Animal_Model->Treatment Behavioral Behavioral Assessment (e.g., Paw Volume Measurement) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization MPO Myeloperoxidase (MPO) Assay (Neutrophil Infiltration) Homogenization->MPO Cytokine Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) Homogenization->Cytokine Oxidative_Stress Oxidative Stress Markers (e.g., GSH, FRAP, Lipid Peroxidation) Homogenization->Oxidative_Stress Data_Analysis Data Analysis and Interpretation MPO->Data_Analysis Cytokine->Data_Analysis Oxidative_Stress->Data_Analysis

Figure 3: General experimental workflow for in vivo assessment of this compound Chalcone.

Conclusion

The available evidence strongly suggests that this compound Chalcone is a promising bioactive compound with potent antioxidant and anti-inflammatory properties. In vitro studies, while lacking some specific quantitative data like IC50 values for radical scavenging, consistently demonstrate its antioxidant capabilities. More compellingly, in vivo studies across various animal models of inflammation and oxidative stress show significant efficacy at relatively low doses. The mechanisms of action appear to be well-founded, primarily involving the upregulation of the Nrf2-mediated antioxidant response and the downregulation of the pro-inflammatory NF-κB pathway. These findings provide a solid foundation for further research and development of this compound Chalcone as a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

References

Unlocking the Potency of Citrus Bioflavonoids: A Comparative Guide to the Structure-Activity Relationship of Methyl Hesperidin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of methyl hesperidin (B1673128) and its analogs, focusing on their antioxidant and anti-inflammatory properties. By examining key structural modifications and their impact on efficacy, supported by experimental data, this document aims to illuminate the path for designing more potent therapeutic agents derived from this promising class of citrus bioflavonoids.

Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, has long been recognized for its potential health benefits. However, its low water solubility and bioavailability have historically limited its therapeutic application. To overcome these limitations, researchers have explored various structural modifications, with methylation emerging as a particularly effective strategy. Methylated derivatives, such as methyl hesperidin and hesperidin methyl chalcone (B49325) (HMC), exhibit enhanced solubility and, consequently, improved biological activity. This guide delves into the structure-activity relationships (SAR) that govern these improvements, providing a quantitative comparison of their antioxidant and anti-inflammatory prowess.

Comparative Analysis of Biological Activity

The antioxidant and anti-inflammatory activities of hesperidin and its derivatives are significantly influenced by their molecular structure. Key modifications include the methylation of hydroxyl groups, the opening of the flavanone ring to form a chalcone, and alterations to the glycosidic moiety. The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a clear comparison of the performance of these analogs.

Antioxidant Activity

The ability of a compound to neutralize free radicals is a cornerstone of its therapeutic potential. The antioxidant capacity of this compound and its analogs is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.

CompoundAntioxidant AssayIC50 (µM)Key Structural FeaturesReference
HesperidinDPPH896.21Glycoside with intact flavanone ring[1]
ABTS796.02[1]
Hesperetin (B1673127)DPPH525.18Aglycone of hesperidin[1]
ABTS489.01[1]
Hesperidin GlucosideDPPH911.00Additional glucose moiety[1]
ABTS715.43[1]
Hesperetin Derivative 3fDPPH1.2Aminobenzyl group at C-6[2][3]
ABTS24[2][3]
Hesperitin Derivative HET4DPPH1.633Caffeic acid ester linkage[4]
H2O2 scavenging4.642[4]

Structure-Activity Relationship Insights for Antioxidant Activity:

  • Aglycone vs. Glycoside: The aglycone, hesperetin, consistently demonstrates superior antioxidant activity compared to its glycoside counterpart, hesperidin.[1] This suggests that the bulky sugar moiety may hinder the ability of the flavonoid core to interact with and neutralize free radicals.

  • Substitution on the Flavonoid Core: As evidenced by the potent activity of hesperetin derivatives, substitutions on the aromatic rings can dramatically enhance antioxidant capacity. For instance, the introduction of an aminobenzyl group at the C-6 position in hesperetin derivative 3f resulted in a remarkable increase in DPPH and ABTS radical scavenging activity.[2][3] Similarly, esterification with phenolic acids, as seen in HET4, also leads to potent antioxidant effects.[4]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. The anti-inflammatory properties of this compound and its analogs are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) or by using in vivo models like carrageenan-induced paw edema.

CompoundAnti-inflammatory AssayIC50 (µM) or % InhibitionKey Structural FeaturesReference
HesperidinNO Production (RAW 264.7)>100Glycoside with intact flavanone ring[1]
HesperetinNO Production (RAW 264.7)<50Aglycone of hesperidin[1]
Hesperidin GlucosideNO Production (RAW 264.7)>100Additional glucose moiety[1]
Hesperidin Methyl Chalcone (HMC)Acetic Acid-Induced ColitisSignificant reduction in damageMethylated chalcone
Methylhesperetin-7-n-octyl ether (Compound 6)Freund's Adjuvant-Induced Paw Edema31.9% inhibition7-O-alkylation
Methylhesperetin-7-n-decyl ether (Compound 7)Freund's Adjuvant-Induced Paw Edema38.5% inhibition7-O-alkylation[5]
Methylhesperetin-7-n-dodecyl ether (Compound 8)Freund's Adjuvant-Induced Paw Edema39.1% inhibition7-O-alkylation[5]

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • Importance of the Aglycone: Similar to its antioxidant activity, hesperetin exhibits more potent anti-inflammatory effects than hesperidin, indicating that the removal of the sugar moiety is beneficial for this activity as well.[1]

  • Methylation and Chalcone Structure: Hesperidin methyl chalcone (HMC) has demonstrated significant anti-inflammatory properties in various preclinical models.[6] The methylation and the open-chain chalcone structure are thought to contribute to its enhanced activity by improving its pharmacokinetic profile and interaction with inflammatory targets.

  • Alkyl Chain Length: In a series of methylhesperetin-7-alkyl ether analogues, the anti-inflammatory activity was found to increase with the elongation of the alkyl chain, reaching a peak with the dodecyl ether derivative in the Freund's adjuvant-induced paw edema model.[5] This suggests that increasing lipophilicity in this region of the molecule can enhance in vivo anti-inflammatory efficacy.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test compounds at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A specific volume of the DPPH solution is mixed with the test compound solution in a microplate well or a cuvette.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents: ABTS stock solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compounds at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation is generated by reacting the ABTS stock solution with potassium persulfate in the dark for 12-16 hours at room temperature.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (around 734 nm).

    • A small volume of the test compound is added to the diluted ABTS•+ solution.

    • After a set incubation time, the absorbance is measured at the same wavelength.

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

In Vitro and In Vivo Anti-inflammatory Assays

1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, LPS, test compounds, and Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

    • LPS (e.g., 1 µg/mL) is then added to the wells to induce inflammation, and the cells are incubated for a further period (e.g., 24 hours).

    • The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

    • A standard curve using sodium nitrite is prepared to quantify the amount of NO produced.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

2. Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model of acute inflammation.

  • Animals: Typically rats or mice.

  • Reagents: Carrageenan solution (e.g., 1% in saline), test compounds, and a positive control (e.g., indomethacin).

  • Procedure:

    • The basal paw volume of the animals is measured using a plethysmometer.

    • The animals are then treated with the test compound or vehicle, usually via oral gavage or intraperitoneal injection.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered into the right hind paw to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Visualizing the Pathways and Relationships

To further elucidate the mechanisms and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow Experimental Workflow for In Vitro Anti-inflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate adhesion Allow cells to adhere seed_cells->adhesion pretreat Pre-treat with Test Compounds adhesion->pretreat lps_stimulation Stimulate with LPS pretreat->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_assay Griess Assay for Nitrite Measurement collect_supernatant->griess_assay calculate_inhibition Calculate % Inhibition and IC50 griess_assay->calculate_inhibition

Caption: Workflow for the in vitro anti-inflammatory nitric oxide production assay.

sar_summary Structure-Activity Relationship Summary Hesperidin Hesperidin Hesperetin Hesperetin (Aglycone) - Higher Activity Hesperidin->Hesperetin Removal of Sugar Methyl_Hesperidin This compound - Improved Solubility Hesperidin->Methyl_Hesperidin Methylation Derivatives Substituted Analogs - Potentially Highest Activity Hesperetin->Derivatives Substitution HMC Hesperidin Methyl Chalcone - Enhanced Activity Methyl_Hesperidin->HMC Ring Opening

Caption: Key structural modifications and their impact on biological activity.

Conclusion

The structural modification of hesperidin, particularly through methylation and the formation of chalcone derivatives, presents a promising avenue for the development of potent antioxidant and anti-inflammatory agents. The available data strongly suggest that removing the glycosidic moiety to yield the aglycone, hesperetin, enhances biological activity. Furthermore, strategic methylation and other substitutions on the flavonoid scaffold can lead to compounds with significantly improved potency.

While this guide provides a comprehensive overview based on current literature, a clear need exists for more systematic studies that directly compare a series of this compound analogs with standardized assays. Such research would provide more precise quantitative structure-activity relationship data, further enabling the rational design of novel and more effective therapeutic compounds based on the hesperidin framework. For researchers in drug discovery and development, the insights provided herein should serve as a valuable resource for guiding future investigations into this exciting class of natural product derivatives.

References

A Comparative Guide to the Neuroprotective Effects of Methyl Hesperidin and Other Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. The complex multifactorial nature of these disorders, involving oxidative stress, neuroinflammation, and protein aggregation, has driven the search for multi-target therapeutic agents. Flavonoids, a diverse group of plant-derived polyphenolic compounds, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and neuroprotective properties.

This guide provides a comparative analysis of the neuroprotective effects of Methyl Hesperidin (B1673128), a more bioavailable derivative of hesperidin found in citrus fruits, against other well-researched flavonoids: Quercetin, Curcumin, and Epigallocatechin-3-gallate (EGCG). By presenting available experimental data, detailing methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and drug development professionals in the field of neuropharmacology.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various studies to facilitate a comparison of the neuroprotective efficacy of Methyl Hesperidin (and its related compound Hesperidin Methyl Chalcone), Quercetin, Curcumin, and EGCG. It is important to note that the data are compiled from different studies and experimental conditions may vary, which should be considered when making direct comparisons.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
FlavonoidIC50 Value (µM)Source
Hesperidin Methyl ChalconeData Not Available
Hesperidin226.34 µg/mL (~371.3 µM)[1]
Quercetin4.60 ± 0.3 µM[2]
Curcumin32.86 µM[3]
EGCG~5.54 µg/mL (~12.1 µM)[4]

Note: A lower IC50 value indicates stronger antioxidant activity.

Table 2: In Vitro Neuroprotective Effects (SH-SY5Y Human Neuroblastoma Cells)
FlavonoidStressorConcentration% Increase in Cell ViabilitySource
Hesperidin6-OHDA (125 µM)62.5 µMSignificant Improvement[4]
Quercetin6-OHDA (150 µM)50 nM39.3%[5]
Curcumin (Demethoxycurcumin)Rotenone (B1679576) (100 nM)50 nM~37% (from ~49% to ~86%)[6]
EGCGH2O2 (6 mM)20-80 µMDose-dependent increase[7]

Note: The percentage increase in cell viability is calculated relative to the stressor-treated group.

Table 3: Anti-inflammatory Effects in Microglia
FlavonoidStimulusCell LineConcentration% Inhibition of TNF-αSource
Hesperidin Methyl ChalconeZymosanRAW 264.710, 30, 100 mg/kg (in vivo)Significant reduction[8]
Baicalein (Flavonoid)LPS (10 ng/ml)Primary microglia5 µMAttenuated production[6]
CurcuminAβ25-35BV-22.5, 5, 10 µMAttenuated release[9]
EGCGLPS (1 µg/mL)BV-2150 µM2% increase (study showed decrease in IL-6)[10]

Note: Data on direct percentage inhibition of TNF-α for all compounds under the same conditions is limited. The table reflects the reported effects on TNF-α or overall inflammation.

Key Signaling Pathways in Neuroprotection

Flavonoids exert their neuroprotective effects by modulating various intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the key pathways influenced by this compound and other flavonoids.

cluster_0 Oxidative Stress cluster_1 This compound Chalcone cluster_2 Cellular Response ROS ROS Keap1 Keap1 ROS->Keap1 induces dissociation HMC HMC HMC->Keap1 inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE activates Keap1->Nrf2 inhibits (degradation) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

This compound Chalcone activates the Nrf2 antioxidant pathway.

cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Flavonoids (HMC, Quercetin, Curcumin, EGCG) cluster_2 Cellular Response LPS LPS IKK IKK LPS->IKK activates Flavonoids Flavonoids Flavonoids->IKK inhibit IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NF-κB->Pro-inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Pro-inflammatory_Genes->Neuroinflammation

Flavonoids inhibit the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the flavonoids.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds (this compound, Quercetin, Curcumin, EGCG)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the flavonoid.

Start Start Prepare_DPPH Prepare 0.1 mM DPPH in methanol Start->Prepare_DPPH Prepare_Samples Prepare serial dilutions of flavonoids Start->Prepare_Samples Mix Mix 100 µL DPPH with 100 µL sample in 96-well plate Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in dark for 30 min at RT Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

Experimental workflow for the DPPH assay.
In Vitro Neuroprotection: MTT Assay in SH-SY5Y Cells

Objective: To assess the protective effect of flavonoids against neurotoxin-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-beta 1-42)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells and incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat with flavonoids Seed_Cells->Pre-treat Induce_Toxicity Add neurotoxin (e.g., 6-OHDA) Pre-treat->Induce_Toxicity Incubate_24h Incubate for 24 hours Induce_Toxicity->Incubate_24h Add_MTT Add MTT solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Experimental workflow for the MTT assay.
In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide and TNF-α in Microglia

Objective: To quantify the inhibitory effect of flavonoids on the production of pro-inflammatory mediators in activated microglia.

Materials:

  • Microglial cell line (e.g., BV-2 or RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kit for TNF-α measurement

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure for Nitric Oxide (Griess Assay):

  • Seed microglial cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the flavonoids for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Procedure for TNF-α (ELISA):

  • Follow the same cell culture, pre-treatment, and stimulation steps as for the Griess assay.

  • Collect the cell culture supernatant.

  • Perform the TNF-α ELISA according to the manufacturer's protocol.[11][12][13][14][15] This typically involves: a. Coating a 96-well plate with a capture antibody for TNF-α. b. Adding the cell culture supernatants and standards to the wells. c. Adding a detection antibody conjugated to an enzyme (e.g., HRP). d. Adding a substrate that reacts with the enzyme to produce a colorimetric signal. e. Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantify the TNF-α concentration using a standard curve.

Conclusion

The available evidence strongly suggests that this compound, along with Quercetin, Curcumin, and EGCG, holds significant promise as a neuroprotective agent. These flavonoids demonstrate multifaceted mechanisms of action, including potent antioxidant and anti-inflammatory activities, and the ability to modulate key signaling pathways crucial for neuronal survival.

While direct comparative data remains limited, this guide provides a foundational overview of their relative potencies based on existing literature. Hesperidin Methyl Chalcone, a derivative of this compound, has shown notable efficacy in preclinical models of Alzheimer's disease.[16][17] Quercetin and Curcumin exhibit strong antioxidant and anti-inflammatory properties, with demonstrated neuroprotective effects in various in vitro and in vivo models. EGCG is particularly recognized for its ability to interfere with protein aggregation, a key pathological feature of many neurodegenerative diseases.

Further head-to-head comparative studies employing standardized experimental protocols are warranted to definitively establish the relative neuroprotective efficacy of these promising flavonoids. Such research will be instrumental in guiding the development of novel, effective therapeutic strategies for neurodegenerative diseases.

References

Unraveling the Molecular Mechanisms of Methyl Hesperidin: A Comparative Guide to Its Validation with Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl Hesperidin's (HMC) mechanism of action, validated through the use of specific signaling pathway inhibitors. The following sections detail the experimental data, protocols, and visual pathways to offer a comprehensive understanding of HMC's therapeutic potential.

Methyl Hesperidin (B1673128), a flavonoid derived from citrus fruits, has garnered significant attention for its antioxidant and anti-inflammatory properties.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways. This guide delves into the validation of HMC's mechanism of action by examining studies that have utilized specific inhibitors to block these pathways, thereby confirming HMC's on-target effects.

The Nrf2 Signaling Pathway: HMC's Antioxidant Powerhouse

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[4][5] HMC has been shown to activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[2][4][6]

To validate this mechanism, studies have employed the specific Nrf2 inhibitor, ML385. The protective effects of hesperidin, a related compound, were blocked by ML385, indicating that its antioxidant effects are Nrf2-dependent.[7]

Comparative Data: HMC vs. Alternative Antioxidants
CompoundAssayKey FindingsReference
This compound (HMC) Nrf2 mRNA expressionSignificantly increased Nrf2 and its downstream target Nqo1 mRNA expression.[6]
Hesperidin Nrf2 nuclear translocationInduced the nuclear translocation of Nrf2 and the expression of its downstream genes NQO1 and HO-1.[7]
Quercetin (B1663063) DPPH radical scavengingIC50 value of 36.15±0.30 mg/ml.[1]
Hesperidin DPPH radical scavengingIC50 value of 41.55±0.49 mg/ml.[1]
N-acetylcysteine (NAC) Comet assay (% and tail length)Co-treatment with hesperidin and NAC showed protection against genotoxicity.[8]
Experimental Protocol: Validation of Nrf2 Pathway Activation using ML385 and qPCR
  • Cell Line: Human lung epithelial BEAS-2B cells.

  • Treatments:

    • Vehicle control (DMSO).

    • This compound (HMC) at various concentrations.

    • Nrf2 inhibitor, ML385 (0.5 μM), pre-incubated for 1 hour before HMC treatment.[9]

  • Quantitative Real-Time PCR (qPCR):

    • After treatment, total RNA is extracted from the cells using a suitable kit.

    • cDNA is synthesized from the RNA templates.

    • qPCR is performed using SYBR Green-based detection to quantify the mRNA expression levels of Nrf2 and its target genes (e.g., NQO1, HO-1, GCLC).[2][10]

    • Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).

    • The fold change in gene expression is calculated using the 2-ΔΔCT method.[11]

Nrf2 Signaling Pathway and Inhibitor Action

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMC This compound Keap1 Keap1 HMC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ML385 ML385 (Inhibitor) ML385->Nrf2 Binds to Neh1 domain, prevents DNA binding ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription

Caption: HMC promotes Nrf2 translocation to the nucleus by inhibiting Keap1-mediated degradation.

The MAPK/ERK Signaling Pathway: Modulating Inflammation and Cell Growth

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, plays a crucial role in cell proliferation and inflammation.[12] Hesperidin has been shown to modulate this pathway, contributing to its anti-inflammatory and anti-cancer effects.[9][12]

The specific MEK inhibitor, SL327, has been used to validate the role of the ERK pathway in the effects of hesperidin. Studies have shown that the improvement in certain conditions by hesperidin was suppressed by pretreatment with SL327, confirming that its effects are mediated in an ERK-dependent manner.[13]

Comparative Data: HMC's Effect on MAPK/ERK Signaling
TreatmentCell Line/ModelKey FindingsReference
Hesperidin + ERK Inhibitor (SL327) Mice with chronic mild stressHesperidin-induced BDNF up-regulation was suppressed by SL327.[13]
Hesperidin + Erk1/2 Inhibitor B16F10 melanoma cellsThe inhibitory effect of hesperidin on melanogenesis was reversed.[14]
Hydrolyzed Methylhesperidin + p38 MAPK Inhibitor Human epidermal keratinocytesThe inhibitor significantly attenuated h-MHES-induced HO-1 and GCLC expression.[4]
Experimental Protocol: Western Blot Analysis of p-ERK Inhibition
  • Cell Line: A549 cells or other relevant cell lines.

  • Treatments:

    • Vehicle control (DMSO).

    • Stimulant (e.g., growth factor, inflammatory agent).

    • This compound (HMC) at various concentrations.

    • MEK inhibitor (e.g., SL327 or U0126) pre-incubated before HMC and stimulant treatment.

  • Western Blotting:

    • After treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[3]

    • The membrane is blocked with 5% BSA in TBST for 1 hour.[3]

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.[3]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.[3]

    • Chemiluminescent substrate is added, and the signal is detected.

    • Densitometry is used to quantify the band intensities, and the ratio of p-ERK to total ERK is calculated.[15]

MAPK/ERK Signaling Pathway and Inhibitor Action

MAPK_ERK_Pathway Stimulus Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Phosphorylation HMC This compound HMC->Raf Inhibits SL327 SL327 (Inhibitor) SL327->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Activation

Caption: HMC inhibits the MAPK/ERK pathway, and this can be validated by the MEK inhibitor SL327.

The PI3K/Akt Signaling Pathway: A Role in Cell Survival and Inflammation

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[4][16] Hesperidin has been shown to inhibit this pathway, contributing to its anti-cancer and anti-inflammatory effects.[11][17]

The specific PI3K inhibitor, LY294002, has been instrumental in validating this mechanism. Studies have demonstrated that the protective or inhibitory effects of hesperidin are significantly reversed in the presence of LY294002, confirming the involvement of the PI3K/Akt pathway.[11]

Comparative Data: HMC's Impact on PI3K/Akt Signaling
TreatmentCell Line/ModelKey FindingsReference
Hesperidin + PI3K Inhibitor (LY294002) Myocardial I/R modelThe protective effects of hesperidin were significantly reversed by LY294002.[11]
Hesperidin + PI3K Inhibitor (LY294002) Breast cancer cellsLY294002 inhibited PD-L1 expression, similar to hesperidin's effect.[17]
LY294002 alone HL-60 cellsInhibited cell viability and induced apoptosis.[16]
Experimental Protocol: Western Blot Analysis of p-Akt Inhibition
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines.

  • Treatments:

    • Vehicle control (DMSO).

    • Stimulant (e.g., VEGF).

    • This compound (HMC) at various concentrations.

    • PI3K inhibitor, LY294002, pre-incubated before HMC and stimulant treatment.

  • Western Blotting:

    • Follow the general Western blot protocol as described for p-ERK analysis.

    • Use primary antibodies against phospho-Akt (p-Akt) and total Akt.[18][19]

    • Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.[18]

PI3K/Akt Signaling Pathway and Inhibitor Action

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Phosphorylates HMC This compound HMC->PI3K Inhibits LY294002 LY294002 (Inhibitor) LY294002->PI3K Inhibits Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival

Caption: HMC's inhibition of the PI3K/Akt pathway can be confirmed using the specific inhibitor LY294002.

The NF-κB Signaling Pathway: A Key Target for Anti-Inflammatory Action

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of pro-inflammatory genes.[7][20] HMC has been shown to inhibit NF-κB activation, which is a key mechanism underlying its anti-inflammatory effects.[3][7][21]

The use of specific NF-κB inhibitors, such as BAY 11-7082, helps to validate that the anti-inflammatory effects of HMC are indeed mediated through the NF-κB pathway. Studies have shown that both hesperidin and BAY 11-7082 can inhibit the expression of downstream targets of NF-κB.[17][22]

Comparative Data: HMC's Effect on NF-κB Signaling
TreatmentCell Line/ModelKey FindingsReference
Hesperidin + NF-κB Inhibitor (BAY 11-7082) Breast cancer cellsBoth hesperidin and BAY 11-7082 inhibited PD-L1 expression.[17]
Hesperidin MCAO-induced BV2 cellsInhibited TLR4 and p-NF-κB expression, similar to the NF-κB inhibitor BAY 11-7082.[22]
Curcumin LymphocytesInhibited NF-κB activation post-Con A stimulation.[23]
Experimental Protocol: Analysis of NF-κB Activation
  • Cell Line: RAW 264.7 macrophages or other immune cells.

  • Treatments:

    • Vehicle control (DMSO).

    • Inflammatory stimulus (e.g., LPS).

    • This compound (HMC) at various concentrations.

    • NF-κB inhibitor (e.g., BAY 11-7082) pre-incubated before HMC and LPS treatment.

  • Western Blotting for p-p65:

    • Follow the general Western blot protocol.

    • Use primary antibodies against phospho-p65 (p-p65) and total p65 to assess the activation of the NF-κB pathway.

  • ELISA for Pro-inflammatory Cytokines:

    • Culture supernatants are collected after treatment.

    • ELISA is performed to measure the levels of NF-κB target cytokines like TNF-α and IL-6.

NF-κB Signaling Pathway and Inhibitor Action

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation HMC This compound HMC->IKK Inhibits BAY117082 BAY 11-7082 (Inhibitor) BAY117082->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_n->Proinflammatory_Genes Activates Transcription

Caption: HMC exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Conclusion

The validation of this compound's mechanism of action through the use of specific inhibitors provides robust evidence for its therapeutic potential. By targeting key signaling pathways such as Nrf2, MAPK/ERK, PI3K/Akt, and NF-κB, HMC demonstrates a multi-faceted approach to combating oxidative stress and inflammation. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the benefits of this promising natural compound. The consistent reversal of HMC's effects by specific inhibitors across various experimental models solidifies the understanding of its molecular targets and paves the way for its development as a therapeutic agent for a range of diseases.

References

A Comparative Analysis of Hesperidin Methyl Chalcone and Hesperidin: Bioavailability and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of flavonoid derivatives is critical for harnessing their full therapeutic potential. This guide provides a detailed comparative study of Hesperidin (B1673128) Methyl Chalcone (B49325) (HMC) and its parent compound, Hesperidin, focusing on their respective bioactivities and the structural modifications that account for their differences in efficacy.

Hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits, has long been recognized for its antioxidant, anti-inflammatory, and vasoprotective properties. However, its therapeutic application has been hampered by poor water solubility and low bioavailability. To overcome these limitations, Hesperidin is converted into Hesperidin Methyl Chalcone (HMC) through methylation in an alkaline solution, a process that opens the flavanone ring to form the more soluble chalcone structure.[1][2] This structural alteration significantly enhances its absorption and, consequently, its bioactivity.[2][3]

Comparative Bioactivities: Hesperidin Methyl Chalcone vs. Hesperidin

The enhanced bioavailability of Hesperidin Methyl Chalcone translates to more pronounced biological effects compared to Hesperidin. Below is a summary of their comparative bioactivities based on available experimental data.

Table 1: Comparison of Key Bioactivities
BioactivityHesperidin Methyl Chalcone (HMC)HesperidinKey Advantages of HMC
Antioxidant Activity Superior free radical scavenging and induction of antioxidant enzymes (Nrf2 pathway).[4][5]Moderate free radical scavenging activity.[6][7]Enhanced cellular uptake and sustained antioxidant protection.[8]
Anti-inflammatory Activity Potent inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and NF-κB pathway.[9][10]Demonstrates anti-inflammatory effects, but generally at higher concentrations.[11][12]More effective at lower concentrations due to better absorption.[2]
Vasoprotective Effects Clinically effective in treating chronic venous insufficiency and improving vascular tone.[13]Contributes to vascular protection, as seen in studies with orange juice.[14][15]More direct and potent action on vascular health.[13]
Water Solubility & Bioavailability Significantly enhanced water solubility.[1][2]Poorly soluble in water, leading to low bioavailability.[3][16]Improved absorption allows for greater systemic effects.[2][3]

In-Depth Look at Key Bioactivities

Antioxidant Properties

Hesperidin Methyl Chalcone exhibits superior antioxidant activity primarily due to its enhanced cellular uptake.[8] It effectively scavenges a variety of reactive oxygen species (ROS) and also upregulates the body's endogenous antioxidant defenses through the activation of the Nrf2 signaling pathway.[5][10] Hesperidin also possesses antioxidant capabilities by scavenging free radicals, though its lower bioavailability may limit its in vivo efficacy.[6][7]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of HMC are well-documented. It exerts its action by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammation.[9] This leads to a reduction in the production of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[9][10] While hesperidin also shows anti-inflammatory properties by modulating cytokine production, HMC's enhanced bioavailability allows it to achieve these effects more efficiently.[11][12]

Vasoprotective Action

HMC is clinically utilized for the management of vascular disorders such as chronic venous insufficiency.[13] Its vasoprotective effects are attributed to its ability to improve vascular tone, reduce capillary permeability, and inhibit inflammation within the blood vessels. Hesperidin has been shown to contribute to the vascular protective effects of citrus consumption, such as lowering diastolic blood pressure.[14][15]

Experimental Protocols

Below are detailed methodologies for key experiments frequently cited in the study of these compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of the compounds.

Method:

  • A solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.

  • Different concentrations of the test compound (HMC or Hesperidin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Objective: To quantify the inhibition of pro-inflammatory cytokine production.

Method:

  • Immune cells (e.g., macrophages) are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of the test compound.

  • After an incubation period, the cell culture supernatant is collected.

  • The concentration of TNF-α and IL-6 in the supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance is read on a microplate reader, and the cytokine concentrations are calculated from a standard curve.

Visualizing the Mechanisms

To better understand the biological processes influenced by these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_nucleus cluster_inhibition Inhibition by HMC/Hesperidin LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines leads to production of HMC Hesperidin Methyl Chalcone (HMC) HMC->IKK inhibits HMC->NFkB inhibits translocation

Caption: Anti-inflammatory signaling pathway showing inhibition by HMC.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison HMC Hesperidin Methyl Chalcone (HMC) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) HMC->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine measurement) HMC->AntiInflammatory Vasoprotective Vasoprotective Assays (e.g., Capillary permeability) HMC->Vasoprotective Hesperidin Hesperidin Hesperidin->Antioxidant Hesperidin->AntiInflammatory Hesperidin->Vasoprotective Data Quantitative Data Collection Antioxidant->Data AntiInflammatory->Data Vasoprotective->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion on Bioactivity Comparison->Conclusion

Caption: Experimental workflow for comparing bioactivities.

Conclusion

The conversion of Hesperidin to Hesperidin Methyl Chalcone represents a significant advancement in enhancing the therapeutic utility of this natural flavonoid. The improved water solubility and bioavailability of HMC lead to demonstrably superior antioxidant, anti-inflammatory, and vasoprotective effects compared to its parent compound. For researchers and drug development professionals, HMC offers a more potent and reliable alternative for applications targeting oxidative stress, inflammation, and vascular health. Further research, including direct comparative clinical trials, will continue to elucidate the full potential of Hesperidin Methyl Chalcone in various therapeutic areas.

References

A Comparative Analysis of Methyl Hesperidin's Antioxidant Efficacy Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the antioxidant efficacy of Methyl Hesperidin, a derivative of the citrus flavonoid hesperidin, in comparison to well-established antioxidant compounds such as Vitamin C, Vitamin E, and Coenzyme Q10. This guide synthesizes in vitro and cellular data to offer a comparative perspective for researchers, scientists, and professionals in drug development.

This compound Chalcone (HMC), a water-soluble form of this compound, has demonstrated notable antioxidant capabilities, primarily through its modulation of key cellular signaling pathways.[1][2][3][4] While direct quantitative comparisons in standardized antioxidant assays are not uniformly available across all compounds, this guide compiles existing data to facilitate an informed assessment.

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of a compound is often quantified using various in vitro assays that measure its ability to neutralize free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are typically expressed as an IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalents (TE).

CompoundDPPH IC50ABTS IC50ORAC Value (µmol TE/g)
This compound Chalcone Data not availableData not available12,500[5]
Vitamin C (Ascorbic Acid) ~7.81 ppm[6]~50 µg/mL[7]1,019,690[8]
Vitamin E (α-Tocopherol) ~42.86% inhibition[9]Data not available1,293
Coenzyme Q10 Data not availableData not available>3 times lower than Olea25 (68,756 µmolTE/g)

Note: The presented data is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Antioxidant Action

Beyond direct radical scavenging, the efficacy of an antioxidant is also determined by its influence on cellular signaling pathways that regulate the body's endogenous antioxidant response.

This compound Chalcone has been shown to exert its antioxidant effects through two primary pathways:

  • Nrf2 Activation: HMC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, enhancing the cell's intrinsic defense against oxidative stress.

  • NF-κB Inhibition: HMC has been observed to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species.

Established Antioxidants:

  • Vitamin C: A water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS).

  • Vitamin E: A fat-soluble antioxidant that primarily protects cell membranes from lipid peroxidation.

  • Coenzyme Q10: A crucial component of the mitochondrial electron transport chain that also functions as a potent antioxidant in its reduced form (ubiquinol).[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Nrf2_Activation_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation HMC This compound Chalcone HMC->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub under normal conditions Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of

Nrf2 Activation Pathway by this compound Chalcone.

NF-κB Inhibition Pathway by this compound Chalcone.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Prepare_Samples Prepare serial dilutions of test compound and positive control Start->Prepare_Samples Mix Mix DPPH solution with sample/control (1:1 ratio) Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

References

Assessing the Synergistic Effects of Methyl Hesperidin and Related Flavonoids with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of methyl hesperidin (B1673128) and its parent compound, hesperidin, when combined with other therapeutic agents. The data presented is intended to support research and development efforts in exploring the enhanced therapeutic potential of these natural compounds in combination therapies. The information is compiled from various preclinical studies and is presented with detailed experimental protocols and visual representations of the underlying molecular mechanisms.

I. Quantitative Assessment of Synergistic Interactions

The following tables summarize the quantitative data from studies investigating the synergistic effects of hesperidin and its derivatives with various compounds. The primary metrics used to quantify synergy are the Half-maximal Inhibitory Concentration (IC50), the Combination Index (CI) as determined by the Chou-Talalay method, and the Fractional Inhibitory Concentration Index (FICI) for antimicrobial studies.

Table 1: Synergistic Effects of Hesperidin with Anticancer Agents

Cell LineCombinationIC50 (μM) - Individual vs. CombinationCombination Index (CI)Therapeutic Area
Hesperetin (Hst)
MCF-7/HER2 (Breast Cancer)Hst + Doxorubicin (Dox)Hst: 377, Dox: 0.8. Combination: Hst (95) + Dox (0.2)0.63[1]Cancer
Hesperidin (Hsd)
4T1 (Breast Cancer)Hsd + Doxorubicin (DOX)Hsd: 284. Combination synergistically enhanced DOX cytotoxicity.CI < 1 (Synergistic)[2]Cancer
HeLa (Cervical Cancer)Hsd + Doxorubicin (DX)Synergistic interactions at all tested concentrations.CI < 1.0 (Strong synergism, CI < 0.7, at medium and high doses)[3]Cancer
A549 (Lung Cancer)Hsd + Bleomycin (BL)Hsd: 55.43 (48h), BL: 41.87 (48h). Combination: Hsd (9.95) + BL (7.5) / BL (7.58) + Hsd (12.5)Not explicitly stated, but combination showed enhanced effects.Cancer
A431 (Melanoma)Hsd + CisplatinHsd: 108.4, Cisplatin: 32.8. Combination showed significantly greater reduction in cell viability.Not explicitly stated, but described as synergistic.[4]Cancer
MCF-7 (Breast Cancer)Hsd + Chlorogenic Acid (CA)Hsd (100μM) + CA (350μM) showed ~70% cell death vs. ~20% (Hsd) and ~50% (CA) alone.0.76[5]Cancer
Leukemia CellsHsd + CytarabineHesperidin (IC50: 50.12) decreased the IC50 of Cytarabine by 5.9-fold.CI < 1 (Synergistic)Cancer

Table 2: Antimicrobial Synergistic Effects of Hesperidin and Related Flavonoids

MicroorganismCombinationMethodFractional Inhibitory Concentration Index (FICI)Interpretation
Bacillus cereus, Pseudomonas aeruginosaHesperidin + Sodium NitriteNot SpecifiedSynergistic EffectEnhanced antimicrobial activity
Staphylococcus aureus, Escherichia coliHesperidin + Sodium NitriteNot SpecifiedAdditive EffectEnhanced antimicrobial activity
Methicillin-sensitive and -resistant Staphylococcus aureusHesperetin/Naringenin + Beta-lactam antibiotics (methicillin, penicillin, oxacillin)Not SpecifiedAntagonistic Interaction[6]Reduced antimicrobial activity

Table 3: Cytotoxic Activity of Methyl Hesperidin Chalcone (HMC)

Cell LineCompoundIC50 (μM)Therapeutic Area
A549 (Lung Cancer)Hesperidin Methyl Chalcone (HMC)51.12[7]Cancer
A549 (Lung Cancer)Hesperetin49.12Cancer

Note: Currently, there is a lack of published studies providing quantitative data (e.g., CI or FICI values) on the synergistic effects of this compound or this compound Chalcone in combination with other compounds.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the assessment of synergistic effects.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound, the combination agent, and their combination for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Synergy Quantification: Chou-Talalay Combination Index (CI) Method

The Chou-Talalay method is a widely accepted method for quantifying the synergism, additivity, or antagonism of drug combinations.

Protocol:

  • Experimental Design: Determine the IC50 values of each drug individually. For combination studies, use a constant ratio of the two drugs based on their individual IC50s.

  • Data Acquisition: Perform cell viability assays (e.g., MTT assay) with a series of dilutions of the individual drugs and their combination.

  • Data Analysis:

    • The combination index (CI) is calculated using the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2 [9]

      • (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone that inhibit x% of cells.

      • (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of cells.

    • Interpretation of CI values:

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

    • Specialized software like CompuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI) and isobolograms.

Antimicrobial Synergy Assessment: Checkerboard Assay

The checkerboard assay is used to assess the in vitro synergistic activity of two antimicrobial agents.

Protocol:

  • Preparation: In a 96-well microtiter plate, serially dilute one antimicrobial agent horizontally and the second agent vertically. This creates a matrix of all possible concentration combinations.

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism to grow.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Agent A + FIC of Agent B , where FIC = MIC of the agent in combination / MIC of the agent alone.

  • Interpretation of FICI values:

    • FICI ≤ 0.5 indicates synergy.

    • 0.5 < FICI ≤ 4 indicates an additive or indifferent effect.

    • FICI > 4 indicates antagonism.[10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation: Induce apoptosis in cells by treating them with the compounds of interest. Collect both adherent and floating cells.

  • Washing: Wash the cells with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a Propidium Iodide (PI) solution.

  • Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in each phase of the cell cycle.

III. Visualization of Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the synergistic effects of hesperidin and its derivatives.

Synergy_Analysis_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation MTT MTT Assay (Cell Viability) IC50 IC50 Calculation MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis) Apoptosis->IC50 CellCycle PI Staining (Cell Cycle) CellCycle->IC50 ChouTalalay Chou-Talalay Analysis IC50->ChouTalalay CI Combination Index (CI) ChouTalalay->CI Synergy Synergism (CI < 1) CI->Synergy Additive Additivity (CI = 1) CI->Additive Antagonism Antagonism (CI > 1) CI->Antagonism

Caption: Workflow for assessing synergistic effects using in vitro assays and Chou-Talalay analysis.

Apoptosis_Pathway Hesperidin_Dox Hesperidin + Doxorubicin Bcl2 Bcl-2 (Anti-apoptotic) Hesperidin_Dox->Bcl2 downregulates Bax Bax (Pro-apoptotic) Hesperidin_Dox->Bax upregulates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hesperidin and Doxorubicin induce apoptosis by modulating Bcl-2 family proteins and Caspase-3.

Cell_Cycle_Arrest Hesperidin_Tamoxifen Hesperidin + Tamoxifen G2M G2/M Phase Hesperidin_Tamoxifen->G2M induces arrest at Cell_Proliferation Cell Proliferation G2M->Cell_Proliferation inhibits HMC_Signaling HMC This compound Chalcone NFkB NF-κB HMC->NFkB inhibits Nrf2 Nrf2 HMC->Nrf2 activates Inflammation Inflammation NFkB->Inflammation promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes

References

A Comparative Review of the Therapeutic Potential of Methyl Hesperidin and Naringenin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in citrus fruits, have garnered significant attention for their wide-ranging pharmacological activities. Among them, Methyl Hesperidin (B1673128) (a water-soluble derivative of hesperidin) and Naringenin (B18129) (the aglycone of naringin) have emerged as promising therapeutic agents. Both compounds exhibit potent antioxidant and anti-inflammatory properties, making them subjects of intensive research for applications in various disease models. This guide provides a comparative analysis of their therapeutic potential, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

Methyl Hesperidin's primary advantage lies in its enhanced water solubility, a modification designed to overcome the poor bioavailability typical of many flavonoids, including naringenin.[1][2] Naringenin, while effective, is limited by low bioavailability and extensive first-pass metabolism, where it is largely converted into glucuronide and sulfate (B86663) conjugates.[2][3][4]

Table 1: Pharmacokinetic Parameters of this compound and Naringenin

ParameterThis compound (HMC)NaringeninSource
Bioavailability Enhanced due to high water solubility.[1]Low (~15%), limited by first-pass metabolism.[2][4][1][2][4]
Key Metabolites Hydrolyzed by gut microflora to aglycones.[5]Primarily circulates as naringenin glucuronides and sulfates.[3][3][5]
Time to Peak (Tmax) ~1–2 hours (in mice).[6]~2.41–3.17 hours (in humans).[7][6][7]
Half-life (T½) Not explicitly detailed in human studies.~2.65–3.0 hours (in humans).[7][7]
Human Dosage (Clinical Trial) Not available.Single ascending doses of 150, 300, 600, and 900 mg found to be safe.[7][8][7][8]

Mechanism of Action: A Head-to-Head Comparison

Both flavonoids modulate critical cellular signaling pathways to exert their therapeutic effects. Their primary mechanisms revolve around the inhibition of inflammatory cascades and the enhancement of endogenous antioxidant defenses.

Anti-inflammatory Pathways

A cornerstone of the anti-inflammatory action for both compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][9] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, all of which are downregulated by both this compound and Naringenin.[10][11] this compound also demonstrates inhibition of Akt and Protein Kinase C (PKC) phosphorylation, which reduces the expression of vascular cell adhesion molecule-1 (VCAM-1), a key protein in vascular inflammation.[12][13] Naringenin has also been shown to modulate the PI3K/Akt/mTOR signaling pathway.[14]

cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Gene Transcription Stimuli Stimuli IKK IKK Activation Stimuli->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkB NF-κB (p65/p50) Translocation to Nucleus IkappaB->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB->Cytokines M_HES This compound M_HES->IkappaB Inhibits NAR Naringenin NAR->IkappaB Inhibits NAR->NFkB Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.
Antioxidant Pathways

Both compounds bolster cellular antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][15] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[5] This action helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (HO-1, GCLC) ARE->Genes Activates Transcription M_HES This compound M_HES->Keap1_Nrf2 NAR Naringenin NAR->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2

Caption: Activation of the Nrf2 antioxidant pathway.

Quantitative Experimental Data

Direct comparative studies providing IC50 values under identical conditions are scarce. However, data from various in vitro and in vivo studies demonstrate the therapeutic efficacy of both compounds.

Table 2: Summary of Quantitative Efficacy Data

Assay/ModelCompoundConcentration / DoseResultSource
In Vitro Cytotoxicity This compound51.12 µMIC50 value in A549 lung cancer cells.[16]
In Vitro Cytotoxicity Naringenin0.71–2.85 mMInhibited proliferation of HT-29 colon cancer cells.[14]
DNA Damage Reduction Naringenin80 µM/L (24h)Reduced DNA hydroxyl damage by 24%.[17]
In Vivo Anti-inflammatory Naringenin100 or 200 mg/kg (oral)Significantly decreased carrageenan-induced paw edema in rats.[18]
In Vivo Anti-inflammatory (Colitis) This compoundNot specifiedReduced neutrophil infiltration and pro-inflammatory cytokines in a mouse colitis model.[11]
In Vivo Renal Protection This compound0.03–3 mg/kg (i.p.)Dose-dependently decreased urea, creatinine, and lipid peroxidation in a mouse model of diclofenac-induced kidney injury.[15][19]

Experimental Protocols

To ensure reproducibility and facilitate comparison, understanding the methodologies is crucial. Below is a representative protocol for an in vivo anti-inflammatory study.

Protocol: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of pharmacological agents.

  • Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.

  • Grouping and Administration:

    • Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

    • Group 2 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Group 3 & 4 (Test Groups): Receive Naringenin (e.g., 100 and 200 mg/kg, orally) or this compound suspended in the vehicle.[18]

  • Induction of Inflammation: One hour after the administration of the test or control substances, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100 Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

start Acclimatize Wistar Rats grouping Divide into Groups (Control, Positive, Test) start->grouping admin Oral Administration (Vehicle, Indomethacin, M-HES, or Naringenin) grouping->admin wait Wait 1 Hour admin->wait measure0 Measure Initial Paw Volume (V0) wait->measure0 inject Inject Carrageenan (0.1 mL, 1%) measure0->inject measure_t Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours inject->measure_t end Calculate Edema & % Inhibition measure_t->end

Caption: Workflow for a carrageenan-induced paw edema assay.

Conclusion and Future Directions

Both this compound and Naringenin are potent citrus flavonoids with significant therapeutic potential, primarily driven by their antioxidant and anti-inflammatory activities.

  • This compound stands out due to its superior water solubility and likely enhanced bioavailability, making it an attractive candidate for formulations where rapid absorption and systemic distribution are desired.[1] Its mechanisms involving Nrf2 and NF-κB activation are well-documented in preclinical models.[11][15]

  • Naringenin , while hampered by lower bioavailability, has a more extensive body of research, including human pharmacokinetic and safety data from a phase I clinical trial.[7][17] Its ability to modulate multiple signaling pathways, including NF-κB and PI3K/Akt, underscores its pleiotropic effects.[14]

Future research should focus on:

  • Direct, head-to-head comparative studies of the two compounds in standardized in vitro and in vivo models.

  • Clinical trials for this compound to establish its pharmacokinetic profile, safety, and efficacy in humans.

  • Development of advanced drug delivery systems for Naringenin to overcome its bioavailability limitations, such as the use of nanosuspensions which have shown promise.[20]

References

Safety Operating Guide

Proper Disposal of Methyl Hesperidin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl Hesperidin.

This compound is generally not classified as a hazardous substance.[1] However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance. The following procedures are based on general guidelines for the disposal of non-hazardous laboratory chemicals.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Handle this compound in a well-ventilated area. In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and local regulations.

For Solid this compound:

  • Assess Contamination: Determine if the solid this compound is pure or contaminated with other hazardous chemicals.

  • Uncontaminated Solid Waste: If the this compound is uncontaminated, it can typically be disposed of in the regular solid waste stream.

  • Contaminated Solid Waste: If contaminated with a hazardous substance, it must be treated as hazardous waste. The disposal protocol for the hazardous contaminant should be followed.

  • Packaging: For disposal, place the solid this compound in a securely sealed container to prevent dust formation.

For Aqueous Solutions of this compound:

  • Check Local Regulations: Before disposing of any chemical down the drain, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and volume limitations.[2][3][4]

  • Assess pH: Ensure the pH of the solution is within a neutral range (typically between 5.5 and 9.5) before considering drain disposal.[5]

  • Dilution: If permitted, dilute small quantities of the this compound solution with a large amount of water while flushing it down the sanitary sewer.[4]

  • Prohibited Disposal: Do not dispose of this compound solutions down the drain if they are contaminated with any hazardous materials. In such cases, the solution must be collected and disposed of as hazardous chemical waste.

Data Presentation

ParameterGuidelineSource
Hazard Classification Not a hazardous substance or mixture[1]
pH Range for Drain Disposal 5.5 - 9.5[5]
Solid Disposal Regular trash (if uncontaminated)[3]
Liquid Disposal Sanitary sewer with dilution (if uncontaminated and permitted)[2][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_solid Is the waste solid or in solution? start->is_solid solid_waste Solid this compound is_solid->solid_waste Solid liquid_waste Aqueous Solution of this compound is_solid->liquid_waste Solution is_contaminated_solid Is it contaminated with a hazardous substance? solid_waste->is_contaminated_solid is_contaminated_liquid Is the solution contaminated with a hazardous substance? liquid_waste->is_contaminated_liquid dispose_trash Dispose in regular solid waste container is_contaminated_solid->dispose_trash No treat_as_hazardous_solid Dispose as hazardous waste following contaminant's protocol is_contaminated_solid->treat_as_hazardous_solid Yes check_local_rules Consult institutional EHS guidelines for drain disposal is_contaminated_liquid->check_local_rules No collect_as_waste Collect in a labeled hazardous waste container is_contaminated_liquid->collect_as_waste Yes is_drain_disposal_allowed Is drain disposal permitted? check_local_rules->is_drain_disposal_allowed check_ph Is the pH between 5.5 and 9.5? is_drain_disposal_allowed->check_ph Yes is_drain_disposal_allowed->collect_as_waste No adjust_ph Neutralize the solution check_ph->adjust_ph No dispose_drain Dispose down the sanitary sewer with copious amounts of water check_ph->dispose_drain Yes adjust_ph->check_ph

References

Personal protective equipment for handling Methyl hesperidin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of Methyl hesperidin (B1673128) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling Methyl hesperidin. The following table summarizes the recommended PPE.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety goggles with side-shields.[1][2]To protect eyes from dust and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2]To prevent skin contact with the substance.
Skin and Body Protection Impervious clothing, such as a lab coat or a full suit.[1][3]To protect skin from exposure.
Respiratory Protection A suitable respirator or dust mask should be used, especially when handling the powder form, to avoid inhalation of dust.[1][3] In case of fire or large spills, a self-contained breathing apparatus is recommended.[1][2][3]To prevent respiratory tract irritation from dust or vapors.[4]

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area, preferably with local exhaust ventilation such as a fume hood.[1]

  • Ensure that a safety shower and an eye wash station are readily accessible.[1]

Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling the substance.[4]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Protect from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature is 4°C.[1]

Spill Management:

  • Evacuate personnel from the spill area.[1]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Prevent the substance from entering drains or water courses.[1][2]

  • For solid spills, mechanically take up the material and place it in a suitable container for disposal.[2] For liquid solutions, absorb with an inert material like diatomite.[1]

  • Clean the spill area and decontaminate surfaces.[1]

Disposal:

  • Dispose of the substance and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

  • Contaminated packaging should also be disposed of following regulatory guidelines.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the eyelids.[1][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2][6]

  • In all cases of exposure, seek medical attention.[1]

Visual Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the hierarchy of controls for minimizing exposure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh this compound prep_setup->handling_weigh handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling this compound.

elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering More Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) admin->ppe Less Effective

Caption: Hierarchy of Controls for Chemical Safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl hesperidin
Reactant of Route 2
Reactant of Route 2
Methyl hesperidin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。